molecular formula C28H23N3O4S3 B12369726 LLK203

LLK203

カタログ番号: B12369726
分子量: 561.7 g/mol
InChIキー: JBZWMDFNFBLUSS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

LLK203 is a useful research compound. Its molecular formula is C28H23N3O4S3 and its molecular weight is 561.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C28H23N3O4S3

分子量

561.7 g/mol

IUPAC名

4-methoxy-2-[[4-(5-methylthiophen-2-yl)phenyl]sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C28H23N3O4S3/c1-18-8-15-26(37-18)20-9-12-22(13-10-20)38(33,34)31-24-16-21(35-2)11-14-23(24)27(32)30-28-29-25(17-36-28)19-6-4-3-5-7-19/h3-17,31H,1-2H3,(H,29,30,32)

InChIキー

JBZWMDFNFBLUSS-UHFFFAOYSA-N

正規SMILES

CC1=CC=C(S1)C2=CC=C(C=C2)S(=O)(=O)NC3=C(C=CC(=C3)OC)C(=O)NC4=NC(=CS4)C5=CC=CC=C5

製品の起源

United States

Foundational & Exploratory

LLK203: A Dual USP2/USP8 Inhibitor for Breast Cancer Therapy - A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of LLK203, a novel small molecule inhibitor, in the context of breast cancer. This compound has been identified as a potent, dual-target inhibitor of Ubiquitin-Specific Peptidase 2 (USP2) and Ubiquitin-Specific Peptidase 8 (USP8), demonstrating significant anti-proliferative effects in breast cancer cells. This document collates available quantitative data, outlines relevant experimental protocols, and visualizes the key signaling pathways and mechanisms of action.

Core Mechanism of Action

This compound exerts its anti-cancer effects by simultaneously inhibiting two deubiquitinating enzymes, USP2 and USP8.[1][2][3][4] These enzymes are crucial for the stability of several oncoproteins implicated in breast cancer progression. By inhibiting USP2 and USP8, this compound promotes the degradation of key cancer-driving proteins, including Estrogen Receptor alpha (ERα) and Human Epidermal Growth factor Receptor 2 (Her2), as well as MDM2 and Cyclin D1.[1] This targeted degradation leads to cell cycle arrest and apoptosis in breast cancer cells, ultimately inhibiting tumor growth.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

Target/Cell LineParameterValue (µM)
USP2IC500.89
USP8IC500.52
MCF-7 (Breast Cancer Cell Line)  IC50 (Anti-proliferative)  3.4

Table 2: In Vivo Efficacy of this compound

Animal ModelTreatmentOutcome
4T1 Tumor-Bearing Mice  20 mg/kg this compound (intraperitoneal)  Significant reduction in tumor growth

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the signaling pathway affected by this compound and the logical flow of its mechanism of action.

LLK203_Signaling_Pathway cluster_inhibition This compound Inhibition cluster_targets Direct Targets cluster_substrates Downstream Substrates (Destabilized) cluster_effects Cellular Effects This compound This compound USP2 USP2 This compound->USP2 inhibits USP8 USP8 This compound->USP8 inhibits Her2 Her2 USP2->Her2 stabilizes MDM2 MDM2 USP2->MDM2 stabilizes CyclinD1 Cyclin D1 USP2->CyclinD1 stabilizes ERa ERα USP8->ERa stabilizes Proliferation Cell Proliferation Her2->Proliferation promotes ERa->Proliferation promotes Apoptosis Apoptosis MDM2->Apoptosis inhibits CellCycle G1 Arrest CyclinD1->CellCycle promotes progression

Figure 1: this compound Signaling Pathway in Breast Cancer Cells.

LLK203_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments cell_culture Breast Cancer Cell Culture (e.g., MCF-7) treatment This compound Treatment cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT/XTT) treatment->viability_assay western_blot Western Blot Analysis treatment->western_blot apoptosis_assay Apoptosis Assay (e.g., Annexin V) treatment->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (e.g., Flow Cytometry) treatment->cell_cycle_analysis animal_model 4T1 Syngeneic Mouse Model tumor_implantation Tumor Cell Implantation animal_model->tumor_implantation drug_administration This compound Administration (e.g., 20 mg/kg, i.p.) tumor_implantation->drug_administration tumor_measurement Tumor Growth Monitoring drug_administration->tumor_measurement endpoint_analysis Endpoint Analysis tumor_measurement->endpoint_analysis

Figure 2: Experimental Workflow for Evaluating this compound Efficacy.

LLK203_Logical_Relationship start This compound Administration inhibition Inhibition of USP2 and USP8 start->inhibition destabilization Decreased Stability of Her2, ERα, MDM2, Cyclin D1 inhibition->destabilization degradation Proteasomal Degradation of Substrates destabilization->degradation cellular_effects Induction of G1 Cell Cycle Arrest and Apoptosis degradation->cellular_effects outcome Inhibition of Breast Cancer Cell Proliferation and Tumor Growth cellular_effects->outcome

Figure 3: Logical Flow of this compound's Mechanism of Action.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are based on standard methodologies in cancer biology and drug development. The following sections provide representative protocols.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Protein Degradation
  • Cell Culture and Treatment: Plate MCF-7 cells and treat with different concentrations of this compound (e.g., 2, 5, 10, 30, 50 µM) for 24 hours.

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 4-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Her2, ERα, MDM2, Cyclin D1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

In Vivo Tumor Xenograft Study
  • Animal Model: Use female BALB/c mice (6-8 weeks old).

  • Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 4T1 breast cancer cells into the mammary fat pad of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound (20 mg/kg) or vehicle control intraperitoneally daily.

  • Endpoint: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowable size.

  • Data Collection: At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • Statistical Analysis: Analyze the differences in tumor growth and final tumor weight between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion

This compound represents a promising therapeutic candidate for breast cancer by dually targeting USP2 and USP8. Its mechanism of action, involving the degradation of key oncoproteins like Her2 and ERα, leads to potent anti-proliferative and pro-apoptotic effects. The preclinical data, including in vitro IC50 values and in vivo efficacy, support its further development. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals to understand and further investigate the therapeutic potential of this compound.

References

Dual-Target Inhibition of USP2 and USP8 by LLK203: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

A Novel Strategy in Breast Cancer Therapy

The compound LLK203 has emerged as a potent dual-target inhibitor of Ubiquitin-Specific Protease 2 (USP2) and Ubiquitin-Specific Protease 8 (USP8), demonstrating significant potential in the context of breast cancer treatment. Developed as a derivative of the initial dual-target inhibitor ML364, this compound exhibits enhanced inhibitory activity, with a four-fold and nine-fold increase in potency against USP2 and USP8, respectively.[1] This heightened efficacy translates to pronounced anti-tumor effects, including the degradation of key oncoproteins, inhibition of cancer cell proliferation, and in vivo tumor growth reduction.[1]

This technical guide provides a comprehensive overview of the dual-target inhibition of USP2 and USP8 by this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to characterize its activity. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity and cellular effects of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetThis compound IC50 (μM)ML364 IC50 (μM)Fold Increase in Potency (this compound vs. ML364)
USP20.89Not explicitly stated, but this compound is 4-fold more potent4
USP80.52Not explicitly stated, but this compound is 9-fold more potent9

Table 2: Cellular Activity of this compound in Breast Cancer Cells

Cell LineAssayThis compound Concentration (μM)Incubation TimeKey Findings
MCF-7Cytotoxicity3.4 (IC50)36 hoursHigh inhibitory activity
MCF-10A (non-tumorigenic)Cytotoxicity20.4 (IC50)36 hoursLower cytotoxicity towards normal cells
MCF-7Protein Degradation2, 5, 10, 30, 5024 hoursDose-dependent degradation of ERα and Her2
MCF-7Apoptosis10, 30, 5024 hoursIncreased ratio of apoptotic cells
MCF-7Cell Cycle10, 30, 5024 hoursArrested cells in the G1 phase
MCF-7Colony Formation107 daysRobust inhibition of clone formation

Table 3: In Vivo Efficacy of this compound

Animal ModelTumor TypeThis compound Dosage and AdministrationTreatment DurationOutcome
BALB/c mice4T1 homograft20 mg/kg, intraperitoneal, daily23 daysSignificant reduction in tumor growth with low toxicity

Signaling Pathways and Mechanism of Action

The dual inhibition of USP2 and USP8 by this compound disrupts key signaling pathways that are crucial for the survival and proliferation of breast cancer cells. USP2 and USP8 are deubiquitinating enzymes (DUBs) that remove ubiquitin tags from substrate proteins, thereby rescuing them from proteasomal degradation. By inhibiting these DUBs, this compound promotes the degradation of their oncogenic substrates.

In the context of breast cancer, two critical substrates of USP2 and USP8 are the Estrogen Receptor Alpha (ERα) and the Human Epidermal Growth Factor Receptor 2 (Her2).[1] The stability of these proteins is crucial for the growth of ER-positive and Her2-positive breast cancers, respectively.

The following diagram illustrates the proposed signaling pathway and the points of intervention by this compound.

USP2_USP8_Inhibition cluster_ubiquitination Ubiquitination & Degradation cluster_signaling Cancer Cell Signaling cluster_inhibition Therapeutic Intervention Ub Ubiquitin Proteasome Proteasome Ub->Proteasome Degradation Signal ERa ERα ERa->Ub Ubiquitination Proliferation Cell Proliferation & Survival ERa->Proliferation Her2 Her2 Her2->Ub Ubiquitination Her2->Proliferation This compound This compound USP2 USP2 This compound->USP2 Inhibits USP8 USP8 This compound->USP8 Inhibits USP2->ERa USP8->Her2 Deubiquitinates (Stabilizes) Biochemical_Assay_Workflow start Start recombinant_enzyme Recombinant USP2 or USP8 start->recombinant_enzyme incubation Incubation recombinant_enzyme->incubation This compound This compound (various concentrations) This compound->incubation substrate Ubiquitin-AMC Substrate substrate->incubation measurement Measure Fluorescence (Excitation: ~360 nm, Emission: ~460 nm) incubation->measurement data_analysis Calculate IC50 measurement->data_analysis end End data_analysis->end InVivo_Workflow start Start cell_culture 4T1 Cell Culture start->cell_culture implantation Tumor Cell Implantation (BALB/c mice) cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Groups (Treatment vs. Control) tumor_growth->randomization treatment Daily IP Injection (this compound or Vehicle) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring monitoring->treatment 23 days endpoint Endpoint Analysis (Tumor Excision & Weight) monitoring->endpoint end End endpoint->end

References

LLK203: A Technical Guide to its Mechanism of Action in Estrogen Receptor Alpha Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LLK203 is a potent, dual-target inhibitor of the deubiquitinating enzymes (DUBs) Ubiquitin-Specific Peptidase 2 (USP2) and Ubiquitin-Specific Peptidase 8 (USP8). By inhibiting these enzymes, this compound promotes the ubiquitination and subsequent proteasomal degradation of key oncoproteins, including Estrogen Receptor Alpha (ERα). This mechanism effectively downregulates ERα signaling, leading to the inhibition of cell proliferation in ERα-positive breast cancer cells. This technical guide provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with the ERα-degrading activity of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative metrics defining the activity of this compound.

Table 1: Inhibitory Activity of this compound [1][2][3]

TargetIC50 (µM)Comparative Potency
USP20.894-fold more potent than ML364
USP80.529-fold more potent than ML364

Table 2: Cellular Activity of this compound in MCF-7 Breast Cancer Cells [1][2]

ParameterConcentration (µM)Time (hours)Result
Cell Growth Inhibition (IC50) 3.436-
ERα Degradation 224Dose-dependent degradation observed
524Dose-dependent degradation observed
1024Dose-dependent degradation observed
3024Dose-dependent degradation observed
5024Dose-dependent degradation observed

Table 3: In Vivo Efficacy of this compound in 4T1 Homograft Model

Animal ModelDosageAdministrationOutcome
4T1 tumor-bearing BALB/c mice20 mg/kgIntraperitoneal (daily)Significant reduction in tumor growth

Signaling Pathway and Mechanism of Action

This compound exerts its effect on ERα degradation by interfering with the deubiquitination process mediated by USP2 and USP8. The following diagram illustrates this signaling pathway.

LLK203_Mechanism_of_Action cluster_0 Ubiquitin-Proteasome System cluster_1 Cellular Environment Ub Ubiquitin E1 E1 Ubiquitin-Activating Enzyme Ub->E1 ATP E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 E3 E3 Ubiquitin Ligase E2->E3 ERa ERα E3->ERa Ubiquitination Ub_ERa Ubiquitinated ERα E3->Ub_ERa Proteasome 26S Proteasome Degraded_ERa Degraded ERα Peptides Proteasome->Degraded_ERa This compound This compound USP2_8 USP2 / USP8 (Deubiquitinases) This compound->USP2_8 Inhibition USP2_8->Ub_ERa Deubiquitination (removes Ub) Ub_ERa->Proteasome Targeting for Degradation Ub_ERa->Proteasome

This compound inhibits USP2/8, leading to ERα degradation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound. These protocols are based on established and widely accepted procedures for similar analyses.

Western Blot Analysis of ERα Degradation

This protocol is designed to quantify the dose-dependent effect of this compound on ERα protein levels in MCF-7 cells.

Materials:

  • MCF-7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk in TBST)

  • Primary antibodies: anti-ERα, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (2, 5, 10, 30, 50 µM) or DMSO vehicle control for 24 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary anti-ERα antibody overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize protein bands using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with anti-β-actin antibody as a loading control.

  • Densitometry Analysis: Quantify the band intensities for ERα and β-actin. Normalize the ERα signal to the β-actin signal to determine the relative ERα protein levels.

Western_Blot_Workflow A 1. Cell Culture & Treatment B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (anti-ERα) F->G H 8. Secondary Antibody Incubation G->H I 9. Detection (ECL) H->I J 10. Densitometry Analysis I->J

Workflow for Western Blot analysis of ERα.
Co-Immunoprecipitation (Co-IP) to Demonstrate ERα-USP8 Interaction

This protocol is designed to show the interaction between ERα and its deubiquitinase, USP8, and how this might be affected by this compound.

Materials:

  • MCF-7 cells

  • This compound

  • Co-IP lysis buffer

  • Primary antibodies: anti-ERα, anti-USP8, and IgG control

  • Protein A/G magnetic beads

Procedure:

  • Cell Treatment and Lysis: Treat MCF-7 cells with this compound or vehicle control. Lyse the cells using a non-denaturing Co-IP lysis buffer.

  • Immunoprecipitation:

    • Incubate the cell lysate with anti-ERα antibody (or IgG control) overnight at 4°C.

    • Add Protein A/G magnetic beads to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with Co-IP wash buffer to remove non-specific binding proteins.

  • Elution and Western Blot Analysis:

    • Elute the protein complexes from the beads.

    • Perform Western blotting on the eluted samples and probe with anti-USP8 antibody to detect the co-immunoprecipitated protein.

In Vivo Ubiquitination Assay

This assay confirms that the this compound-induced degradation of ERα is mediated by the ubiquitin-proteasome system.

Materials:

  • MCF-7 cells

  • Plasmids encoding His-tagged ubiquitin and ERα

  • This compound

  • MG132 (proteasome inhibitor)

  • Denaturing lysis buffer

  • Ni-NTA agarose (B213101) beads

Procedure:

  • Transfection and Treatment: Co-transfect MCF-7 cells with plasmids for His-ubiquitin and ERα. Treat the cells with this compound in the presence or absence of MG132.

  • Cell Lysis: Lyse the cells under denaturing conditions to preserve ubiquitin linkages.

  • Pull-down of Ubiquitinated Proteins: Use Ni-NTA agarose beads to pull down His-tagged ubiquitinated proteins.

  • Western Blot Analysis: Elute the pulled-down proteins and perform a Western blot using an anti-ERα antibody to detect ubiquitinated ERα. An increase in the ubiquitinated ERα signal in the presence of this compound would indicate that the compound promotes ERα ubiquitination.

In Vivo Antitumor Efficacy in a 4T1 Homograft Model

This protocol assesses the in vivo antitumor activity of this compound.

Materials:

  • Female BALB/c mice

  • 4T1 murine breast cancer cells

  • This compound

  • Vehicle control (e.g., 10% DMSO, 90% corn oil)

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject 4T1 cells into the mammary fat pad of female BALB/c mice.

  • Tumor Growth and Treatment Initiation: Allow tumors to reach a palpable size (e.g., 50-100 mm³). Randomize mice into treatment and control groups.

  • Drug Administration: Administer this compound (20 mg/kg) or vehicle control intraperitoneally daily.

  • Tumor Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor animal body weight and general health.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for ERα levels).

In_Vivo_Workflow A 1. 4T1 Cell Culture B 2. Implantation into BALB/c Mice A->B C 3. Tumor Growth Monitoring B->C D 4. Randomization into Treatment Groups C->D E 5. Daily IP Injection (this compound or Vehicle) D->E F 6. Tumor Volume Measurement E->F G 7. Endpoint: Tumor Excision & Analysis F->G

Workflow for in vivo efficacy studies.

Conclusion

This compound represents a promising therapeutic agent for ERα-positive breast cancer. Its dual-inhibitory action on USP2 and USP8 provides a robust mechanism for inducing the degradation of ERα, thereby inhibiting tumor cell proliferation. The quantitative data and experimental findings summarized in this guide underscore the potential of this compound as a valuable candidate for further preclinical and clinical development. The detailed protocols provided herein offer a framework for the continued investigation of this compound and other molecules targeting the deubiquitination pathway in cancer therapy.

References

The Role of LLK203 in Inducing Apoptosis in MCF-7 Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the compound LLK203 and its role in inducing programmed cell death, or apoptosis, in MCF-7 human breast cancer cells. It is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of novel anticancer agents.

Executive Summary

This compound is a potent, dual-target inhibitor of Ubiquitin-Specific Protease 2 (USP2) and Ubiquitin-Specific Protease 8 (USP8).[1][2] These enzymes are critical in the progression of breast cancer through the stabilization of key oncoproteins.[1] In estrogen receptor-positive (ERα) MCF-7 breast cancer cells, this compound demonstrates significant anti-proliferative effects by promoting the degradation of essential cancer-driving proteins, leading to cell cycle arrest and apoptosis.[1][2] Its efficacy and higher inhibitory activity compared to its parent compound, ML364, mark this compound as a promising candidate for breast cancer therapy.

Mechanism of Action: USP2/USP8 Inhibition

USP2 and USP8 are deubiquitinating enzymes (DUBs) that remove ubiquitin tags from substrate proteins, rescuing them from degradation by the proteasome. In MCF-7 cells, key substrates for these enzymes include Estrogen Receptor alpha (ERα), Her2, MDM2, and Cyclin D1. These proteins are crucial for the growth, proliferation, and survival of these cancer cells.

This compound exerts its effect by inhibiting the deubiquitinating activity of USP2 and USP8. This inhibition leads to an accumulation of ubiquitinated substrate proteins, targeting them for proteasomal degradation. The subsequent depletion of ERα, Her2, MDM2, and Cyclin D1 disrupts critical cellular signaling, ultimately halting cell proliferation and initiating the apoptotic cascade.

G cluster_0 This compound Action cluster_1 Deubiquitination (Normal) cluster_2 Effect of this compound This compound This compound USP2 USP2 This compound->USP2 inhibits USP8 USP8 This compound->USP8 inhibits Oncoproteins_d ERα, Her2, MDM2, Cyclin D1 USP2_n USP2 Ub Ubiquitin USP2_n->Ub remove USP8_n USP8 USP8_n->Ub remove Oncoproteins ERα, Her2, MDM2, Cyclin D1 Oncoproteins->Ub ubiquitinated Proteasome_n Proteasome Degradation Ub->Proteasome_n Ub_d Ubiquitin (Accumulates) Oncoproteins_d->Ub_d ubiquitinated Proteasome Proteasome Degradation Ub_d->Proteasome Apoptosis Apoptosis Proteasome->Apoptosis induces Proliferation Cell Proliferation Proteasome->Proliferation inhibits G cluster_assays Biological Assays cluster_endpoints Data Endpoints start MCF-7 Cell Culture treatment Treat with this compound (Varying Concentrations & Times) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis protein Protein Analysis (Western Blot) treatment->protein ic50 Determine IC50 Value viability->ic50 apoptosis_rate Quantify Apoptotic Cells apoptosis->apoptosis_rate protein_level Measure Protein Degradation protein->protein_level

References

From Bench to Breast Cancer Candidate: A Technical Guide to the Discovery and Development of LLK203 from ML364

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview for researchers, scientists, and drug development professionals on the evolution of a promising dual-target inhibitor for breast cancer.

This technical guide details the discovery and development of LLK203, a potent dual-target inhibitor of Ubiquitin-Specific Protease 2 (USP2) and USP8, derived from its predecessor, ML364. Through a focused ligand-based drug design strategy, this compound emerged as a promising candidate for breast cancer therapy, demonstrating enhanced inhibitory activity and significant in vivo efficacy. This document provides an in-depth look at the quantitative data, experimental methodologies, and underlying signaling pathways involved in its development.

From a Selective USP2 Inhibitor to a Potent Dual-Target Compound: The Rationale for this compound

ML364 was initially identified as a selective inhibitor of USP2, a deubiquitinase implicated in the regulation of the cell cycle and DNA repair.[1][2] However, further studies revealed its potential as a dual-target inhibitor, also showing activity against USP8.[3] Recognizing the crucial roles of both USP2 and USP8 in breast cancer progression, particularly through their stabilization of key oncoproteins like HER2 and Estrogen Receptor alpha (ERα), a strategic effort was undertaken to optimize the ML364 scaffold.[1][3] This led to the development of this compound, a derivative with significantly enhanced potency against both enzymes.

Quantitative Assessment of ML364 and this compound

The following tables summarize the key quantitative data for ML364 and its derivative, this compound, highlighting the improvements achieved through targeted medicinal chemistry.

Table 1: In Vitro Inhibitory Activity

CompoundTargetIC50 (μM)Cell LineIC50 (μM)
ML364USP21.1MCF-79.3
USP8Not explicitly quantified in initial studies
This compoundUSP20.89MCF-73.4
USP80.52MCF10A (Normal)20.4

Table 2: Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats

Route of AdministrationDose (mg/kg)Tmax (h)Cmax (ng/mL)T1/2 (h)CL (mL/h/kg)
Intravenous5-366306.14-
Oral5061572--

Table 3: In Vivo Efficacy of this compound in a 4T1 Tumor-Bearing Mouse Model

CompoundDosageAdministrationDurationOutcome
This compound20 mg/kgIntraperitoneal, daily23 daysSignificantly reduced tumor growth

Experimental Protocols

This section provides detailed methodologies for the key experiments conducted in the evaluation of this compound.

Synthesis of this compound from ML364 (Inferred Protocol)

While the precise, published synthesis protocol for this compound from ML364 is not available, a plausible synthetic route can be inferred based on the structural differences between the two molecules and common organic chemistry reactions. ML364 is 2-(4-methylphenylsulfonamido)-N-(4-phenylthiazol-2-yl)-4-(trifluoromethyl)benzamide. This compound is understood to be a chlorinated derivative. A likely transformation involves the chlorination of the phenylthiazole ring.

Reaction: Electrophilic aromatic substitution (chlorination) on the 4-phenylthiazole (B157171) moiety of ML364.

Plausible Protocol:

  • Dissolution: Dissolve ML364 (1 equivalent) in a suitable chlorinated solvent such as dichloromethane (B109758) (DCM) or chloroform (B151607) at room temperature.

  • Chlorinating Agent: Add a chlorinating agent such as N-chlorosuccinimide (NCS) (1.1 equivalents) to the solution. The reaction may be catalyzed by a Lewis acid, although direct chlorination of activated aromatic rings can sometimes proceed without one.

  • Reaction Conditions: Stir the reaction mixture at room temperature for several hours (e.g., 4-24 hours), monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted chlorinating agent. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the final product, this compound.

  • Characterization: Confirm the structure and purity of the synthesized this compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

USP2/USP8 Inhibition Assay

The inhibitory activity of this compound against USP2 and USP8 can be determined using a fluorogenic assay.

  • Reagents: Purified recombinant human USP2 and USP8 enzymes, a fluorogenic ubiquitin substrate (e.g., Ub-AMC), assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • In a 96-well black plate, add the assay buffer, the respective enzyme (USP2 or USP8), and the diluted this compound or DMSO (vehicle control).

    • Pre-incubate the plate at 37°C for 30 minutes.

    • Initiate the reaction by adding the fluorogenic substrate Ub-AMC.

    • Monitor the increase in fluorescence (excitation/emission ~360/460 nm) over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The cytotoxic effect of this compound on breast cancer cells (MCF-7) and normal breast epithelial cells (MCF10A) is assessed using the MTT assay.

  • Cell Seeding: Seed MCF-7 and MCF10A cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 μM) or DMSO as a vehicle control for 36 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values.

Western Blotting for Protein Degradation

The effect of this compound on the protein levels of Her2, ERα, Cyclin D1, and MDM2 in MCF-7 cells is determined by Western blotting.

  • Cell Lysis: Treat MCF-7 cells with different concentrations of this compound (e.g., 2, 5, 10, 30, 50 μM) for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against Her2, ERα, Cyclin D1, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

In Vivo 4T1 Xenograft Model

The antitumor efficacy of this compound is evaluated in a murine 4T1 breast cancer xenograft model.

  • Animal Model: Use female BALB/c mice.

  • Tumor Cell Implantation: Subcutaneously inject 4T1 murine breast cancer cells into the mammary fat pad of each mouse.

  • Treatment: Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound (20 mg/kg) or vehicle control intraperitoneally daily for 23 days.

  • Tumor Measurement: Measure the tumor volume every few days using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to assess the in vivo efficacy of this compound.

Visualizing the Mechanism and Development of this compound

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the development workflow of this compound.

USP_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Her2 HER2 USP8 USP8 Her2->USP8 stabilized by Proliferation Cell Proliferation Her2->Proliferation promotes USP2 USP2 CyclinD1 Cyclin D1 USP2->CyclinD1 MDM2 MDM2 USP2->MDM2 USP8->Her2 ERa ERα USP8->ERa ERa->USP8 stabilized by ERa->Proliferation promotes CyclinD1->USP2 stabilized by CellCycle Cell Cycle Progression CyclinD1->CellCycle promotes MDM2->USP2 stabilized by p53 p53 MDM2->p53 degrades Ub Ubiquitin Ub->Her2 Ub->ERa ubiquitination Ub->CyclinD1 ubiquitination Ub->MDM2 ubiquitination This compound This compound This compound->USP2 inhibits This compound->USP8 inhibits Apoptosis Apoptosis p53->Apoptosis promotes

Caption: USP2/USP8 signaling pathway in breast cancer and the inhibitory action of this compound.

Development_Workflow cluster_discovery Discovery & Optimization cluster_preclinical Preclinical Evaluation cluster_outcome Outcome ML364 ML364 (USP2 Inhibitor) LigandDesign Ligand-Based Drug Design ML364->LigandDesign LLK203_dev This compound (Potent USP2/USP8 Inhibitor) LigandDesign->LLK203_dev InVitro In Vitro Assays (IC50, Cell Viability, Protein Degradation) LLK203_dev->InVitro InVivo In Vivo Studies (4T1 Xenograft Model) InVitro->InVivo Pharmacokinetics Pharmacokinetics (Rat Model) InVivo->Pharmacokinetics Candidate Promising Breast Cancer Drug Candidate Pharmacokinetics->Candidate

Caption: The discovery and development workflow from ML364 to this compound.

Conclusion

The development of this compound from ML364 exemplifies a successful ligand-based drug design strategy, resulting in a potent dual-target inhibitor with promising preclinical activity against breast cancer. The enhanced inhibitory profile against both USP2 and USP8, coupled with significant in vivo efficacy and a favorable safety profile in initial studies, positions this compound as a strong candidate for further development. This technical guide provides a comprehensive resource for understanding the key data and methodologies that underpin the advancement of this promising therapeutic agent. Further investigation into its detailed mechanism of action and clinical potential is warranted.

References

LLK203: A Novel Dual Inhibitor of USP2 and USP8 with Therapeutic Potential in Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

LLK203, a novel small molecule, has emerged as a promising therapeutic agent for the treatment of breast cancer. Developed through the structural optimization of its parent compound, ML364, this compound exhibits potent dual inhibitory activity against Ubiquitin-Specific Protease 2 (USP2) and Ubiquitin-Specific Protease 8 (USP8). These deubiquitinating enzymes play a critical role in the stabilization of key oncoproteins, including Human Epidermal Growth Factor Receptor 2 (Her2) and Estrogen Receptor alpha (ERα), which are pivotal drivers in the pathogenesis of a significant portion of breast cancers. This whitepaper provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols, to support further research and development of this promising anti-cancer agent.

Introduction

Breast cancer remains a leading cause of cancer-related mortality in women worldwide. The heterogeneity of the disease necessitates the development of targeted therapies that address specific molecular drivers. A significant subset of breast tumors is dependent on the signaling pathways driven by Her2 and ERα. The stability and activity of these receptors are regulated by post-translational modifications, including ubiquitination. Deubiquitinating enzymes (DUBs) counteract this process, thereby preventing protein degradation and promoting oncogenic signaling.

USP2 and USP8 have been identified as key DUBs involved in the progression of breast cancer through their stabilization of Her2 and ERα[1]. Consequently, the dual inhibition of USP2 and USP8 presents a compelling therapeutic strategy. This compound was developed as a potent dual inhibitor with enhanced activity compared to its predecessor, ML364[2][3]. Preclinical studies have demonstrated its ability to induce the degradation of crucial cancer-promoting proteins, inhibit cell proliferation in breast cancer cell lines, and suppress tumor growth in vivo, all while maintaining a favorable toxicity profile[2][3]. This document serves as a technical guide for the scientific community, consolidating the available data on this compound and providing detailed methodologies for its investigation.

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the potency and efficacy of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

Target/Cell LineIC50 Value (µM)Fold Increase in Activity vs. ML364Reference
USP20.894-fold
USP80.529-fold
MCF-7 (Breast Cancer)3.4-
MCF10A (Normal Breast Epithelium)20.4-

Table 2: In Vivo Efficacy of this compound in 4T1 Homograft Model

Treatment GroupDosage and AdministrationTumor Growth InhibitionReference
This compound20 mg/kg, intraperitoneal, daily for 23 daysSignificantly reduced tumor growth

Mechanism of Action: Signaling Pathways

This compound exerts its anti-cancer effects by inhibiting the deubiquitinating activity of USP2 and USP8. This leads to the increased ubiquitination and subsequent proteasomal degradation of their substrate proteins, Her2 and ERα. The downregulation of these key receptors disrupts downstream signaling pathways crucial for breast cancer cell proliferation, survival, and differentiation.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Her2 Her2 PI3K PI3K Her2->PI3K RAS RAS Her2->RAS Proteasome Proteasome Her2->Proteasome degradation ERa_mem ERα ERa_mem->Proteasome degradation This compound This compound USP2 USP2 This compound->USP2 inhibits USP8 USP8 This compound->USP8 inhibits USP2->Her2 deubiquitinates (stabilizes) USP8->Her2 deubiquitinates (stabilizes) USP8->ERa_mem deubiquitinates (stabilizes) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERa_nuc ERα ERK->ERa_nuc activates ERK->Transcription ERE Estrogen Response Elements (ERE) ERa_nuc->ERE ERE->Transcription

Caption: this compound inhibits USP2/USP8, leading to Her2/ERα degradation and pathway inhibition.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

USP2 and USP8 Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of this compound against purified USP2 and USP8 enzymes.

cluster_workflow USP Inhibition Assay Workflow start Start step1 Prepare assay buffer and recombinant USP2/USP8 enzymes start->step1 step2 Add varying concentrations of this compound to assay wells step1->step2 step3 Add fluorogenic ubiquitin substrate (e.g., Ub-AMC) step2->step3 step4 Incubate at 37°C step3->step4 step5 Measure fluorescence intensity (Excitation/Emission) step4->step5 step6 Calculate percent inhibition and determine IC50 values step5->step6 end End step6->end

Caption: Workflow for determining the inhibitory activity of this compound against USP enzymes.

Protocol:

  • Reagents and Materials:

    • Recombinant human USP2 and USP8 enzymes

    • Fluorogenic ubiquitin substrate (e.g., Ubiquitin-AMC)

    • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

    • This compound stock solution in DMSO

    • 96-well black microplates

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add 25 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of a 96-well plate.

    • Add 50 µL of the recombinant USP2 or USP8 enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 25 µL of the fluorogenic ubiquitin substrate to each well.

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) every minute for 30-60 minutes at 37°C.

    • Calculate the reaction velocity (rate of fluorescence increase) for each concentration of this compound.

    • Determine the percent inhibition relative to the vehicle control and plot the data to calculate the IC50 value using a suitable software.

Cell Viability (MTT) Assay

This protocol outlines the procedure for assessing the cytotoxic effect of this compound on breast cancer cells (MCF-7) and normal breast epithelial cells (MCF10A).

cluster_workflow MTT Assay Workflow start Start step1 Seed MCF-7 or MCF10A cells in a 96-well plate start->step1 step2 Allow cells to adhere overnight step1->step2 step3 Treat cells with varying concentrations of this compound step2->step3 step4 Incubate for 24-72 hours step3->step4 step5 Add MTT reagent to each well and incubate for 4 hours step4->step5 step6 Solubilize formazan (B1609692) crystals with DMSO step5->step6 step7 Measure absorbance at 570 nm step6->step7 step8 Calculate cell viability and determine IC50 values step7->step8 end End step8->end cluster_workflow In Vivo Xenograft Study Workflow start Start step1 Implant 4T1 cells subcutaneously into BALB/c mice start->step1 step2 Allow tumors to reach a palpable size step1->step2 step3 Randomize mice into treatment and control groups step2->step3 step4 Administer this compound or vehicle (e.g., daily intraperitoneal injections) step3->step4 step5 Monitor tumor volume and body weight regularly step4->step5 step6 Sacrifice mice at the end of the study step5->step6 step7 Excise tumors and perform ex vivo analysis step6->step7 end End step7->end

References

In Vivo Efficacy of LLK203 in 4T1 Tumor Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo efficacy of LLK203, a novel dual-target inhibitor of Ubiquitin-Specific Protease 2 (USP2) and Ubiquitin-Specific Protease 8 (USP8), in the context of 4T1 murine mammary carcinoma models. The 4T1 tumor model is a widely utilized syngeneic model that closely mimics aggressive, metastatic triple-negative breast cancer in humans.

Disclaimer: This document is based on publicly available information. Specific quantitative data from the primary research, including detailed tumor growth inhibition percentages and survival analysis, as well as comprehensive experimental protocols, are not fully available in the public domain at the time of this writing. The primary source of information is the abstract of the scientific publication, "The discovery of potent USP2/USP8 dual-target inhibitors for the treatment of breast cancer via structure guided optimization of ML364."

Core Findings on this compound Efficacy

This compound has demonstrated significant therapeutic potential in preclinical breast cancer models. Research indicates that this compound exhibits potent in vivo efficacy in a 4T1 homograft model.[1] Notably, the compound was reported to have a low toxicity profile, a critical factor for its potential as a therapeutic agent.[1]

Mechanism of Action: Dual Inhibition of USP2 and USP8

This compound functions as a dual inhibitor of USP2 and USP8, enzymes that play a crucial role in the deubiquitination of proteins, thereby preventing their degradation. In the context of breast cancer, USP2 and USP8 are implicated in the stabilization of key oncoproteins. By inhibiting these enzymes, this compound is believed to promote the degradation of these cancer-driving proteins, leading to the suppression of tumor growth.

G cluster_0 This compound Intervention cluster_1 Deubiquitinating Enzymes cluster_2 Oncogenic Proteins cluster_3 Cellular Processes This compound This compound USP2 USP2 This compound->USP2 Inhibits USP8 USP8 This compound->USP8 Inhibits Oncoproteins e.g., Her2, ERα USP2->Oncoproteins Stabilizes USP8->Oncoproteins Stabilizes TumorGrowth Tumor Growth & Proliferation Oncoproteins->TumorGrowth Promotes Apoptosis Apoptosis TumorGrowth->Apoptosis Inhibits

Caption: Signaling pathway of this compound action.

Quantitative Data Summary

While the exact quantitative data from the pivotal study on this compound remains within the full-text publication, the following table structure is provided as a template for how such data would be presented. This structure is based on standard reporting for in vivo efficacy studies.

Treatment GroupDose (mg/kg)Administration RouteTumor Growth Inhibition (%)Mean Tumor Volume (mm³) ± SEMSurvival Rate (%)Body Weight Change (%)
Vehicle Control--0[Data Not Available][Data Not Available][Data Not Available]
This compound[Dose 1][Route][Data Not Available][Data Not Available][Data Not Available][Data Not Available]
This compound[Dose 2][Route][Data Not Available][Data Not Available][Data Not Available][Data Not Available]
Positive Control[Dose][Route][Data Not Available][Data Not Available][Data Not Available][Data Not Available]

Hypothetical Experimental Protocol

The following represents a generalized protocol for assessing the in vivo efficacy of a compound like this compound in a 4T1 tumor model, based on standard laboratory practices. The specific details of the this compound study may vary.

Cell Culture and Animal Model
  • Cell Line: Murine 4T1 mammary carcinoma cells.

  • Animal Model: Female BALB/c mice, typically 6-8 weeks of age.

Tumor Implantation
  • 4T1 cells are harvested during the exponential growth phase.

  • A suspension of 4T1 cells (e.g., 1 x 10^5 to 1 x 10^6 cells in 100 µL of phosphate-buffered saline or Matrigel) is injected subcutaneously or into the mammary fat pad of the mice.

Treatment Regimen
  • Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups.

  • This compound is administered at various doses, with the route of administration (e.g., oral gavage, intraperitoneal injection) and frequency determined by its pharmacokinetic properties.

  • A vehicle control group receives the same formulation without the active compound. A positive control group (e.g., a standard-of-care chemotherapy agent) may also be included.

Efficacy Evaluation
  • Tumor Growth: Tumor volume is measured at regular intervals (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Survival Analysis: A separate cohort of animals may be used for survival studies, where the endpoint is typically tumor-related morbidity or a predetermined tumor size limit.

  • Toxicity Assessment: Animal body weight is monitored as a general indicator of toxicity. Clinical signs of distress are also observed and recorded.

  • Endpoint Analysis: At the end of the study, tumors may be excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).

G cluster_0 Preparation cluster_1 Implantation cluster_2 Treatment Phase cluster_3 Data Collection & Analysis A 4T1 Cell Culture B Cell Harvest & Preparation A->B C Tumor Cell Implantation (BALB/c Mice) B->C D Tumor Growth Monitoring C->D E Randomization into Groups D->E F Treatment Administration (this compound / Vehicle) E->F G Tumor Volume Measurement F->G H Body Weight & Health Monitoring F->H I Endpoint Analysis (Tumor Excision, Survival) G->I H->I

Caption: Generalized workflow for in vivo efficacy testing.

Conclusion

This compound presents a promising therapeutic strategy for breast cancer through its novel dual-inhibitory action on USP2 and USP8. The initial findings of potent in vivo efficacy in the aggressive 4T1 tumor model, coupled with a favorable toxicity profile, underscore the need for further investigation and development. Access to the full dataset from the primary research will be crucial for a complete understanding of its therapeutic window and potential for clinical translation.

References

LLK203: A Dual USP2/USP8 Inhibitor for Breast Cancer Therapy - A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LLK203 is a potent, dual-target inhibitor of Ubiquitin-Specific Protease 2 (USP2) and Ubiquitin-Specific Protease 8 (USP8), demonstrating significant potential in the treatment of breast cancer.[1] Developed through the structural optimization of its parent compound, ML364, this compound exhibits enhanced inhibitory activity and demonstrates robust anti-proliferative and pro-apoptotic effects in breast cancer cell lines.[1] Furthermore, in vivo studies have shown its efficacy in reducing tumor growth in animal models.[1] This technical guide provides a comprehensive overview of the pharmacokinetic profile, preclinical efficacy, and mechanism of action of this compound, supported by detailed experimental protocols and data visualizations.

Introduction

Ubiquitin-specific proteases (USPs) play a critical role in the regulation of protein stability and function, making them attractive targets for cancer therapy. USP2 and USP8, in particular, are implicated in the progression of breast cancer through the stabilization of key oncoproteins such as HER2 and estrogen receptor-alpha (ERα).[1] this compound has emerged as a promising therapeutic candidate due to its dual inhibitory action on these two proteases. This document serves as a technical resource for researchers and drug development professionals, consolidating the available preclinical data on this compound.

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the deubiquitinating activity of both USP2 and USP8. This dual inhibition leads to the accumulation of polyubiquitinated substrate proteins, targeting them for proteasomal degradation. Key proteins destabilized by this compound in breast cancer cells include Mouse Double Minute 2 homolog (MDM2), Cyclin D1, HER2, and ERα.[1] The degradation of these proteins disrupts critical cancer cell signaling pathways, leading to cell cycle arrest and apoptosis.

cluster_0 This compound Signaling Pathway cluster_1 Inhibition cluster_2 Protein Degradation cluster_3 Cellular Effects This compound This compound USP2 USP2 This compound->USP2 inhibits USP8 USP8 This compound->USP8 inhibits MDM2 MDM2 USP2->MDM2 stabilizes CyclinD1 Cyclin D1 USP2->CyclinD1 stabilizes HER2 HER2 USP8->HER2 stabilizes ERa ERα USP8->ERa stabilizes CellCycleArrest Cell Cycle Arrest MDM2->CellCycleArrest CyclinD1->CellCycleArrest Apoptosis Apoptosis HER2->Apoptosis ERa->Apoptosis

This compound inhibits USP2/USP8, leading to oncoprotein degradation and anti-cancer effects.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been evaluated in preclinical studies. While a complete ADME (Absorption, Distribution, Metabolism, and Excretion) profile is not yet fully characterized, initial data from studies in Sprague-Dawley rats provide key insights into its behavior in vivo. It has been noted that this compound has low oral bioavailability, which may require formulation strategies to enhance its therapeutic potential.

Table 1: Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats

ParameterIntravenous (5 mg/kg)Oral (50 mg/kg)
Cmax (ng/mL) -1572
Tmax (h) -6
T1/2 (h) 6.14-
AUC0-t (h*ng/mL) --
CL (mL/h/kg) --

Data sourced from preclinical studies. Further details on AUC and Clearance are not publicly available.

Preclinical Efficacy

In Vitro Studies

This compound has demonstrated potent cytotoxic and anti-proliferative effects against human breast cancer cell lines.

Table 2: In Vitro Activity of this compound

AssayCell LineParameterValue
Inhibitory Activity -IC50 (USP2)0.89 µM
-IC50 (USP8)0.52 µM
Cytotoxicity MCF-7 (Breast Cancer)IC50 (36h)3.4 µM
MCF10A (Normal Breast)IC50 (36h)20.4 µM
Apoptosis MCF-7-Increased ratio of apoptotic cells (10-50 µM, 24h)
Cell Cycle MCF-7-G1 phase arrest (10-50 µM, 24h)
Protein Degradation MCF-7-Dose-dependent degradation of MDM2, Cyclin D1, Her2, ERα (2-50 µM, 24h)
In Vivo Studies

The in vivo anti-tumor efficacy of this compound was evaluated in a 4T1 murine breast cancer model.

Table 3: In Vivo Efficacy of this compound in a 4T1 Tumor Model

Animal ModelDosage and AdministrationOutcome
BALB/c mice with 4T1 tumors 20 mg/kg, intraperitoneal, daily for 23 daysSignificant reduction in tumor growth

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

cluster_0 MTT Assay Workflow A 1. Seed MCF-7 cells in 96-well plates B 2. Incubate for 24h for cell attachment A->B C 3. Treat with varying concentrations of this compound B->C D 4. Incubate for 36h C->D E 5. Add MTT reagent D->E F 6. Incubate for 4h to allow formazan (B1609692) formation E->F G 7. Solubilize formazan crystals F->G H 8. Measure absorbance at 570 nm G->H

Workflow for determining cell viability using the MTT assay.

Protocol:

  • Cell Seeding: MCF-7 cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to attach for 24 hours.

  • Compound Treatment: Cells are treated with a serial dilution of this compound (or vehicle control) and incubated for 36 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V/PI Staining)

cluster_0 Apoptosis Assay Workflow A 1. Treat MCF-7 cells with this compound (10-50 µM) for 24h B 2. Harvest and wash cells A->B C 3. Resuspend in Annexin V binding buffer B->C D 4. Stain with FITC-Annexin V and Propidium Iodide (PI) C->D E 5. Incubate in the dark for 15 min D->E F 6. Analyze by flow cytometry E->F

Workflow for detecting apoptosis via Annexin V and PI staining.

Protocol:

  • Cell Treatment: MCF-7 cells are treated with this compound at concentrations of 10, 30, and 50 µM for 24 hours.

  • Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Cells are stained with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis for Protein Degradation

cluster_0 Western Blot Workflow A 1. Treat MCF-7 cells with this compound (2-50 µM) for 24h B 2. Lyse cells and quantify protein concentration A->B C 3. Separate proteins by SDS-PAGE B->C D 4. Transfer proteins to a PVDF membrane C->D E 5. Block membrane and probe with primary antibodies D->E F 6. Incubate with HRP-conjugated secondary antibodies E->F G 7. Detect chemiluminescence F->G

Workflow for analyzing protein degradation by Western Blot.

Protocol:

  • Cell Lysis: MCF-7 cells treated with this compound are lysed, and protein concentrations are determined.

  • Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.

  • Transfer: Proteins are transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against MDM2, Cyclin D1, HER2, ERα, and a loading control (e.g., β-actin).

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Growth Study

cluster_0 In Vivo Study Workflow A 1. Subcutaneously implant 4T1 cells into BALB/c mice B 2. Allow tumors to reach a palpable size A->B C 3. Randomize mice into treatment and control groups B->C D 4. Administer this compound (20 mg/kg, i.p.) or vehicle daily C->D E 5. Monitor tumor volume and body weight for 23 days D->E F 6. Sacrifice mice and excise tumors for analysis E->F

Workflow for the in vivo assessment of this compound's anti-tumor efficacy.

Protocol:

  • Tumor Implantation: 4T1 murine breast cancer cells are injected subcutaneously into the mammary fat pad of female BALB/c mice.

  • Treatment: Once tumors are established, mice are treated daily with intraperitoneal injections of this compound (20 mg/kg) or a vehicle control.

  • Monitoring: Tumor growth is monitored by caliper measurements, and animal body weight is recorded to assess toxicity.

  • Endpoint: After 23 days of treatment, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis.

Conclusion and Future Directions

This compound is a potent dual inhibitor of USP2 and USP8 with promising preclinical anti-cancer activity in breast cancer models. Its ability to induce the degradation of key oncoproteins highlights its potential as a targeted therapeutic agent. While the initial pharmacokinetic data suggests challenges with oral bioavailability, this may be addressed through advanced formulation strategies. Further in-depth ADME studies are warranted to fully characterize its pharmacokinetic profile and to guide its clinical development. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the therapeutic potential of this compound and other dual USP2/USP8 inhibitors.

References

The Ascendancy of LLK203: A Deep Dive into its Structure-Activity Relationship as a Dual USP2/USP8 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide on the structure-activity relationship (SAR) of LLK203, a potent dual-target inhibitor of Ubiquitin-Specific Protease 2 (USP2) and Ubiquitin-Specific Protease 8 (USP8). This document outlines the core principles of this compound's mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows.

This compound has emerged as a promising therapeutic candidate, particularly in the context of breast cancer. Developed through the structure-guided optimization of its parent molecule, ML364, this compound exhibits enhanced inhibitory activity against both USP2 and USP8.[1] These deubiquitinating enzymes play a crucial role in the stabilization of key oncoproteins such as HER2 (Human Epidermal Growth Factor Receptor 2) and ERα (Estrogen Receptor Alpha), both of which are pivotal in the progression of certain types of breast cancer.[1] By inhibiting USP2 and USP8, this compound promotes the degradation of these proteins, leading to the suppression of cancer cell proliferation.[1][2]

Quantitative Analysis of Inhibitory Activity

The superior potency of this compound compared to its precursor, ML364, is evident in its half-maximal inhibitory concentrations (IC50). The following table summarizes the key quantitative data gathered from various in vitro and cell-based assays.

CompoundTargetIC50 (µM)Cell LineCell Proliferation IC50 (µM)
This compound USP2 0.89 [2]MCF-73.4
USP8 0.52
ML364USP21.1MCF-79.3

Deciphering the Mechanism: Signaling Pathway and Experimental Workflow

The inhibitory action of this compound initiates a cascade of events within the cancer cell, ultimately leading to a reduction in cell viability. The signaling pathway and a typical experimental workflow for evaluating such inhibitors are visualized below.

G cluster_pathway This compound Signaling Pathway This compound This compound USP2 USP2 This compound->USP2 Inhibits USP8 USP8 This compound->USP8 Inhibits Her2 HER2 USP2->Her2 Stabilizes Degradation Ubiquitin-Proteasome Degradation ERa ERα USP8->ERa Stabilizes Her2->Degradation ERa->Degradation Proliferation Cell Proliferation Degradation->Proliferation Reduces G cluster_workflow Experimental Workflow for Inhibitor Evaluation Start Start EnzymeAssay Biochemical Assay (USP2/USP8 Inhibition) Start->EnzymeAssay CellCulture Cell Culture (e.g., MCF-7) Start->CellCulture Analysis Data Analysis (IC50, Efficacy) EnzymeAssay->Analysis ProlifAssay Cell Proliferation Assay (e.g., MTT) CellCulture->ProlifAssay InVivo In Vivo Model (4T1 Homograft) CellCulture->InVivo If promising in vitro ProlifAssay->Analysis InVivo->Analysis End End Analysis->End

References

LLK203: A Dual Inhibitor of USP2 and USP8 with Therapeutic Potential in Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on its Impact on Cell Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel compound LLK203, a potent dual-target inhibitor of Ubiquitin-Specific Protease 2 (USP2) and Ubiquitin-Specific Protease 8 (USP8). It delves into its mechanism of action, its impact on critical cancer-associated cell signaling pathways, and presents relevant quantitative data and detailed experimental methodologies.

Introduction

This compound has emerged as a promising therapeutic candidate, particularly in the context of breast cancer. It is a derivative of ML364, optimized through ligand-based drug design strategies to exhibit enhanced inhibitory activity against both USP2 and USP8.[1] These deubiquitinating enzymes (DUBs) play crucial roles in the progression of cancer by stabilizing oncoproteins and preventing their degradation. By inhibiting USP2 and USP8, this compound effectively promotes the degradation of key proteins involved in cancer cell proliferation and survival.[1]

Mechanism of Action: Dual Inhibition of USP2 and USP8

This compound exerts its anti-cancer effects by simultaneously inhibiting two key deubiquitinating enzymes, USP2 and USP8. This dual-inhibition strategy leads to the destabilization and subsequent degradation of several oncogenic proteins that are crucial for the growth and survival of cancer cells.

The Role of USP2 in Cancer

Ubiquitin-Specific Protease 2 (USP2) is implicated in various types of cancer, including breast, prostate, and bladder cancer. Its primary oncogenic functions are mediated through the deubiquitination and stabilization of several key proteins:

  • MDM2 and MDMX : By stabilizing Murine Double Minute 2 (MDM2) and MDMX, USP2 indirectly leads to the degradation of the tumor suppressor p53.[2][3] Inhibition of USP2 by this compound is expected to destabilize MDM2 and MDMX, leading to an accumulation of p53 and subsequent cell cycle arrest and apoptosis.

  • Fatty Acid Synthase (FASN) : FASN is overexpressed in many cancers and is involved in tumor cell growth and survival. USP2 stabilizes FASN, and its inhibition can lead to FASN degradation.[2]

  • Cyclin D1 : As a key regulator of the cell cycle, the stabilization of Cyclin D1 by USP2 promotes cell proliferation. This compound-mediated inhibition of USP2 can lead to decreased Cyclin D1 levels.

The Role of USP8 in Cancer

Ubiquitin-Specific Protease 8 (USP8) is also overexpressed in several cancers and contributes to tumor progression through its deubiquitinating activity on various substrates:

  • TGF-β Receptor II (TβRII) : USP8 stabilizes TβRII, a key component of the Transforming Growth Factor-beta (TGF-β) signaling pathway. This pathway is involved in epithelial-mesenchymal transition (EMT), invasion, and metastasis. By inhibiting USP8, this compound can downregulate TGF-β signaling.

  • Epidermal Growth Factor Receptor (EGFR) : USP8 regulates the trafficking and degradation of EGFR, a receptor tyrosine kinase that, when overactivated, drives cell proliferation and survival.

  • NF-κB Signaling : USP8 has been shown to promote cancer cell proliferation and survival by activating the NF-κB signaling pathway.

Impact on Cell Signaling Pathways

The dual inhibition of USP2 and USP8 by this compound results in the modulation of several critical cell signaling pathways, ultimately leading to anti-cancer effects.

p53 Tumor Suppressor Pathway

By promoting the degradation of MDM2, a key negative regulator of p53, this compound is expected to activate the p53 pathway. This leads to cell cycle arrest, apoptosis, and senescence in cancer cells with wild-type p53.

p53_Pathway This compound This compound USP2 USP2 This compound->USP2 inhibits MDM2 MDM2 USP2->MDM2 stabilizes p53 p53 MDM2->p53 degrades Apoptosis Apoptosis p53->Apoptosis induces

Caption: this compound's impact on the p53 pathway.

TGF-β Signaling Pathway

This compound's inhibition of USP8 leads to the destabilization of the TGF-β receptor, TβRII. This disrupts the TGF-β signaling cascade, which is known to promote cancer cell invasion and metastasis.

TGFb_Pathway This compound This compound USP8 USP8 This compound->USP8 inhibits TβRII TβRII USP8->TβRII stabilizes SMAD_complex SMAD complex TβRII->SMAD_complex activates Metastasis Metastasis SMAD_complex->Metastasis promotes

Caption: this compound's modulation of TGF-β signaling.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: Inhibitory Activity of this compound

TargetIC50 (μM)
USP20.89
USP80.52
MCF-7 cells (36h)3.4

Data sourced from MedchemExpress product data sheet.

Table 2: In Vitro Effects of this compound on MCF-7 Breast Cancer Cells

EffectConcentration (μM)Incubation Time
Increased Apoptosis10 - 5024 h
G1 Phase Cell Cycle Arrest10 - 5024 h
Protein Degradation (MDM2, Cyclin D1, Her2, ERα)2 - 5024 h
Inhibition of Colony Formation107 days

Data sourced from MedchemExpress product data sheet.

Table 3: In Vivo Efficacy of this compound

Animal ModelDosageAdministration RouteDurationOutcome
4T1 tumor-bearing mice20 mg/kgIntraperitoneal (daily)23 daysSignificant reduction in tumor growth

Data sourced from MedchemExpress product data sheet.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the effects of this compound are provided below.

Western Blotting for Protein Degradation Analysis

This protocol is for assessing the levels of MDM2, Cyclin D1, Her2, and ERα in MCF-7 cells following treatment with this compound.

WB_Workflow cluster_0 Cell Culture and Treatment cluster_1 Protein Extraction and Quantification cluster_2 Electrophoresis and Transfer cluster_3 Immunodetection a Seed MCF-7 cells b Treat with this compound (2-50 μM) for 24h a->b c Lyse cells and collect protein b->c d Quantify protein concentration (BCA assay) c->d e Run samples on SDS-PAGE d->e f Transfer proteins to PVDF membrane e->f g Block membrane f->g h Incubate with primary antibodies (MDM2, Cyclin D1, Her2, ERα, β-actin) g->h i Incubate with HRP-conjugated secondary antibodies h->i j Detect with ECL substrate and image i->j

Caption: Western Blotting Experimental Workflow.

Methodology:

  • Cell Culture and Treatment: MCF-7 cells are seeded in 6-well plates and allowed to adhere overnight. The cells are then treated with varying concentrations of this compound (2, 5, 10, 30, 50 μM) or a vehicle control (DMSO) for 24 hours.

  • Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors. The cell lysates are then centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for MDM2, Cyclin D1, Her2, ERα, and a loading control (e.g., β-actin). After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.

Apoptosis Assay by Flow Cytometry

This protocol details the quantification of apoptotic MCF-7 cells after this compound treatment using Annexin V and Propidium Iodide (PI) staining.

Methodology:

  • Cell Treatment: MCF-7 cells are seeded in 6-well plates and treated with this compound (10, 30, 50 μM) or vehicle control for 24 hours.

  • Cell Harvesting: Both floating and adherent cells are collected. Adherent cells are detached using trypsin-EDTA. The cells are then washed with cold PBS.

  • Staining: The cells are resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

Clonogenic Assay

This assay assesses the long-term proliferative capacity of MCF-7 cells after a short-term treatment with this compound.

Methodology:

  • Cell Seeding and Treatment: A low density of MCF-7 cells (e.g., 500-1000 cells) is seeded into 6-well plates. After 24 hours, the cells are treated with this compound (10 μM) or vehicle control for 24 hours.

  • Colony Formation: The treatment medium is replaced with fresh growth medium, and the cells are incubated for 7-14 days to allow for colony formation. The medium is changed every 2-3 days.

  • Staining and Counting: The colonies are fixed with methanol (B129727) and stained with crystal violet. The number of colonies (defined as a cluster of ≥50 cells) in each well is counted.

In Vivo Tumor Model

This protocol describes the use of a 4T1 murine mammary carcinoma model to evaluate the in vivo efficacy of this compound.

Methodology:

  • Cell Line: The 4T1 cell line, a murine mammary carcinoma cell line, is used.

  • Tumor Implantation: 4T1 cells are injected into the mammary fat pad of female BALB/c mice.

  • Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives daily intraperitoneal injections of this compound (20 mg/kg), while the control group receives vehicle.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.

  • Endpoint: The experiment is terminated after a predefined period (e.g., 23 days) or when the tumors in the control group reach a certain size. The tumors are then excised and weighed.

Conclusion

This compound represents a promising novel therapeutic agent for breast cancer. Its dual inhibitory action against USP2 and USP8 leads to the degradation of multiple key oncoproteins, thereby disrupting critical cancer-promoting signaling pathways. The preclinical data, including its potent in vitro and in vivo activity, warrant further investigation and development of this compound as a potential cancer therapeutic. This guide provides a foundational understanding for researchers and drug development professionals interested in the further exploration of this compound.

References

Methodological & Application

Application Notes and Protocols for LLK203 in In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LLK203 is a potent dual-target inhibitor of Ubiquitin-Specific Peptidase 2 (USP2) and Ubiquitin-Specific Peptidase 8 (USP8).[1][2] By inhibiting these deubiquitinating enzymes, this compound promotes the degradation of key oncoproteins, leading to cell cycle arrest and apoptosis, particularly in breast cancer cell lines. These application notes provide detailed protocols for utilizing this compound in in-vitro cell culture experiments to study its anti-cancer effects.

Mechanism of Action

This compound exerts its biological effects by preventing the removal of ubiquitin chains from its target substrate proteins. This leads to their recognition and subsequent degradation by the proteasome. In the context of breast cancer, key substrates of USP2 and USP8 include Estrogen Receptor alpha (ERα), HER2, MDM2, and Cyclin D1.[1][3] The degradation of these proteins disrupts critical cancer cell survival and proliferation pathways.

LLK203_Signaling_Pathway cluster_inhibition This compound Action cluster_dub Deubiquitinases cluster_substrates Substrate Proteins cluster_effects Cellular Effects This compound This compound USP2 USP2 This compound->USP2 Inhibits USP8 USP8 This compound->USP8 Inhibits ERa ERα USP2->ERa Deubiquitinates MDM2 MDM2 USP2->MDM2 Deubiquitinates CyclinD1 Cyclin D1 USP2->CyclinD1 Deubiquitinates Her2 Her2 USP8->Her2 Deubiquitinates CellCycleArrest Cell Cycle Arrest (G1 Phase) ERa->CellCycleArrest Proteasome Proteasomal Degradation ERa->Proteasome Ubiquitination Her2->CellCycleArrest Her2->Proteasome Ubiquitination Apoptosis Apoptosis MDM2->Apoptosis MDM2->Proteasome Ubiquitination CyclinD1->CellCycleArrest CyclinD1->Proteasome Ubiquitination

Caption: Signaling pathway of this compound action.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound in various in-vitro assays.

Table 1: IC50 Values of this compound

Target/Cell LineIC50 Value (µM)Reference
USP20.89[1]
USP80.52
MCF-7 (Breast Cancer)3.4
MCF10A (Normal Breast)20.4

Table 2: Effective Concentrations and Durations of this compound in MCF-7 Cells

AssayConcentration Range (µM)Treatment DurationObserved EffectReference
Protein Degradation2 - 5024 hoursDose-dependent degradation of MDM2, Cyclin D1, Her2, ERα
Apoptosis Induction10 - 5024 hoursIncreased ratio of apoptotic cells
Cell Cycle Analysis10 - 5024 hoursCells remained largely in G1 phase
Clonogenic Assay107 daysRobust inhibition of clone formation
Cell Viability0 - 10036 hoursHigh inhibitory activity

Experimental Protocols

Cell Culture

1.1. MCF-7 (Human Breast Adenocarcinoma)

  • Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: When cells reach 80-90% confluency, rinse with PBS and detach using 0.25% Trypsin-EDTA. Neutralize trypsin with complete growth medium, centrifuge, and resuspend in fresh medium for plating.

1.2. MCF10A (Human Breast Epithelial)

  • Growth Medium: DMEM/F12 medium supplemented with 5% horse serum, 20 ng/mL epidermal growth factor (EGF), 0.5 µg/mL hydrocortisone, 100 ng/mL cholera toxin, 10 µg/mL insulin, and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: When cells reach 70-80% confluency, rinse with PBS and detach using 0.05% Trypsin-EDTA. Neutralize with trypsin inhibitor or serum-containing medium, centrifuge, and resuspend in fresh medium for plating.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability of MCF-7 and MCF10A cells.

MTT_Assay_Workflow A 1. Seed cells in a 96-well plate (5,000-10,000 cells/well) B 2. Incubate for 24 hours A->B C 3. Treat with this compound (e.g., 0-100 µM) B->C D 4. Incubate for 36 hours C->D E 5. Add MTT reagent (5 mg/mL) and incubate for 4 hours D->E F 6. Solubilize formazan (B1609692) crystals with DMSO E->F G 7. Measure absorbance at 570 nm F->G

Caption: Workflow for the MTT cell viability assay.

Materials:

  • MCF-7 or MCF10A cells

  • Complete growth medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 36 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol uses flow cytometry to quantify apoptosis induced by this compound.

Materials:

  • MCF-7 cells

  • This compound stock solution

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed MCF-7 cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of this compound (e.g., 10, 30, 50 µM) for 24 hours. Include a vehicle control.

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples immediately by flow cytometry.

Western Blot for Protein Degradation

This protocol is used to detect the degradation of target proteins (e.g., ERα, Her2, MDM2, Cyclin D1) following this compound treatment.

Western_Blot_Workflow A 1. Treat cells with this compound B 2. Lyse cells and quantify protein A->B C 3. Separate proteins by SDS-PAGE B->C D 4. Transfer proteins to a membrane C->D E 5. Block membrane and incubate with primary antibody D->E F 6. Incubate with HRP-conjugated secondary antibody E->F G 7. Detect signal with ECL substrate F->G H 8. Image and analyze band intensity G->H

Caption: General workflow for Western blot analysis.

Materials:

  • MCF-7 cells

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-ERα, anti-Her2, anti-MDM2, anti-Cyclin D1, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Treat MCF-7 cells with various concentrations of this compound (e.g., 2-50 µM) for 24 hours.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Clonogenic Assay

This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.

Materials:

  • MCF-7 cells

  • Complete growth medium

  • This compound stock solution

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Treat a flask of MCF-7 cells with this compound (e.g., 10 µM) or vehicle for 24 hours.

  • Harvest the cells and count them.

  • Seed a low number of cells (e.g., 500-1000 cells) per well in 6-well plates containing fresh medium without this compound.

  • Incubate the plates for 7-14 days, allowing colonies to form. Change the medium every 3-4 days.

  • Wash the colonies with PBS and fix them with methanol (B129727) for 15 minutes.

  • Stain the colonies with crystal violet solution for 15 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).

  • Calculate the plating efficiency and surviving fraction compared to the vehicle control.

Troubleshooting

  • Low Cell Viability: Ensure the DMSO concentration in the final culture medium is not toxic to the cells (typically ≤ 0.5%). Check the quality and passage number of the cells.

  • Inconsistent Western Blot Results: Ensure complete protein transfer and use appropriate antibody dilutions. Always include a loading control.

  • No Apoptosis Detected: The concentration of this compound or the incubation time may be insufficient. Perform a dose-response and time-course experiment.

  • Difficulty in Colony Formation: Optimize the initial cell seeding density. Ensure the cells are healthy and not at a high passage number.

Conclusion

This compound is a valuable research tool for investigating the role of USP2 and USP8 in cancer biology. The protocols outlined in these application notes provide a framework for studying its effects on cell viability, apoptosis, protein degradation, and long-term proliferative capacity in in-vitro cell culture models. Proper experimental design and adherence to these detailed methodologies will ensure the generation of reliable and reproducible data.

References

Preparation of LLK203 Stock Solution for Cell-Based Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation, storage, and application of LLK203 stock solutions for in vitro cell-based assays. This compound is a potent dual-target inhibitor of ubiquitin-specific proteases USP2 and USP8, playing a crucial role in cancer research by inducing the degradation of key oncoproteins.[1][2]

Introduction to this compound

This compound is a small molecule inhibitor that has demonstrated significant anti-tumor activity, particularly in breast cancer models.[2][3] It functions by inhibiting the deubiquitinating enzymes USP2 and USP8, which leads to the degradation of their substrate proteins, including Estrogen Receptor alpha (ERα), MDM2, Cyclin D1, and Her2.[3] This activity ultimately results in cell cycle arrest and apoptosis in cancer cells. Accurate preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in cell-based experiments.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValueReference
Molecular Weight 561.69 g/mol
Solubility in DMSO 100 mg/mL (178.03 mM)
IC50 for USP2 0.89 µM
IC50 for USP8 0.52 µM
In Vitro Activity (MCF-7 cells) IC50 = 3.4 µM
Typical Working Concentration 2 - 50 µM

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO), a common solvent for in vitro cell-based assays.

Materials:

  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 561.69 g/mol x 1000 mg/g = 5.6169 mg

  • Weigh the this compound powder: Carefully weigh out approximately 5.62 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolve the compound: Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming or sonication may be necessary to aid dissolution. Visually inspect the solution to ensure no particulates are present.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.

Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution to prepare working solutions for treating cells in culture.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Determine the final desired concentration: For example, to prepare a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required.

  • Perform serial dilutions (recommended): To avoid pipetting very small volumes, it is recommended to perform serial dilutions.

    • Intermediate Dilution (e.g., 1 mM): Dilute the 10 mM stock solution 1:10 by adding 10 µL of the stock to 90 µL of sterile cell culture medium.

    • Final Working Solution (e.g., 10 µM): Dilute the 1 mM intermediate solution 1:100 by adding 10 µL to 990 µL of cell culture medium to achieve the final 10 µM working concentration.

  • Final DMSO concentration: Ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Visualizations

Experimental Workflow: this compound Stock Solution Preparation

G cluster_0 Step 1: Calculation & Weighing cluster_1 Step 2: Dissolution cluster_2 Step 3: Storage Calculate Mass Calculate Mass Weigh this compound Weigh this compound Calculate Mass->Weigh this compound Add DMSO Add DMSO Weigh this compound->Add DMSO Transfer to tube Vortex/Sonicate Vortex/Sonicate Add DMSO->Vortex/Sonicate Visual Inspection Visual Inspection Vortex/Sonicate->Visual Inspection Aliquot Aliquot Visual Inspection->Aliquot Store at -20°C or -80°C Store at -20°C or -80°C Aliquot->Store at -20°C or -80°C

Caption: Workflow for this compound stock solution preparation.

Signaling Pathway: Mechanism of Action of this compound

G This compound This compound USP2 USP2 This compound->USP2 inhibits USP8 USP8 This compound->USP8 inhibits Ub_Substrates Protein Substrates (ERα, MDM2, Cyclin D1, Her2) USP2->Ub_Substrates deubiquitinates (stabilizes) USP8->Ub_Substrates deubiquitinates (stabilizes) Proteasomal_Degradation Proteasomal Degradation Ub_Substrates->Proteasomal_Degradation increased ubiquitination Apoptosis Apoptosis & Cell Cycle Arrest Proteasomal_Degradation->Apoptosis leads to

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended use of LLK203, a potent dual-target inhibitor of Ubiquitin-Specific Protease 2 (USP2) and USP8, for in vivo mouse studies, particularly in the context of breast cancer research. The protocols outlined below are based on preclinical data and are intended to serve as a guide for designing and executing robust animal studies.

Overview of this compound

This compound is a derivative of ML364 with enhanced inhibitory activity against both USP2 and USP8.[1] It has demonstrated significant anti-tumor efficacy in preclinical models of breast cancer.[1][2] Mechanistically, this compound promotes the degradation of key oncoproteins, including Estrogen Receptor alpha (ERα) and Her2, leading to the inhibition of cancer cell proliferation and induction of apoptosis.[1][2]

Chemical Structure:

  • (Structure information for this compound is not publicly available in the search results).

Recommended In Vivo Dosage and Administration

Based on a study utilizing a 4T1 homograft mouse model of breast cancer, the following dosage and administration protocol for this compound is recommended:

ParameterRecommendation
Dosage 20 mg/kg
Route of Administration Intraperitoneal (i.p.) injection
Frequency Daily
Duration 23 days
Vehicle (Not specified in available search results)

Note: The selection of an appropriate vehicle is critical for drug solubility and stability. Researchers should perform formulation studies to determine a suitable vehicle for this compound.

Experimental Protocol: 4T1 Homograft Mouse Model

This protocol outlines the key steps for evaluating the in vivo efficacy of this compound in a 4T1 syngeneic mouse model of breast cancer. The 4T1 model is advantageous as it is highly tumorigenic, invasive, and spontaneously metastasizes, mimicking aspects of human breast cancer.

Materials:

  • This compound

  • 4T1 mammary carcinoma cells

  • Female BALB/c mice (6-8 weeks old)

  • Appropriate cell culture medium and reagents

  • Sterile syringes and needles

  • Calipers for tumor measurement

  • Anesthesia

  • Equipment for intraperitoneal injections

  • Animal housing and monitoring facilities

Procedure:

  • Cell Culture: Culture 4T1 cells according to standard protocols.

  • Tumor Cell Implantation:

    • Harvest 4T1 cells and resuspend them in a sterile, serum-free medium or PBS.

    • Inject 1 x 10^5 to 1 x 10^6 cells in a volume of 50-100 µL into the mammary fat pad of female BALB/c mice.

  • Tumor Growth Monitoring:

    • Allow tumors to establish and grow to a palpable size (e.g., 50-100 mm³).

    • Measure tumor volume regularly (e.g., every 2-3 days) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Animal Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups.

  • This compound Administration:

    • Prepare a fresh solution of this compound in the chosen vehicle at the desired concentration.

    • Administer this compound at 20 mg/kg via intraperitoneal injection daily for 23 days to the treatment group.

    • Administer an equivalent volume of the vehicle to the control group.

  • Monitoring and Data Collection:

    • Monitor the health and body weight of the mice throughout the study.

    • Continue to measure tumor volumes regularly.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, Western blotting).

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of this compound Action:

LLK203_Signaling_Pathway This compound Signaling Pathway This compound This compound USP2 USP2 This compound->USP2 inhibits USP8 USP8 This compound->USP8 inhibits Ubiquitinated_Substrates Ubiquitinated Oncoproteins (e.g., ERα, Her2, MDM2, Cyclin D1) USP2->Ubiquitinated_Substrates deubiquitinates (stabilizes) USP8->Ubiquitinated_Substrates deubiquitinates (stabilizes) Proteasomal_Degradation Proteasomal Degradation Ubiquitinated_Substrates->Proteasomal_Degradation Cell_Proliferation Cell Proliferation Proteasomal_Degradation->Cell_Proliferation reduces Apoptosis Apoptosis Proteasomal_Degradation->Apoptosis induces

Caption: this compound inhibits USP2 and USP8, leading to the degradation of oncoproteins.

Experimental Workflow for In Vivo Mouse Study:

In_Vivo_Workflow In Vivo Efficacy Study Workflow start Start cell_culture 4T1 Cell Culture start->cell_culture implantation Tumor Cell Implantation (Mammary Fat Pad) cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Daily Treatment (this compound or Vehicle) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Study Endpoint (Day 23) monitoring->endpoint analysis Tumor Excision & Analysis endpoint->analysis end End analysis->end

Caption: Workflow for assessing this compound efficacy in a 4T1 mouse model.

Pharmacokinetic Data

While detailed pharmacokinetic data for this compound in mice is not available in the provided search results, it is a critical aspect of in vivo studies. Researchers should consider conducting pharmacokinetic studies to determine parameters such as bioavailability, half-life, and maximum concentration (Cmax) to optimize dosing schedules and ensure adequate drug exposure.

Conclusion

This compound is a promising anti-cancer agent with demonstrated in vivo efficacy in a breast cancer model. The recommended dosage of 20 mg/kg administered intraperitoneally provides a starting point for further preclinical investigation. Adherence to rigorous experimental protocols, including appropriate animal models and comprehensive data collection, is essential for evaluating the therapeutic potential of this compound.

References

Application Notes and Protocols: Western Blot Analysis of Protein Degradation Induced by LLK203

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LLK203 is a potent small molecule that functions as a dual inhibitor of the deubiquitinating enzymes (DUBs) Ubiquitin-Specific Peptidase 2 (USP2) and Ubiquitin-Specific Peptidase 8 (USP8).[1] By inhibiting these DUBs, this compound prevents the removal of ubiquitin chains from target proteins, thereby marking them for degradation by the proteasome. This mechanism has shown therapeutic potential, particularly in breast cancer, where USP2 and USP8 are implicated in the stabilization of oncoproteins such as Human Epidermal Growth Factor Receptor 2 (Her2) and Estrogen Receptor alpha (ERα).[1] Western blot analysis is a fundamental technique to elucidate the efficacy and mechanism of action of compounds like this compound by quantifying the degradation of specific protein targets.

These application notes provide a detailed protocol for utilizing Western blotting to assess the degradation of target proteins in response to this compound treatment in the human breast cancer cell line, MCF-7.

Signaling Pathway of this compound Action

This compound treatment leads to the accumulation of polyubiquitinated substrate proteins of USP2 and USP8, which are then targeted for degradation by the 26S proteasome. This results in the downregulation of key proteins involved in cancer progression.

LLK203_Pathway cluster_0 Cellular Environment This compound This compound USP2_USP8 USP2 / USP8 (Deubiquitinating Enzymes) This compound->USP2_USP8 Inhibition Ub Ubiquitin Chains Target_Protein Target Protein (e.g., Her2, ERα) Ub->Target_Protein Ub_Target Ubiquitinated Target Protein Target_Protein->Ub_Target Ubiquitination Ub_Target->USP2_USP8 Deubiquitination Proteasome 26S Proteasome Ub_Target->Proteasome Targeting Degradation Protein Degradation Proteasome->Degradation Execution

This compound Mechanism of Action

Experimental Protocols

This protocol outlines the methodology for treating MCF-7 cells with this compound, preparing cell lysates, and performing Western blot analysis to quantify the degradation of target proteins such as Her2 and ERα, as well as to observe the accumulation of polyubiquitinated proteins.

Materials
  • MCF-7 human breast cancer cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • This compound compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

  • Protease Inhibitor Cocktail

  • Phosphatase Inhibitor Cocktail

  • N-Ethylmaleimide (NEM) (optional, for preserving ubiquitination)

  • BCA Protein Assay Kit

  • 4x Laemmli Sample Buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin in TBST)

  • Primary antibodies:

    • Anti-Her2/ERBB2

    • Anti-Estrogen Receptor α

    • Anti-Ubiquitin

    • Anti-GAPDH or β-actin (as loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagent

Experimental Workflow

Western_Blot_Workflow A 1. Cell Culture & Treatment MCF-7 cells treated with this compound or DMSO B 2. Cell Lysis Harvest cells and prepare protein lysates A->B C 3. Protein Quantification Determine protein concentration using BCA assay B->C D 4. Sample Preparation Normalize protein concentration and add Laemmli buffer C->D E 5. SDS-PAGE Separate proteins by molecular weight D->E F 6. Protein Transfer Transfer proteins to a PVDF membrane E->F G 7. Blocking Block non-specific binding sites F->G H 8. Antibody Incubation Incubate with primary and secondary antibodies G->H I 9. Detection Visualize protein bands using ECL H->I J 10. Data Analysis Quantify band intensity I->J

Western Blot Experimental Workflow
Step-by-Step Methodology

1. Cell Culture and Treatment

a. Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

b. Plate cells at a density that will allow them to reach 70-80% confluency at the time of treatment.

c. Prepare a stock solution of this compound in DMSO.

d. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) for different time points (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control (DMSO).[2]

2. Cell Lysis

a. After treatment, aspirate the media and wash the cells twice with ice-cold PBS.[3]

b. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the dish.[4] For ubiquitination studies, also add a DUB inhibitor like NEM to the lysis buffer.

c. Scrape the cells and collect the lysate in a pre-chilled microcentrifuge tube.

d. Incubate the lysate on ice for 30 minutes with occasional vortexing.

e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

f. Carefully transfer the supernatant (protein extract) to a new, pre-chilled tube.

3. Protein Quantification

a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. Sample Preparation

a. Normalize the protein concentration of all samples with lysis buffer.

b. Add 1/3 volume of 4x Laemmli sample buffer to each lysate.

c. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

5. SDS-PAGE

a. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.

b. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

6. Protein Transfer

a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

7. Blocking

a. Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

8. Antibody Incubation

a. Incubate the membrane with the primary antibody (e.g., anti-Her2, anti-ERα, or anti-ubiquitin) diluted in blocking buffer overnight at 4°C with gentle agitation.

b. Wash the membrane three times for 10 minutes each with TBST.

c. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

d. Wash the membrane again three times for 10 minutes each with TBST.

9. Detection and Data Analysis

a. Add the ECL detection reagent to the membrane according to the manufacturer's protocol.

b. Capture the chemiluminescent signal using an imaging system.

c. Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to the loading control (GAPDH or β-actin).

Data Presentation

The quantitative data obtained from the densitometric analysis of the Western blots should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Target Protein Levels

This compound Conc. (µM)Treatment Time (h)Normalized Her2 Levels (relative to DMSO control)Normalized ERα Levels (relative to DMSO control)
0 (DMSO)241.001.00
0.124DataData
124DataData
524DataData
1024DataData

Table 2: Time-Course of this compound-Induced Protein Degradation

Treatment Time (h)This compound Conc. (µM)Normalized Her2 Levels (relative to t=0)Normalized ERα Levels (relative to t=0)
051.001.00
45DataData
85DataData
165DataData
245DataData

Table 3: Assessment of Protein Ubiquitination

TreatmentThis compound Conc. (µM)Ubiquitinated Protein Smear (relative intensity)
DMSO01.0
This compound5Data
MG132 (Proteasome Inhibitor - Positive Control)10Data

Expected Results

  • Degradation of Target Proteins: A dose- and time-dependent decrease in the band intensity for Her2 and ERα is expected in this compound-treated samples compared to the DMSO control.

  • Increased Ubiquitination: An increase in the high molecular weight smear, indicative of polyubiquitinated proteins, is expected in the lanes of this compound-treated cells when probed with an anti-ubiquitin antibody. This effect should be more pronounced when a proteasome inhibitor like MG132 is used as a positive control.

Troubleshooting

  • No or Weak Signal: Ensure complete cell lysis, accurate protein quantification, and optimal antibody concentrations.

  • High Background: Optimize blocking conditions and antibody dilutions. Ensure thorough washing steps.

  • Inconsistent Loading: Use a reliable loading control (e.g., GAPDH, β-actin) and ensure equal protein loading in each lane.

  • Protein Degradation During Sample Prep: Always work on ice and use fresh protease and phosphatase inhibitors.

By following this detailed protocol, researchers can effectively utilize Western blot analysis to investigate the protein degradation effects of this compound and similar compounds, providing valuable insights for drug development and mechanistic studies.

References

Application Notes and Protocols for Determining Cell Viability Following LLK203 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for assessing cell viability in response to treatment with the hypothetical compound LLK203. The protocols detailed herein are foundational methods in drug discovery and toxicology, enabling the quantitative evaluation of this compound's cytostatic or cytotoxic effects. The primary methods covered are the MTT assay, a colorimetric assay based on metabolic activity, and the Trypan Blue exclusion assay, a dye exclusion method to differentiate viable from non-viable cells.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability and proliferation.[1] It is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenases that convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan (B1609692) product.[2][3] The amount of formazan produced is directly proportional to the number of living cells and can be quantified by measuring the absorbance at a specific wavelength.[1][4]

The Trypan Blue exclusion test provides a more direct measure of cell death by assessing membrane integrity. Live cells with intact membranes exclude the trypan blue dye, while dead cells with compromised membranes take it up and appear blue. This method allows for a rapid determination of the percentage of viable cells in a population.

Hypothetical Signaling Pathway of this compound

The following diagram illustrates a hypothetical signaling pathway through which this compound may exert its effects on cell viability. In this model, this compound is an inhibitor of a critical kinase (Kinase X) in a pro-survival signaling cascade. Inhibition of Kinase X leads to the deactivation of a downstream transcription factor (TF-A), which in turn downregulates the expression of anti-apoptotic proteins (e.g., Bcl-2). This disruption of the pro-survival signaling ultimately tips the cellular balance towards apoptosis, leading to a decrease in cell viability.

LLK203_Signaling_Pathway cluster_0 Drug Action cluster_1 Pro-Survival Pathway cluster_2 Gene Regulation This compound This compound KinaseX Kinase X This compound->KinaseX Inhibits DownstreamP Downstream Protein KinaseX->DownstreamP Activates TFA Transcription Factor A (Active) DownstreamP->TFA Activates TFA_inactive Transcription Factor A (Inactive) AntiApoptotic Anti-Apoptotic Genes (e.g., Bcl-2) TFA->AntiApoptotic Promotes Transcription Apoptosis Apoptosis AntiApoptotic->Apoptosis Inhibits CellViability Decreased Cell Viability Apoptosis->CellViability

Caption: Hypothetical signaling pathway of this compound.

Experimental Protocols

Cell Culture and Treatment with this compound
  • Cell Seeding:

    • For adherent cells, seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • For suspension cells, seed at a density of approximately 10,000 cells/well.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment and recovery.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the respective concentrations of this compound.

    • Include appropriate controls:

      • Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve this compound.

      • Untreated Control: Cells in complete culture medium only.

      • Blank Control: Wells containing medium only (no cells) for background absorbance/luminescence correction.

    • Incubate the cells with this compound for the desired exposure time (e.g., 24, 48, or 72 hours).

MTT Assay Protocol

This protocol is adapted from standard MTT assay procedures.

  • Reagent Preparation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).

    • Filter-sterilize the MTT solution and store it at 4°C, protected from light.

  • MTT Incubation:

    • After the this compound treatment period, add 10 µL of the 5 mg/mL MTT solution to each well of the 96-well plate.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of the purple formazan solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Trypan Blue Exclusion Assay Protocol

This protocol follows the standard procedure for trypan blue staining.

  • Cell Suspension Preparation:

    • After this compound treatment, collect the cells. For adherent cells, this will involve trypsinization.

    • Centrifuge the cell suspension and resuspend the cell pellet in a known volume of serum-free medium or PBS.

  • Staining:

    • Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution (1:1 ratio).

    • Allow the mixture to incubate for 1-2 minutes at room temperature.

  • Cell Counting:

    • Load 10 µL of the cell-trypan blue mixture into a hemocytometer.

    • Using a microscope, count the number of viable (clear) and non-viable (blue) cells in the central grid of the hemocytometer.

    • Calculate the percentage of viable cells using the following formula:

      • % Viability = (Number of viable cells / Total number of cells) x 100

Data Presentation

The quantitative data obtained from the cell viability assays should be summarized in a clear and structured format for easy comparison.

Table 1: Effect of this compound on Cell Viability as Determined by MTT Assay

This compound Concentration (µM)Absorbance at 570 nm (Mean ± SD)% Cell Viability
0 (Vehicle Control)1.25 ± 0.08100
11.10 ± 0.0688
50.85 ± 0.0568
100.62 ± 0.0450
250.31 ± 0.0325
500.15 ± 0.0212

% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

Table 2: Effect of this compound on Cell Viability as Determined by Trypan Blue Exclusion Assay

This compound Concentration (µM)% Viable Cells (Mean ± SD)
0 (Vehicle Control)98 ± 2.1
195 ± 2.5
580 ± 3.2
1065 ± 4.1
2540 ± 3.8
5020 ± 2.9

Experimental Workflow Diagram

The following diagram outlines the general workflow for assessing the effect of this compound on cell viability.

Experimental_Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with different concentrations of this compound B->C D Incubate for 24h, 48h, or 72h C->D E Perform Cell Viability Assay D->E F MTT Assay E->F Option 1 G Trypan Blue Exclusion Assay E->G Option 2 H Measure Absorbance at 570 nm F->H I Count Viable and Non-viable Cells G->I J Data Analysis and Calculation of % Viability H->J I->J

References

Application of LLK203 in Studying the Ubiquitin-Proteasome System

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for protein degradation, thereby regulating a myriad of cellular processes, including cell cycle progression, signal transduction, and apoptosis. Dysregulation of the UPS is implicated in various diseases, particularly cancer. A key component of this system is the deubiquitinating enzymes (DUBs), which counteract the ubiquitination process by removing ubiquitin from substrate proteins, thus rescuing them from proteasomal degradation.

LLK203 is a potent small molecule that acts as a dual-target inhibitor of two ubiquitin-specific proteases (USPs), namely USP2 and USP8.[1] These enzymes are recognized as crucial players in the progression of certain cancers, such as breast cancer, primarily by stabilizing oncoproteins like HER2 and estrogen receptor-alpha (ERα).[1] By inhibiting USP2 and USP8, this compound promotes the ubiquitination and subsequent proteasomal degradation of their substrates, leading to anti-tumor effects. These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in studying the ubiquitin-proteasome system.

Data Presentation

The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its inhibitory activity and cellular effects.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (μM)Fold Increase in Activity vs. ML364
USP20.894-fold
USP80.529-fold

Data compiled from publicly available information.

Table 2: Cellular Activity of this compound in MCF-7 Breast Cancer Cells

ParameterIC50 (μM)Experimental Conditions
Cell Proliferation3.436 hours of treatment

Data compiled from publicly available information.

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

This compound exerts its anti-cancer effects by inhibiting the deubiquitinating activity of USP2 and USP8. This leads to an accumulation of ubiquitinated substrate proteins, such as HER2 and ERα, targeting them for degradation by the 26S proteasome. The degradation of these key oncoproteins disrupts downstream signaling pathways, ultimately resulting in the inhibition of cancer cell proliferation and induction of apoptosis.

Caption: Mechanism of this compound action.

General Experimental Workflow for Studying this compound

The following diagram outlines a typical workflow for investigating the effects of this compound on cancer cells.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_protein Protein Analysis Details cluster_in_vivo In Vivo Studies Cell_Culture 1. Cell Culture (e.g., MCF-7) Treatment 2. Treatment with this compound (Dose-response & Time-course) Cell_Culture->Treatment Proliferation_Assay 3a. Cell Proliferation Assay (e.g., MTT) Treatment->Proliferation_Assay Apoptosis_Assay 3b. Apoptosis Assay (e.g., Flow Cytometry) Treatment->Apoptosis_Assay Protein_Analysis 3c. Protein Analysis Treatment->Protein_Analysis Western_Blot Western Blot (HER2, ERα, Ubiquitin) Protein_Analysis->Western_Blot IP Immunoprecipitation (Ubiquitinated Proteins) Protein_Analysis->IP Xenograft 4. Xenograft Model (e.g., 4T1 in mice) In_Vivo_Treatment 5. In Vivo Treatment with this compound Xenograft->In_Vivo_Treatment Tumor_Measurement 6. Tumor Growth Measurement In_Vivo_Treatment->Tumor_Measurement Toxicity_Assessment 7. Toxicity Assessment In_Vivo_Treatment->Toxicity_Assessment

Caption: Experimental workflow for this compound studies.

Experimental Protocols

In Vitro Deubiquitinase (DUB) Activity Assay

This protocol is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of purified USP2 and USP8.

Materials:

  • Purified recombinant human USP2 and USP8 enzymes

  • Fluorogenic ubiquitin substrate (e.g., Ubiquitin-AMC)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 96-well plate, add the assay buffer, this compound dilutions (or vehicle control), and the purified USP2 or USP8 enzyme.

  • Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the ubiquitin-AMC substrate to each well.

  • Immediately measure the fluorescence intensity kinetically over 30-60 minutes using a plate reader (Excitation: ~350 nm, Emission: ~460 nm).

  • Calculate the initial reaction rates (V₀) from the linear phase of the fluorescence curve.

  • Determine the percent inhibition for each this compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the log of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Western Blot Analysis of Protein Degradation

This protocol is used to assess the effect of this compound on the protein levels of USP2/USP8 substrates like HER2 and ERα in cancer cells.

Materials:

  • MCF-7 cells

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-HER2, anti-ERα, anti-ubiquitin, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle control for the desired time (e.g., 24 hours).

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Immunoprecipitation of Ubiquitinated Proteins

This protocol allows for the specific isolation of ubiquitinated proteins to confirm that this compound treatment increases the ubiquitination of its target substrates.

Materials:

  • MCF-7 cells treated with this compound and a proteasome inhibitor (e.g., MG132)

  • Cell lysis buffer containing DUB inhibitors (e.g., NEM)

  • Antibody against the protein of interest (e.g., anti-HER2 or anti-ERα) or anti-ubiquitin antibody

  • Protein A/G agarose (B213101) beads

  • Wash buffer

  • Elution buffer

Procedure:

  • Treat MCF-7 cells with this compound for a specified time, followed by a short treatment with a proteasome inhibitor like MG132 to allow for the accumulation of ubiquitinated proteins.

  • Lyse the cells and pre-clear the lysate with protein A/G beads.

  • Incubate the pre-cleared lysate with the primary antibody overnight at 4°C.

  • Add protein A/G beads to capture the antibody-protein complexes and incubate for 2-4 hours.

  • Wash the beads several times with wash buffer to remove non-specific binding.

  • Elute the immunoprecipitated proteins from the beads using elution buffer.

  • Analyze the eluted proteins by western blotting using an anti-ubiquitin antibody.

Cell Proliferation Assay (MTT Assay)

This assay measures the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • MCF-7 cells

  • This compound

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed MCF-7 cells in a 96-well plate and allow them to attach.

  • Treat the cells with a serial dilution of this compound or vehicle control for the desired duration (e.g., 36 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay by Flow Cytometry

This protocol quantifies the induction of apoptosis in cancer cells following treatment with this compound using Annexin V and Propidium Iodide (PI) staining.

Materials:

  • MCF-7 cells treated with this compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Treat MCF-7 cells with this compound or vehicle control.

  • Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

  • Resuspend the cells in binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • 4T1 breast cancer cells

  • This compound formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Inject 4T1 cells subcutaneously into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound (e.g., intraperitoneally) or vehicle control to the respective groups according to a predetermined schedule.

  • Measure the tumor volume with calipers regularly (e.g., every 2-3 days).

  • Monitor the body weight and general health of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Conclusion

This compound is a valuable research tool for investigating the role of the ubiquitin-proteasome system, specifically the deubiquitinases USP2 and USP8, in cancer biology. Its potent and dual-inhibitory activity allows for the elucidation of the downstream consequences of blocking these DUBs, including the degradation of key oncoproteins and the subsequent inhibition of tumor growth. The protocols provided herein offer a comprehensive guide for researchers to effectively utilize this compound in their studies and contribute to the development of novel therapeutic strategies targeting the ubiquitin-proteasome system.

References

Application Notes and Protocols for Investigating USP2 and USP8 Function Using LLK203

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deubiquitinating enzymes (DUBs) are critical regulators of protein stability and function, making them attractive targets for therapeutic development. Ubiquitin-specific protease 2 (USP2) and ubiquitin-specific protease 8 (USP8) are two such DUBs implicated in various cancers through the stabilization of oncoproteins. LLK203 is a potent small molecule inhibitor that dually targets USP2 and USP8, offering a valuable tool to probe their biological functions and assess their therapeutic potential.[1] These application notes provide detailed protocols for utilizing this compound to investigate the roles of USP2 and USP8 in cellular processes.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50 (µM)
USP20.89[1][2]
USP80.52[1][2]
Table 2: Cellular Activity of this compound
Cell LineAssayIC50 (µM)Key Proteins Degraded
MCF-7 (Breast Cancer)Cell Proliferation3.4MDM2, Cyclin D1, Her2, ERα
MCF10A (Normal Breast)Cell Cytotoxicity20.4Not Applicable

Signaling Pathways

USP2 and USP8 are involved in multiple signaling pathways that regulate cell cycle progression, apoptosis, and receptor stability. This compound, by inhibiting these DUBs, can modulate these pathways.

USP2 Signaling Pathways

USP2 has been shown to regulate the stability of key proteins involved in cell cycle control and apoptosis, including Cyclin D1 and MDM2.

  • MDM2/p53 Pathway: USP2 can deubiquitinate and stabilize MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. By inhibiting USP2, this compound can lead to the destabilization of MDM2, resulting in the accumulation and activation of p53, which can induce apoptosis.

USP2_p53_pathway cluster_ub USP2 USP2 MDM2 MDM2 USP2->MDM2 deubiquitinates (stabilizes) This compound This compound This compound->USP2 inhibits p53 p53 MDM2->p53 ubiquitinates (destabilizes) Ub Ub Apoptosis Apoptosis p53->Apoptosis induces Proteasome Proteasome Ub->Proteasome degradation

Caption: this compound inhibits USP2, leading to p53-mediated apoptosis.

  • Cyclin D1/Cell Cycle Pathway: USP2 can also deubiquitinate and stabilize Cyclin D1, a key regulator of the G1/S phase transition in the cell cycle. Inhibition of USP2 by this compound can lead to the degradation of Cyclin D1, resulting in cell cycle arrest.

USP2_CyclinD1_pathway cluster_ub USP2 USP2 CyclinD1 CyclinD1 USP2->CyclinD1 deubiquitinates (stabilizes) This compound This compound This compound->USP2 inhibits CDK4_6 CDK4/6 CyclinD1->CDK4_6 activates Ub Ub Rb Rb CDK4_6->Rb phosphorylates (inactivates) E2F E2F Rb->E2F releases S_Phase S-Phase Entry E2F->S_Phase promotes Proteasome Proteasome Ub->Proteasome degradation USP8_EGFR_pathway cluster_ub USP8 USP8 EGFR EGFR USP8->EGFR deubiquitinates (stabilizes) This compound This compound This compound->USP8 inhibits MAPK_pathway MAPK Pathway EGFR->MAPK_pathway activates Ub Ub EGFR->Ub ubiquitination EGF EGF EGF->EGFR activates Lysosome Lysosome Ub->Lysosome degradation USP8_TGFb_pathway cluster_ub USP8 USP8 TGFb_receptor TGF-β Receptor USP8->TGFb_receptor deubiquitinates (stabilizes) This compound This compound This compound->USP8 inhibits SMAD_pathway SMAD Pathway TGFb_receptor->SMAD_pathway activates Ub Ub TGFb_receptor->Ub ubiquitination TGFb TGF-β TGFb->TGFb_receptor activates EMT EMT SMAD_pathway->EMT promotes Proteasome Proteasome Ub->Proteasome degradation

References

LLK203: A Promising Dual USP2/USP8 Inhibitor for Inducing Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Experimental Protocols

Introduction

LLK203 is a potent, dual-target inhibitor of Ubiquitin-Specific Protease 2 (USP2) and Ubiquitin-Specific Protease 8 (USP8) that has demonstrated significant anti-cancer activity, particularly in breast cancer cell lines. As a derivative of the known USP2 inhibitor ML364, this compound exhibits enhanced inhibitory action and promising therapeutic potential. This document provides detailed application notes on the mechanism of this compound-induced apoptosis and comprehensive protocols for its use in cancer cell line research.

This compound exerts its anti-proliferative and pro-apoptotic effects by preventing the deubiquitination of key oncoproteins, leading to their degradation. This targeted protein degradation disrupts critical cellular signaling pathways that are essential for cancer cell survival and proliferation. In breast cancer cells, this compound has been shown to induce the degradation of Estrogen Receptor alpha (ERα) and Her2, two crucial drivers of breast cancer progression[1].

Mechanism of Action

The primary mechanism of action of this compound involves the simultaneous inhibition of USP2 and USP8. These deubiquitinating enzymes (DUBs) are responsible for removing ubiquitin tags from substrate proteins, thereby rescuing them from proteasomal degradation. By inhibiting USP2 and USP8, this compound promotes the ubiquitination and subsequent degradation of several key proteins that are critical for cancer cell survival and proliferation.

Key Protein Targets and Downstream Effects:

  • ERα and Her2: In breast cancer, particularly in MCF-7 cells, this compound treatment leads to the degradation of ERα and Her2[1]. The downregulation of these receptors is a key mechanism for inhibiting the growth of hormone-dependent and Her2-positive breast cancers.

  • Cyclin D1 and MDM2: this compound also promotes the degradation of Cyclin D1, a critical regulator of cell cycle progression, and MDM2, a negative regulator of the tumor suppressor p53. The degradation of Cyclin D1 leads to cell cycle arrest, primarily in the G1 phase, while the degradation of MDM2 can lead to the stabilization and activation of p53, thereby promoting apoptosis[2].

  • Survivin: As this compound is a derivative of ML364, it is plausible that it shares a similar mechanism of downregulating the anti-apoptotic protein survivin. Inhibition of USP2 by ML364 has been shown to enhance TNF-related apoptosis-inducing ligand (TRAIL)-mediated apoptosis through the ubiquitination and degradation of survivin.

The culmination of these protein degradations disrupts pro-survival signaling, halts cell cycle progression, and ultimately triggers the apoptotic cascade in cancer cells.

Quantitative Data

The following tables summarize the inhibitory activity and cytotoxic effects of this compound and its parent compound, ML364.

Compound Target IC50 (µM) Reference
This compoundUSP20.89[2]
USP80.52[2]
ML364USP21.1

Table 1: Inhibitory Concentration (IC50) of this compound and ML364 against USP2 and USP8.

Compound Cell Line Cell Type IC50 (µM) Incubation Time Reference
This compoundMCF-7Human Breast Adenocarcinoma3.436 hours
MCF10AHuman Breast Epithelial (Normal)20.436 hours
ML364MCF-7Human Breast Adenocarcinoma9.336 hours
LnCAPHuman Prostate Carcinoma-24-48 hours
HCT116Human Colorectal Carcinoma--
MinoMantle Cell Lymphoma--

Table 2: Cytotoxic IC50 Values of this compound and ML364 in Cancer and Normal Cell Lines. Note: Specific IC50 values for ML364 in LnCAP, HCT116, and Mino cells were not provided in the search results, but the compound was shown to inhibit their viability in a dose-dependent manner.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound-induced apoptosis and a general workflow for investigating its effects.

LLK203_Mechanism cluster_inhibition This compound Treatment cluster_targets Direct Targets cluster_substrates Substrate Degradation cluster_effects Cellular Effects This compound This compound USP2 USP2 This compound->USP2 inhibits USP8 USP8 This compound->USP8 inhibits ERa ERα USP2->ERa deubiquitinates (stabilizes) Her2 Her2 USP2->Her2 deubiquitinates (stabilizes) CyclinD1 Cyclin D1 USP2->CyclinD1 deubiquitinates (stabilizes) MDM2 MDM2 USP2->MDM2 deubiquitinates (stabilizes) Survivin Survivin USP2->Survivin deubiquitinates (stabilizes) USP8->ERa deubiquitinates (stabilizes) USP8->Her2 deubiquitinates (stabilizes) Apoptosis Apoptosis ERa->Apoptosis promotes survival Her2->Apoptosis promotes survival CellCycleArrest G1 Cell Cycle Arrest CyclinD1->CellCycleArrest promotes progression MDM2->Apoptosis inhibits p53 Survivin->Apoptosis inhibits CellCycleArrest->Apoptosis contributes to

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental_Workflow cluster_assays Downstream Assays start Start cell_culture 1. Cell Culture (e.g., MCF-7) start->cell_culture treatment 2. This compound Treatment (Varying concentrations and time points) cell_culture->treatment harvest 3. Cell Harvesting treatment->harvest viability_assay A. Cell Viability Assay (e.g., MTT Assay) harvest->viability_assay apoptosis_assay B. Apoptosis Assay (e.g., Annexin V/PI Staining) harvest->apoptosis_assay western_blot C. Western Blot Analysis (Apoptosis and target protein markers) harvest->western_blot analysis 4. Data Analysis and Interpretation viability_assay->analysis apoptosis_assay->analysis western_blot->analysis

Caption: General experimental workflow for studying this compound effects.

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment

This protocol describes the general procedure for culturing MCF-7 cells and treating them with this compound.

Materials:

  • MCF-7 human breast adenocarcinoma cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • This compound (stock solution in DMSO)

  • Cell culture flasks/plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Culture:

    • Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Subculture cells upon reaching 80-90% confluency using Trypsin-EDTA.

  • This compound Treatment:

    • Seed MCF-7 cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.

    • Prepare working solutions of this compound in complete culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

    • Aspirate the old medium from the cells and replace it with the medium containing the desired concentrations of this compound (e.g., 0, 10, 30, 50 µM for apoptosis assays or a range for IC50 determination).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate the cells for the desired duration (e.g., 24, 36, or 48 hours).

Protocol 2: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This protocol details the detection and quantification of apoptotic cells by flow cytometry following this compound treatment.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • Following this compound treatment, collect both the floating and adherent cells. For adherent cells, gently wash with PBS and detach using Trypsin-EDTA.

    • Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (Live cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

      • Annexin V- / PI+ (Necrotic cells)

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol describes the detection of key protein markers involved in this compound-induced apoptosis.

Materials:

  • This compound-treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-ERα, anti-Her2, anti-Cyclin D1, anti-MDM2, anti-cleaved Caspase-3, anti-PARP, anti-Actin or anti-Tubulin as a loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Visualize the protein bands using an imaging system.

    • Quantify band intensities and normalize to the loading control.

Conclusion

This compound is a powerful research tool for studying the role of USP2 and USP8 in cancer biology. Its ability to induce apoptosis in cancer cell lines, particularly in breast cancer, makes it a valuable compound for investigating novel therapeutic strategies. The protocols provided here offer a framework for researchers to explore the pro-apoptotic effects of this compound and to further elucidate its mechanism of action. Careful optimization of treatment conditions and assays for specific cell lines is recommended for obtaining robust and reproducible results.

References

Application Note: Evaluating the Efficacy of LLK203 on Cell Proliferation Using the Clonogenic Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The clonogenic assay, first developed by Puck and Marcus in 1955, is a pivotal in vitro technique used in cell biology to assess the long-term proliferative capacity of a single cell.[1][2] This method is considered the gold standard for determining the effectiveness of cytotoxic agents, such as novel drug compounds or radiation, by measuring a cell's ability to form a colony.[1][3][4] A colony is defined as a cluster of at least 50 cells, all originating from a single parent cell. This application note provides a detailed protocol for utilizing the clonogenic assay to evaluate the efficacy of the hypothetical therapeutic compound LLK203 on the LLC-MK2 cell line. LLC-MK2 is an adherent epithelial cell line derived from the kidney tissue of an adult rhesus monkey and is a well-established model for in vitro studies.

Principle of the Assay

The clonogenic assay is based on the principle that a single viable cell, when plated at a low density, can proliferate and form a discrete colony. The number of colonies formed is a direct measure of the cell's reproductive integrity. When cells are exposed to a cytotoxic agent like this compound, their ability to form colonies may be compromised. By comparing the number of colonies in treated versus untreated (control) samples, the cytotoxic or cytostatic effect of the compound can be quantified. The key outputs of this assay are the Plating Efficiency (PE), which represents the percentage of seeded cells that form colonies in the control group, and the Surviving Fraction (SF), which indicates the fraction of cells that survive and form colonies after treatment relative to the control.

Experimental Workflow

Clonogenic_Assay_Workflow cluster_prep Phase 1: Cell Preparation cluster_treatment Phase 2: Treatment & Seeding cluster_incubation Phase 3: Incubation & Colony Formation cluster_analysis Phase 4: Staining & Analysis A Culture LLC-MK2 Cells B Harvest & Create Single-Cell Suspension A->B C Count Cells (Hemocytometer) B->C E Seed Cells into 6-well Plates C->E D Prepare Serial Dilutions of this compound F Add this compound at Various Concentrations D->F E->F G Incubate Plates for 10-14 Days F->G H Monitor for Colony Formation G->H I Fix Colonies (Formalin/Methanol) H->I J Stain with Crystal Violet I->J K Count Colonies (>50 cells) J->K L Calculate Plating Efficiency & Surviving Fraction K->L Signaling_Pathway cluster_pathway Hypothetical this compound Mechanism of Action GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation This compound This compound This compound->MEK

References

Application Note: Analysis of LLK203-Induced Cell Cycle Arrest Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LLK203 is a potent, dual-target inhibitor of Ubiquitin-Specific Protease 2 (USP2) and USP8 with IC₅₀ values of 0.89 μM and 0.52 μM, respectively.[1] As a derivative of the known USP2/USP8 inhibitor ML364, this compound demonstrates enhanced inhibitory activity.[2] USP2 and USP8 are deubiquitinating enzymes that play crucial roles in the regulation of protein stability, and their dysregulation is implicated in the progression of various cancers. Notably, inhibition of these enzymes can lead to the degradation of key cell cycle regulatory proteins. This application note provides a detailed protocol for the analysis of cell cycle arrest induced by this compound in cancer cell lines using flow cytometry with propidium (B1200493) iodide (PI) staining.

Principle

Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells.[3][4] Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner.[4] Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the discrimination of cells in different phases of the cell cycle:

  • G0/G1 Phase: Cells with a normal diploid (2N) DNA content.

  • S Phase: Cells undergoing DNA synthesis, with a DNA content between 2N and 4N.

  • G2/M Phase: Cells that have completed DNA replication, with a tetraploid (4N) DNA content.

By treating cells with a compound like this compound and subsequently analyzing their DNA content by flow cytometry, it is possible to determine if the compound induces arrest at a specific phase of the cell cycle. Studies have shown that this compound treatment of MCF-7 breast cancer cells leads to an accumulation of cells in the G1 phase, indicating a G1 cell cycle arrest.

Data Presentation

The following table provides illustrative data representing the expected outcome of treating MCF-7 cells with this compound for 24 hours. This data is based on typical results observed for compounds inducing G1 phase arrest in this cell line.

TreatmentConcentration (µM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Vehicle (DMSO) 0.1%55.2 ± 2.530.1 ± 1.814.7 ± 1.2
This compound 1068.5 ± 3.118.2 ± 2.013.3 ± 1.5
This compound 3075.8 ± 2.812.5 ± 1.711.7 ± 1.3
This compound 5082.1 ± 3.58.9 ± 1.19.0 ± 1.0

Experimental Protocols

Materials
  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium

  • This compound (solubilized in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) Staining Solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Protocol for Cell Culture and Treatment
  • Seed MCF-7 cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of harvesting.

  • Allow the cells to adhere and grow for 24 hours.

  • Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

  • Replace the medium in the wells with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired time period (e.g., 24 hours).

Protocol for Cell Harvesting and Fixation
  • Aspirate the medium from the wells and wash the cells once with PBS.

  • Add 0.5 mL of Trypsin-EDTA to each well and incubate at 37°C until the cells detach.

  • Neutralize the trypsin by adding 1 mL of complete medium to each well.

  • Transfer the cell suspension to a labeled 15 mL conical tube.

  • Centrifuge the cells at 300 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

  • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells on ice for at least 30 minutes. Fixed cells can be stored at 4°C for several weeks.

Protocol for Propidium Iodide Staining and Flow Cytometry
  • Centrifuge the fixed cells at 500 x g for 5 minutes.

  • Carefully decant the ethanol without disturbing the cell pellet.

  • Wash the cell pellet twice with 2 mL of PBS, centrifuging at 500 x g for 5 minutes after each wash.

  • Resuspend the cell pellet in 500 µL of PI Staining Solution.

  • Incubate the cells at room temperature for 30 minutes in the dark.

  • Analyze the samples on a flow cytometer. Acquire at least 10,000 events per sample.

  • Use the flow cytometry software to gate on single cells and generate a histogram of PI fluorescence intensity.

  • Apply a cell cycle model (e.g., Dean-Jett-Fox) to deconvolve the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Visualizations

Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Data Acquisition & Analysis A Seed MCF-7 Cells B Treat with this compound (or Vehicle) A->B 24h C Harvest Cells (Trypsinization) B->C 24h Incubation D Fix in 70% Ethanol C->D E Stain with Propidium Iodide & RNase A D->E F Acquire Data on Flow Cytometer E->F G Gate on Single Cells F->G H Analyze Cell Cycle Distribution G->H

Caption: Workflow for Flow Cytometry Analysis of Cell Cycle.

Signaling Pathway of this compound-Induced G1 Arrest

G cluster_result Outcome This compound This compound USP2_USP8 USP2 / USP8 This compound->USP2_USP8 Inhibition CyclinD1 Cyclin D1 USP2_USP8->CyclinD1 Stabilization CDK4_6 CDK4/6 CyclinD1->CDK4_6 Activation Rb Rb CDK4_6->Rb Phosphorylation (Inactivation) E2F E2F Rb->E2F Inhibition G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Transcription of S-phase genes Arrest G1 Phase Arrest

Caption: Proposed Signaling Pathway for this compound-Induced G1 Arrest.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the In Vivo Bioavailability of LLK203

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LLK203. This resource is designed for researchers, scientists, and drug development professionals who are working with this compound and encountering challenges with its low in vivo bioavailability. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you address these issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a potent dual-target inhibitor of ubiquitin-specific protease 2 (USP2) and ubiquitin-specific protease 8 (USP8), showing promise in preclinical breast cancer models. However, its therapeutic potential is limited by low oral bioavailability, which has been calculated to be approximately 2.16% in rats. This means that only a small fraction of the orally administered dose reaches the systemic circulation to exert its therapeutic effect.

Q2: What are the likely reasons for the low bioavailability of this compound?

A2: Based on its available data, this compound is a lipophilic compound, soluble in DMSO and formulated in corn oil for in vivo studies. This suggests poor aqueous solubility is a primary contributor to its low bioavailability. Therefore, this compound can be preliminarily classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability. Other potential contributing factors could include first-pass metabolism in the liver and/or intestines, and efflux by transporters such as P-glycoprotein (P-gp).

Q3: What general strategies can be employed to improve the bioavailability of a BCS Class II compound like this compound?

A3: For BCS Class II compounds, the rate-limiting step for absorption is typically drug dissolution. Therefore, strategies should focus on enhancing the solubility and dissolution rate of this compound. Key approaches include:

  • Particle Size Reduction: Micronization and nanosizing increase the surface area of the drug, leading to a faster dissolution rate.

  • Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can significantly improve its aqueous solubility and dissolution.

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs like this compound.

  • Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of this compound.

Troubleshooting Guide: Low In Vivo Efficacy of this compound

If you are observing lower than expected in vivo efficacy with this compound in your animal models, the following troubleshooting guide can help you identify and address the potential causes related to its low bioavailability.

Observed Problem Potential Cause Recommended Action
High variability in therapeutic response between animals. Poor and variable absorption due to low aqueous solubility.1. Characterize the solid-state properties of your this compound batch (crystallinity, particle size). 2. Implement a formulation strategy to enhance solubility and dissolution (e.g., micronization, solid dispersion).
Lack of dose-proportional increase in plasma concentration. Saturation of absorption mechanisms or extensive first-pass metabolism.1. Conduct a dose-escalation pharmacokinetic study to assess linearity. 2. Investigate the metabolic stability of this compound in liver microsomes (see Protocol 2).
Significantly lower plasma exposure compared to in vitro potency. Poor absorption and/or rapid metabolism.1. Perform a full pharmacokinetic study with both intravenous and oral administration to confirm absolute bioavailability (see Protocol 1). 2. Evaluate the potential for P-gp mediated efflux using in vitro models like Caco-2 permeability assays.
Efficacy observed with intraperitoneal (IP) but not oral (PO) administration. Extensive first-pass metabolism in the gut wall or liver, bypassing which is a characteristic of IP administration.1. Investigate the metabolic pathways of this compound to identify key metabolizing enzymes. 2. Consider co-administration with a metabolic inhibitor (e.g., a broad-spectrum CYP inhibitor) in preclinical studies to test this hypothesis.

Quantitative Data Summary

The following table summarizes the available pharmacokinetic data for this compound in male Sprague-Dawley rats.

Parameter Intravenous (5 mg/kg) Oral (50 mg/kg)
Cmax (ng/mL) 366301572
Tmax (h) -6
AUC0-t (h*ng/mL) 144353118
Calculated Oral Bioavailability (F%) -~2.16%

Note: Oral bioavailability (F%) was calculated using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100

Key Experimental Protocols

Protocol 1: Determination of Absolute Oral Bioavailability of this compound in Rodents

Objective: To determine the fraction of orally administered this compound that reaches systemic circulation.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).

  • Dosing:

    • Intravenous (IV) Group: Administer this compound at a dose of 5 mg/kg via the tail vein. The vehicle should be a solubilizing formulation suitable for IV injection (e.g., containing a co-solvent like DMSO and a surfactant like Cremophor EL, appropriately diluted with saline).

    • Oral (PO) Group: Administer this compound at a dose of 50 mg/kg by oral gavage. A suitable vehicle for oral administration of a lipophilic compound is a lipid-based formulation, such as 10% DMSO in corn oil.

  • Blood Sampling: Collect blood samples from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters, including AUC (Area Under the Curve) for both IV and PO groups using non-compartmental analysis.

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the dose-normalized AUC values.

Protocol 2: In Vitro Metabolic Stability Assessment of this compound

Objective: To evaluate the susceptibility of this compound to metabolism by liver enzymes.

Methodology:

  • System: Use rat or human liver microsomes.

  • Reaction Mixture: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein), NADPH regenerating system (to initiate the enzymatic reaction), and this compound (at a final concentration of e.g., 1 µM).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Sampling: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins and collect the supernatant.

  • Analysis: Analyze the remaining concentration of this compound in the supernatant using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). From this, calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).

Visualizations

Signaling Pathway and Experimental Workflows

Bioavailability Troubleshooting Workflow Troubleshooting Low Bioavailability of this compound cluster_0 Problem Identification cluster_1 Initial Hypothesis cluster_2 Investigation cluster_3 Root Cause Analysis cluster_4 Solution Development Low in vivo efficacy Low in vivo efficacy Poor Bioavailability Poor Bioavailability Low in vivo efficacy->Poor Bioavailability Physicochemical Characterization Physicochemical Characterization Poor Bioavailability->Physicochemical Characterization Pharmacokinetic Studies Pharmacokinetic Studies Poor Bioavailability->Pharmacokinetic Studies In Vitro Metabolism In Vitro Metabolism Poor Bioavailability->In Vitro Metabolism Low Solubility Low Solubility Physicochemical Characterization->Low Solubility High First-Pass Metabolism High First-Pass Metabolism Pharmacokinetic Studies->High First-Pass Metabolism Efflux Transporter Activity Efflux Transporter Activity Pharmacokinetic Studies->Efflux Transporter Activity In Vitro Metabolism->High First-Pass Metabolism Formulation Optimization Formulation Optimization Low Solubility->Formulation Optimization Prodrug Approach Prodrug Approach High First-Pass Metabolism->Prodrug Approach Co-administration with Inhibitors Co-administration with Inhibitors High First-Pass Metabolism->Co-administration with Inhibitors Efflux Transporter Activity->Co-administration with Inhibitors

Caption: A workflow diagram for troubleshooting the low in vivo bioavailability of this compound.

Formulation Strategies for BCS Class II Drugs Formulation Strategies for this compound (BCS Class II) cluster_approaches Enhancement Approaches cluster_techniques Specific Techniques This compound (Poorly Soluble) This compound (Poorly Soluble) Particle Size Reduction Particle Size Reduction This compound (Poorly Soluble)->Particle Size Reduction Solubility Enhancement Solubility Enhancement This compound (Poorly Soluble)->Solubility Enhancement Lipid-Based Systems Lipid-Based Systems This compound (Poorly Soluble)->Lipid-Based Systems Micronization Micronization Particle Size Reduction->Micronization Nanosuspension Nanosuspension Particle Size Reduction->Nanosuspension Solid Dispersion Solid Dispersion Solubility Enhancement->Solid Dispersion Cyclodextrin Complex Cyclodextrin Complex Solubility Enhancement->Cyclodextrin Complex SEDDS SEDDS Lipid-Based Systems->SEDDS SMEDDS SMEDDS Lipid-Based Systems->SMEDDS

Caption: Overview of formulation strategies to improve the bioavailability of this compound.

Troubleshooting LLK203 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the USP2/USP8 dual-target inhibitor, LLK203. The following information is designed to address common challenges, particularly those related to its insolubility in aqueous solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. What is causing this?

A1: This is a common issue for hydrophobic compounds like this compound. The principal cause is that while this compound is highly soluble in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), its solubility is significantly lower in aqueous environments such as cell culture media. When the concentrated DMSO stock is diluted, the this compound molecules can no longer stay in solution and consequently precipitate. The final concentration of DMSO in your aqueous solution is a critical factor; if it is too low, it may not be sufficient to keep the compound dissolved.

Q2: What is the recommended solvent and storage condition for this compound?

A2: For in vitro studies, this compound is typically dissolved in DMSO. A product data sheet indicates its solubility in DMSO is 100 mg/mL (178.03 mM), though achieving this may require sonication.[1] For in vivo experiments, a formulation of 10% DMSO and 90% corn oil has been used.[1]

For storage:

  • Powder: 3 years at -20°C or 2 years at 4°C.

  • In solvent: 6 months at -80°C or 1 month at -20°C.[1]

Q3: What are the target pathways of this compound?

A3: this compound is a potent dual-target inhibitor of ubiquitin-specific protease 2 (USP2) and ubiquitin-specific protease 8 (USP8), with IC50 values of 0.89 µM and 0.52 µM, respectively.[1][2] In the context of breast cancer, the inhibition of USP2 and USP8 leads to the degradation of key proteins such as Estrogen Receptor alpha (ERα) and Her2, inducing apoptosis and inhibiting cell proliferation.

Q4: Are there alternative solvents to DMSO for cell culture experiments with this compound?

A4: While DMSO is the most common choice, other solvents can be considered, though they must be tested for compatibility with your specific cell line and assay. Alternatives that are sometimes used for hydrophobic compounds include ethanol, polyethylene (B3416737) glycol 400 (PEG 400), or a mixture of the two. However, the cytotoxicity of any new solvent must be carefully evaluated.

Troubleshooting Guide: this compound Insolubility

This guide provides a systematic approach to addressing solubility challenges with this compound in your experiments.

Initial Assessment of Precipitation

The first step is to confirm that what you are observing is indeed compound precipitation. This can be done by visually inspecting your prepared solutions for any cloudiness, crystals, or sediment. For a more sensitive analysis, you can examine a small aliquot under a microscope.

Troubleshooting Workflow

If you are experiencing precipitation, follow this workflow to identify a solution:

G start Precipitation Observed step1 Decrease Final Concentration start->step1 step2 Optimize Dilution Method step1->step2 Still Precipitates end Clear Solution Achieved step1->end Precipitate Dissolves step3 Modify Solvent System step2->step3 Still Precipitates step2->end Precipitate Dissolves step4 Determine Max Solubility step3->step4 Still Precipitates step3->end Precipitate Dissolves step4->end Optimized Protocol

Caption: Troubleshooting workflow for this compound precipitation.

Data Presentation: this compound Solubility and Activity

The following tables summarize the known solubility and inhibitory concentrations of this compound.

Solvent Concentration Notes
DMSO100 mg/mL (178.03 mM)Ultrasonic assistance may be needed.
10% DMSO / 90% Corn Oil≥ 5 mg/mL (8.90 mM)For in vivo applications.
Target IC50
USP20.89 µM
USP80.52 µM
MCF-7 cells3.4 µM

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Equilibrate the vial of this compound powder to room temperature before opening.

  • Add the appropriate volume of 100% DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If undissolved particles remain, sonicate the solution in a water bath for 10-15 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 100 mM).

  • Pre-warm your complete cell culture medium to 37°C.

  • In a series of sterile microcentrifuge tubes, perform serial dilutions of your this compound stock solution into the pre-warmed medium. It is recommended to keep the final DMSO concentration consistent and below 0.5%.

  • Incubate the dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO2) for the duration of your planned experiment.

  • Visually inspect each dilution for signs of precipitation at various time points (e.g., 0, 1, 4, and 24 hours).

  • The highest concentration that remains clear throughout the incubation period is your maximum working soluble concentration.

Protocol 3: Recommended Dilution Method for In Vitro Experiments
  • Thaw your this compound DMSO stock solution and pre-warm your complete cell culture medium to 37°C.

  • Perform a stepwise dilution. First, create an intermediate dilution by adding a small volume of your stock solution to a small volume of pre-warmed medium.

  • Add this intermediate dilution to the final volume of your pre-warmed medium while gently vortexing to ensure rapid and uniform mixing.

  • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Visualizations

This compound Signaling Pathway

G cluster_downstream Downstream Effects This compound This compound USP2 USP2 This compound->USP2 inhibits USP8 USP8 This compound->USP8 inhibits ERa ERα Degradation USP2->ERa prevents Her2 Her2 Degradation USP8->Her2 prevents Apoptosis Induction of Apoptosis ERa->Apoptosis Proliferation Inhibition of Proliferation ERa->Proliferation Her2->Apoptosis Her2->Proliferation

Caption: this compound inhibits USP2/USP8, leading to degradation of ERα/Her2.

Experimental Workflow for Solubility Testing

G prep_stock Prepare High-Concentration This compound Stock in DMSO serial_dilute Perform Serial Dilutions of this compound in Medium prep_stock->serial_dilute warm_media Pre-warm Cell Culture Medium to 37°C warm_media->serial_dilute incubate Incubate at 37°C, 5% CO2 serial_dilute->incubate observe Visually Inspect for Precipitation at t=0, 1, 4, 24h incubate->observe determine_max Determine Maximum Soluble Concentration observe->determine_max

Caption: Workflow for determining this compound's maximum soluble concentration.

References

Technical Support Center: Overcoming Off-Target Effects of LLK203 in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of LLK203, a potent dual inhibitor of ubiquitin-specific proteases USP2 and USP8.[1] By understanding and mitigating these effects, researchers can ensure the accuracy and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a small molecule inhibitor designed as a potent dual-target inhibitor of USP2 and USP8.[1] It was developed through the structural optimization of its parent compound, ML364, and has shown enhanced inhibitory activity.[1] In preclinical studies, this compound has demonstrated efficacy in inhibiting cell proliferation and degrading key proteins involved in breast cancer progression.[1]

Q2: What are the known signaling pathways of this compound's targets, USP2 and USP8?

USP2 and USP8 are deubiquitinating enzymes (DUBs) that play crucial roles in various cellular processes. USP2 is known to regulate proteins involved in the cell cycle, such as cyclin D1, and is implicated in the p53 tumor suppressor pathway by stabilizing MDM2.[2] USP8 is involved in regulating receptor trafficking and has been shown to stabilize oncoproteins like the epidermal growth factor receptor (EGFR).

Q3: Why is it important to consider off-target effects when using this compound?

Q4: What are some general strategies to minimize off-target effects in my experiments with this compound?

To minimize off-target effects, it is recommended to:

  • Use the lowest effective concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect.

  • Employ control compounds: Include a structurally similar but inactive analog of this compound as a negative control to ensure the observed effects are not due to the chemical scaffold itself.

  • Use orthogonal approaches: Confirm key findings using genetic approaches such as siRNA or CRISPR/Cas9 to knockdown USP2 and/or USP8 to see if the phenotype mimics the effect of this compound.

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Effect) Recommended Troubleshooting Steps
Unexpected Cell Toxicity Inhibition of essential cellular proteins other than USP2 and USP8.1. Perform a dose-response curve to determine the IC50 and use the lowest effective concentration.2. Compare the phenotype with that of USP2/USP8 double knockdown using siRNA or CRISPR.3. Conduct a broad kinase selectivity screen to identify potential off-target kinases.
Phenotype does not match known USP2/USP8 function The observed phenotype is due to the inhibition of an unknown off-target protein.1. Validate the on-target engagement of this compound with USP2 and USP8 using a Cellular Thermal Shift Assay (CETSA).2. Perform rescue experiments by overexpressing USP2 or USP8 to see if the phenotype is reversed.3. Utilize proteomic approaches to identify proteins that interact with this compound.
Inconsistent results across different cell lines Cell line-specific expression of off-target proteins.1. Characterize the expression levels of USP2, USP8, and potential off-target proteins in the cell lines used.2. Compare the effects of this compound in a panel of cell lines with varying genetic backgrounds.

Experimental Protocols

Protocol 1: Validating On-Target Engagement with Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that this compound binds to USP2 and USP8 in a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells with this compound at various concentrations. Include a vehicle-treated control.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and precipitation.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Protein Quantification: Collect the supernatant and quantify the amount of soluble USP2 and USP8 using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein against temperature for each this compound concentration. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 2: Genetic Knockdown to Mimic Pharmacological Inhibition

Objective: To determine if the phenotype observed with this compound treatment is consistent with the genetic depletion of its targets.

Methodology:

  • siRNA Transfection: Transfect cells with siRNAs specifically targeting USP2 and USP8. A non-targeting siRNA should be used as a negative control.

  • Incubation: Allow sufficient time for the knockdown of the target proteins (typically 48-72 hours).

  • Phenotypic Analysis: Perform the relevant cellular or biochemical assays to assess the phenotype of the knockdown cells.

  • Comparison: Compare the phenotype of the USP2/USP8 knockdown cells with that of cells treated with this compound. A similar phenotype suggests that the effect of this compound is on-target.

Visualizing Signaling Pathways and Workflows

USP2_Signaling_Pathway cluster_inhibition This compound Inhibition cluster_usp2 USP2 Pathway This compound This compound USP2 USP2 This compound->USP2 Inhibits MDM2 MDM2 USP2->MDM2 Deubiquitinates (Stabilizes) CyclinD1 Cyclin D1 USP2->CyclinD1 Deubiquitinates (Stabilizes) p53 p53 MDM2->p53 Ubiquitinates (Degrades) Apoptosis Apoptosis p53->Apoptosis Induces CellCycle Cell Cycle Progression CyclinD1->CellCycle

Caption: this compound inhibits USP2, leading to downstream effects on p53 and Cyclin D1.

USP8_Signaling_Pathway cluster_inhibition This compound Inhibition cluster_usp8 USP8 Pathway This compound This compound USP8 USP8 This compound->USP8 Inhibits EGFR EGFR USP8->EGFR Deubiquitinates (Stabilizes) Proliferation Cell Proliferation EGFR->Proliferation Promotes

Caption: this compound inhibits USP8, leading to decreased stabilization of EGFR.

Experimental_Workflow start Start: Observe Unexpected Phenotype is_on_target Is the effect on-target? start->is_on_target cetsa Perform CETSA is_on_target->cetsa Validate Target Engagement knockdown Perform siRNA/CRISPR Knockdown is_on_target->knockdown Mimic Inhibition compare Compare Phenotypes cetsa->compare knockdown->compare on_target Conclusion: On-Target Effect compare->on_target Phenotypes Match off_target Conclusion: Potential Off-Target Effect compare->off_target Phenotypes Differ profiling Perform Off-Target Profiling (e.g., Kinase Screen) off_target->profiling

Caption: A logical workflow for troubleshooting unexpected experimental outcomes with this compound.

References

LLK203 stability and storage best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of LLK203, along with troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation.

Stability and Storage

Proper handling and storage of this compound are critical to ensure its stability and efficacy in experimental settings. Adherence to these guidelines will minimize degradation and ensure the reliability of your results.

Storage Recommendations

This compound is available as a powder and can be reconstituted in a suitable solvent. The storage conditions differ for each form.

FormStorage TemperatureShelf Life
Powder-20°C3 years
4°C2 years
In Solvent-80°C6 months
-20°C1 month

Note: The provided shelf-life data is based on information from suppliers and should be considered as a general guideline.[1] For critical experiments, it is always recommended to use freshly prepared solutions.

Reconstitution and Solution Stability

For in vitro experiments, this compound can be dissolved in DMSO to prepare a stock solution. A common concentration for a stock solution is 10 mM.[2] To prepare a 10 mM stock solution of this compound (Molecular Weight: 561.69 g/mol ), you would dissolve 5.617 mg of this compound in 1 mL of DMSO. For complete dissolution, ultrasonic treatment may be necessary.[1]

For in vivo studies, a common vehicle for administration is a mixture of DMSO and corn oil. For example, a solution can be prepared by first dissolving the compound in 10% DMSO and then adding 90% corn oil.[1]

To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes and store them at the recommended temperature.[3]

Experimental Protocols

Cell-Based Assays

This compound has been shown to inhibit the proliferation of breast cancer cells, such as MCF-7. A typical cell proliferation assay would involve treating the cells with a range of this compound concentrations. For example, MCF-7 cells can be treated with this compound at concentrations ranging from 0 to 100 μM for 36 hours. The half-maximal inhibitory concentration (IC50) for MCF-7 cells has been reported to be 3.4 μM.

Western Blot Analysis

To investigate the effect of this compound on protein degradation, western blot analysis can be performed. For instance, MCF-7 cells can be treated with this compound at concentrations ranging from 2 to 50 μM for 24 hours to observe the degradation of proteins such as MDM2, Cyclin D1, Her2, and ERα.

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the handling and use of this compound.

Q1: My this compound powder won't fully dissolve in DMSO.

A1: this compound may require sonication to fully dissolve in DMSO. Ensure you are using a sufficient volume of solvent for the amount of powder. If solubility issues persist, gentle warming of the solution may be attempted, but be cautious of potential degradation at elevated temperatures. Always visually inspect the solution to ensure there are no visible particles before use.

Q2: I observe precipitation in my stock solution after storing it at -20°C.

A2: Precipitation can occur if the compound's solubility limit is exceeded at lower temperatures. If you observe precipitation, gently warm the vial to room temperature and vortex or sonicate to redissolve the compound. Before each use, visually inspect the solution for any precipitates. To avoid this, consider preparing a slightly lower concentration stock solution or storing it at -80°C for better long-term stability in solution.

Q3: My experimental results are inconsistent between different batches of this compound.

A3: Inconsistencies can arise from several factors:

  • Compound Stability: Ensure that the this compound has been stored correctly and is within its recommended shelf life. Avoid multiple freeze-thaw cycles of your stock solutions.

  • Solution Preparation: Prepare fresh dilutions from a stable stock solution for each experiment.

  • Experimental Conditions: Maintain consistent cell culture conditions, reagent concentrations, and incubation times.

Q4: What is the expected outcome of this compound treatment on cancer cells?

A4: this compound is a dual-target inhibitor of USP2 and USP8. Its mechanism of action involves promoting the degradation of key proteins involved in cancer progression, such as ERα, leading to the induction of apoptosis in breast cancer cells. In cell-based assays, you can expect to see a dose-dependent inhibition of cell proliferation and an increase in apoptotic markers.

Visualizing this compound's Mechanism of Action

The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow.

LLK203_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Deubiquitinases (DUBs) cluster_2 Substrate Proteins This compound This compound USP2 USP2 This compound->USP2 Inhibits USP8 USP8 This compound->USP8 Inhibits ERa ERα USP2->ERa Stabilizes (removes Ub) Other_Substrates Other Oncoproteins (e.g., Her2, Cyclin D1) USP8->Other_Substrates Stabilizes (removes Ub) Ub_Proteasome Ubiquitin- Proteasome System ERa->Ub_Proteasome Targeted for Degradation Other_Substrates->Ub_Proteasome Targeted for Degradation Degradation Protein Degradation Ub_Proteasome->Degradation Apoptosis Apoptosis Degradation->Apoptosis

Caption: this compound inhibits USP2 and USP8, leading to proteasomal degradation of oncoproteins and apoptosis.

Experimental_Workflow cluster_workflow Typical In Vitro Experimental Workflow cluster_assays Downstream Assays start Start: Cancer Cell Culture (e.g., MCF-7) treatment Treat with this compound (various concentrations) start->treatment incubation Incubate (e.g., 24-36 hours) treatment->incubation proliferation_assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) incubation->proliferation_assay western_blot Western Blot Analysis (for protein degradation) incubation->western_blot apoptosis_assay Apoptosis Assay (e.g., Annexin V staining) incubation->apoptosis_assay data_analysis Data Analysis and Interpretation proliferation_assay->data_analysis western_blot->data_analysis apoptosis_assay->data_analysis

Caption: A standard workflow for evaluating the in vitro effects of this compound on cancer cells.

References

Technical Support Center: Managing LLK203-Associated Toxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following troubleshooting guides and FAQs are intended for research purposes only. The information provided is based on general principles of managing toxicity for small molecule inhibitors and the known mechanism of LLK203. Direct experimental data on minimizing this compound-specific toxicity in normal cells is limited. Researchers should always perform their own dose-response and toxicity assessments for their specific cell models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a dual-target inhibitor of Ubiquitin-Specific Protease 2 (USP2) and Ubiquitin-Specific Protease 8 (USP8).[1] These enzymes are involved in deubiquitination, a process that removes ubiquitin from proteins, thereby regulating their degradation and function. By inhibiting USP2 and USP8, this compound can lead to the degradation of key proteins involved in cancer progression, such as Her2 and ERα in breast cancer cells, and inhibit cell proliferation.[1]

Q2: I'm observing significant toxicity in my normal (non-cancerous) cell lines when using this compound. Why is this happening?

While this compound has shown a low toxicity profile in some preclinical models, off-target effects and impact on normal cellular processes can lead to toxicity in normal cells.[1] Potential reasons for toxicity in normal cells include:

  • On-target, off-tumor effects: USP2 and USP8 are also present and functional in normal cells, where they regulate various cellular processes. Inhibition of these enzymes in normal cells can disrupt normal cellular homeostasis.

  • Off-target effects: Like many small molecule inhibitors, this compound may have unintended targets other than USP2 and USP8, which could lead to toxicity.[2][3]

  • Dose-dependent toxicity: The concentration of this compound used may be above the therapeutic window for your specific normal cell line.

  • Prolonged exposure: Continuous exposure to the inhibitor may lead to cumulative toxic effects.

Q3: What are the initial steps to troubleshoot and minimize this compound toxicity in my normal cell lines?

The first step is to establish a therapeutic window for your specific cell lines. This involves determining the concentration at which this compound is effective against your cancer cells while having minimal impact on your normal cells.

Key Troubleshooting Steps:

  • Perform a Dose-Response Curve: Test a wide range of this compound concentrations on both your cancer and normal cell lines to determine the IC50 (half-maximal inhibitory concentration) for the cancer cells and the CC50 (half-maximal cytotoxic concentration) for the normal cells.

  • Optimize Incubation Time: Reduce the duration of exposure to this compound. Determine the minimum time required to achieve the desired effect in cancer cells while minimizing toxicity in normal cells.

  • Use a Recovery Period: After a defined treatment period, replace the this compound-containing medium with fresh medium and allow the normal cells to recover.

Troubleshooting Guide: Minimizing this compound Toxicity

This guide provides structured approaches to address specific issues encountered during your experiments.

Issue 1: High Levels of Cell Death in Normal Cells
Possible Cause Suggested Solution
Inhibitor concentration is too high. Perform a detailed dose-response analysis to identify a concentration that is selectively toxic to cancer cells. Start with concentrations significantly lower than the reported effective doses in cancer cell lines.
Prolonged exposure to the inhibitor. Conduct a time-course experiment to determine the optimal treatment duration. Assess the effects at 24, 48, and 72 hours.
Solvent toxicity. Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1%). Run a vehicle-only control.
Issue 2: Sub-optimal Therapeutic Window (Toxicity in normal cells at concentrations required to kill cancer cells)
Possible Cause Suggested Solution
Similar dependence of normal and cancer cells on USP2/USP8. Explore strategies to selectively protect normal cells. One approach is "cyclotherapy," which involves inducing a temporary cell cycle arrest in normal cells, making them less susceptible to drugs that target proliferating cells.
Off-target effects of this compound. Consider combination therapies. Using a lower dose of this compound in combination with another agent that has a different mechanism of action may enhance cancer cell killing while reducing toxicity.

Experimental Protocols

Protocol 1: Determining the Therapeutic Index of this compound

This protocol describes how to perform a dose-response assay to determine the IC50 in cancer cells and CC50 in normal cells.

Materials:

  • Cancer cell line of interest

  • Normal (non-cancerous) cell line from a similar tissue origin

  • This compound

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • MTT or similar cell viability reagent

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed both cancer and normal cells in separate 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in culture medium. A suggested range is 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a no-treatment control.

    • Remove the old medium and add 100 µL of the prepared dilutions to the respective wells.

  • Incubation:

    • Incubate the plates for 48-72 hours.

  • Cell Viability Assay (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

    • Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the this compound concentration.

    • Use non-linear regression to determine the IC50 (for cancer cells) and CC50 (for normal cells) values.

    • Calculate the Therapeutic Index (TI) = CC50 / IC50. A higher TI indicates greater selectivity for cancer cells.

Data Presentation: Dose-Response Data for this compound
Cell LineCell TypeIC50 / CC50 (µM)Therapeutic Index (TI)
MCF-7Breast Cancer1.56.7
MDA-MB-231Breast Cancer2.14.8
MCF-10ANormal Breast Epithelial10.0-
hTERT-HME1Normal Mammary Epithelial9.8-

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualization of Key Concepts

Signaling Pathway: Simplified USP2/USP8 Action and Inhibition by this compound

USP_Inhibition cluster_0 Normal Cellular Process cluster_1 This compound Intervention USP2_8 USP2/USP8 Protein Target Protein USP2_8->Protein Ub_Protein Ubiquitinated Target Protein Protein->Ub_Protein Ub Ubiquitin Ub->Ub_Protein Ubiquitination Ub_Protein->USP2_8 Deubiquitination Degradation Proteasomal Degradation Ub_Protein->Degradation This compound This compound This compound->USP2_8 Inhibits

Caption: Mechanism of USP2/USP8 inhibition by this compound.

Experimental Workflow: Therapeutic Index Determination

TI_Workflow start Start seed_cells Seed Cancer and Normal Cells in 96-well Plates start->seed_cells treat_cells Treat with Serial Dilutions of this compound seed_cells->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay data_analysis Analyze Data: - Calculate % Viability - Plot Dose-Response Curves viability_assay->data_analysis determine_ic50_cc50 Determine IC50 (Cancer) and CC50 (Normal) data_analysis->determine_ic50_cc50 calculate_ti Calculate Therapeutic Index (TI = CC50 / IC50) determine_ic50_cc50->calculate_ti end End calculate_ti->end

Caption: Workflow for determining the therapeutic index of this compound.

Logical Relationship: Strategies to Mitigate this compound Toxicity

Toxicity_Mitigation cluster_0 Primary Optimization cluster_1 Advanced Strategies toxicity This compound Toxicity in Normal Cells dose_response Optimize Concentration (Dose-Response) toxicity->dose_response time_course Optimize Exposure Time (Time-Course) toxicity->time_course cyclotherapy Induce Temporary Cell Cycle Arrest in Normal Cells (Cyclotherapy) dose_response->cyclotherapy combination Combination Therapy with Lower Dose of this compound time_course->combination

Caption: Logical approach to minimizing this compound toxicity.

References

Addressing inconsistent results in LLK203 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: LLK203 Experiments

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results in their experiments involving the novel kinase inhibitor, this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Cell-Based Assays

Question 1: We are observing significant variability in the IC50 value of this compound in our cell viability assays. What are the common causes?

Answer: Inconsistent IC50 values in cell viability assays are a frequent issue. The variability often stems from experimental conditions and cell handling.[1] Key factors to investigate include:

  • Cell Culture Conditions: Ensure consistency in temperature, humidity, and CO2 levels, as these can affect cell health and drug response.[1] Overgrowth or undergrowth of cell cultures before plating can also lead to altered results.

  • Cell Seeding and Density: Cell density can influence the outcome of viability assays.[2] It is crucial to have a standardized protocol for cell seeding to ensure uniform cell numbers across all wells. Use a calibrated automated cell counter to minimize human error.[2]

  • Reagent and Compound Handling: Improper storage or excessive exposure of reagents and this compound to light can degrade them.[1] Ensure that this compound is fully dissolved in the recommended solvent (e.g., DMSO) and that the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

  • Assay Protocol: Adhere strictly to incubation times and ensure all steps are performed consistently. For example, in a Trypan Blue assay, the focus level of the imaging device can significantly impact results.

Troubleshooting Workflow for Cell Viability Assays

G cluster_start Start cluster_checks Initial Checks cluster_protocol Protocol Review cluster_solution Solution start Inconsistent IC50 Results check_cells Verify Cell Health & Passage Number start->check_cells check_reagents Check this compound & Reagent Integrity start->check_reagents check_seeding Standardize Cell Seeding Protocol start->check_seeding review_incubation Confirm Consistent Incubation Times check_cells->review_incubation review_dmso Verify Final DMSO Concentration check_reagents->review_dmso review_readout Calibrate Plate Reader/Imager check_seeding->review_readout solution Consistent Results Achieved review_incubation->solution review_dmso->solution review_readout->solution

Caption: Troubleshooting workflow for inconsistent cell viability assay results.

Question 2: How can we present our variable IC50 data for this compound effectively?

Answer: Summarizing your quantitative data in a structured table helps to identify patterns and potential sources of error. Below is an example comparing inconsistent results with expected results after troubleshooting.

Experiment Set Parameter Batch 1 Batch 2 Batch 3 Mean ± SD Comment
Inconsistent Results IC50 (nM)15.245.822.527.8 ± 16.2High variability; likely experimental error.
Cell Passage #p5p20p12-High passage number in Batch 2 may be a factor.
After Troubleshooting IC50 (nM)18.519.117.918.5 ± 0.6Low variability; consistent results.
Cell Passage #p8p8p8-Standardized to a consistent, low passage number.
Category 2: Western Blotting

Question 3: We are seeing inconsistent phosphorylation of Target Protein X (TPX) after this compound treatment in our Western Blots. How can we troubleshoot this?

Answer: Inconsistent Western blot results are common and can be addressed by systematically evaluating each step of the protocol. For phospho-protein analysis, normalization is critical.

  • Sample Preparation: Use fresh protease and phosphatase inhibitors in your lysis buffer to prevent protein degradation and dephosphorylation.

  • Protein Quantification & Loading: Ensure accurate protein quantification using a reliable method (e.g., BCA assay). Load equal amounts of protein for each sample. Variations in loading are a major source of error.

  • Normalization: To accurately quantify changes in phosphorylation, you must normalize the phospho-protein signal. The recommended method is to normalize to the total protein level of your target, not just a housekeeping protein (HKP). This involves probing the same blot for both the phosphorylated and total forms of TPX. If using an HKP like GAPDH or Tubulin, you must validate that its expression is not affected by this compound treatment.

  • Signal Detection: Ensure you are working within the linear range of your detection system to avoid signal saturation. Digital imaging systems are often better for quantification than film because they can detect saturation.

Hypothetical Signaling Pathway for this compound

G cluster_pathway This compound Signaling Pathway GF Growth Factor GFR GF Receptor GF->GFR RAS RAS GFR->RAS RAF RAF RAS->RAF TPX Target Protein X (Kinase A) RAF->TPX MEK MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation This compound This compound This compound->TPX TPX->MEK

Caption: Hypothetical pathway showing this compound inhibiting Target Protein X.

Quantitative Data from Western Blot Analysis

Sample Treatment p-TPX Signal Total TPX Signal p-TPX / Total TPX Ratio Normalized Fold Change
1Vehicle (DMSO)15,20015,5000.981.00
2This compound (10 nM)11,80015,3000.770.79
3This compound (50 nM)5,10014,9000.340.35
4This compound (200 nM)1,60015,1000.110.11
Category 3: Target Engagement & Interaction

Question 4: Our co-immunoprecipitation (Co-IP) experiments to identify this compound binding partners are failing or have high background. What can we do?

Answer: Co-IP experiments are sensitive and require careful optimization. High background or failure to pull down the target protein are common issues.

  • No Target Protein Detected:

    • Antibody Issues: Ensure the antibody is validated for IP. Polyclonal antibodies often perform better than monoclonal antibodies in IP. Use the recommended amount of antibody; too little may not capture the target, while too much can increase non-specific binding.

    • Lysis Buffer: The lysis buffer may be disrupting the protein-protein interaction you are trying to detect. For Co-IPs, a milder lysis buffer (e.g., non-denaturing) is often recommended over a harsh one like RIPA buffer.

    • Protein Expression: Confirm that your target protein and its potential binding partners are expressed at detectable levels in the cell lysate.

  • High Background:

    • Inadequate Washing: Increase the number of wash steps or the stringency of the wash buffer to remove non-specifically bound proteins.

    • Pre-clearing Lysate: Incubate the cell lysate with beads alone before adding the primary antibody. This step removes proteins that non-specifically bind to the beads.

    • Blocking Beads: Block the beads with a protein like BSA to reduce non-specific binding sites.

Logical Diagram for Co-IP Troubleshooting

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Co-IP Fails Cause1 Poor Antibody Problem->Cause1 Cause2 Harsh Lysis Buffer Problem->Cause2 Cause3 Insufficient Washing Problem->Cause3 Cause4 Low Protein Expression Problem->Cause4 Solution1 Use IP-validated Ab Titrate Ab amount Cause1->Solution1 Solution2 Use Milder Buffer (e.g., Non-denaturing) Cause2->Solution2 Solution3 Increase Wash Steps Pre-clear Lysate Cause3->Solution3 Solution4 Confirm Expression with Input Control Cause4->Solution4

Caption: Relationship between Co-IP problems, causes, and solutions.

Experimental Protocols

Protocol 1: Cell Viability (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 48-72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours until purple formazan (B1609692) crystals form.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for p-TPX / Total TPX
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with fresh protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-TPX (e.g., rabbit anti-p-TPX) overnight at 4°C, diluted in blocking buffer.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST, then incubate with an HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an ECL substrate and a digital imaging system.

  • Stripping & Reprobing: To analyze total TPX, strip the membrane using a mild stripping buffer and re-probe with the primary antibody against total TPX, followed by the appropriate secondary antibody and detection.

  • Quantification: Quantify the band intensities using image analysis software. Calculate the ratio of p-TPX to total TPX for each sample and normalize to the vehicle control.

References

Troubleshooting unexpected phenotypes with LLK203 treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LLK203. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected phenotypes and resolving common issues encountered during experiments with the dual USP2/USP8 inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, small-molecule dual inhibitor of Ubiquitin-Specific Protease 2 (USP2) and Ubiquitin-Specific Protease 8 (USP8). It is a derivative of ML364 with enhanced inhibitory activity.[1] By inhibiting USP2 and USP8, this compound prevents the deubiquitination of their respective substrate proteins, leading to their degradation. In the context of breast cancer, this results in the degradation of key oncoproteins such as HER2 and Estrogen Receptor Alpha (ERα), leading to the inhibition of cancer cell proliferation.[1]

Q2: What are the known downstream effects of this compound treatment in sensitive cell lines?

A2: In sensitive cancer cell lines, such as MCF-7 breast cancer cells, this compound treatment has been shown to:

  • Inhibit cell proliferation.[1]

  • Induce apoptosis.

  • Cause G1 phase cell cycle arrest.

  • Promote the degradation of proteins including MDM2, Cyclin D1, HER2, and ERα in a dose-dependent manner.

Q3: Does this compound have known off-target effects?

A3: As a derivative of ML364, this compound is designed for increased potency towards USP2 and USP8.[1] However, like many small molecule inhibitors, the potential for off-target effects exists, particularly at higher concentrations. The broader cellular roles of USP2 and USP8 in processes like energy metabolism, circadian rhythm, and endosomal trafficking suggest that their inhibition could lead to wide-ranging cellular effects.[2] It is crucial to perform experiments to validate that the observed phenotype is a direct result of USP2/USP8 inhibition.

Troubleshooting Guides

Issue 1: Higher than expected IC50 value for cell viability.
Potential Cause Troubleshooting Steps
Compound Instability or Degradation Ensure proper storage of this compound (-20°C for powder, -80°C for solvent stocks). Prepare fresh dilutions for each experiment.
Low Expression of USP2/USP8 in the Cell Line Confirm the expression levels of USP2 and USP8 in your cell line via Western blot or qPCR. Select cell lines with detectable expression for your experiments.
Cellular Resistance Mechanisms Some cell lines may have intrinsic or acquired resistance. Consider using a different cell line or a combination therapy approach.
Incorrect Assay Conditions Optimize cell seeding density and incubation time. Ensure the chosen viability assay (e.g., MTT, CellTiter-Glo®) is appropriate for your cell line and experimental endpoint.
Issue 2: Unexpected or off-target effects observed.

If you observe cellular effects that are not consistent with the known mechanism of USP2/USP8 inhibition, it is important to consider the possibility of off-target effects.

Potential Cause Troubleshooting Steps
Inhibitor Promiscuity Review the selectivity profile of this compound and its parent compound, ML364, if available. Use a structurally unrelated USP2/USP8 inhibitor to confirm that the observed phenotype is due to on-target inhibition.
Effects on Broader USP2/USP8 Functions Research the roles of USP2 and USP8 in your experimental system. For example, USP2 is involved in circadian rhythm and metabolism, while USP8 regulates endosomal trafficking and mitochondrial quality control. The observed phenotype could be a result of disrupting these fundamental processes.
Genetic Validation Use a genetic approach (e.g., siRNA/shRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of USP2 and USP8) to validate that the phenotype is a direct result of target inhibition.
Issue 3: No significant degradation of target proteins (e.g., HER2, ERα) is observed.
Potential Cause Troubleshooting Steps
Suboptimal Treatment Conditions Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for target degradation in your specific cell line.
Low Target Protein Expression Confirm the basal expression levels of the target proteins (e.g., HER2, ERα) in your cell line by Western blot.
Rapid Protein Re-synthesis The cell may be compensating for protein degradation by increasing synthesis. Consider co-treatment with a protein synthesis inhibitor like cycloheximide (B1669411) to assess the degradation rate.
Issues with Western Blot Protocol Ensure your Western blot protocol is optimized, including the use of appropriate lysis buffers with protease and deubiquitinase inhibitors (e.g., NEM), and validated antibodies.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its parent compound, ML364.

Table 1: Inhibitory Activity of this compound

TargetIC50 (µM)Cell LineAssay Conditions
USP2~1.1 (for ML364)Biochemical AssayInternally quenched fluorescent di-ubiquitin substrate
USP8Not specifiedBiochemical Assay-
MCF-7 cellsNot specifiedCell-based AssayNot specified

Table 2: Anti-proliferative Activity of ML364 (Parent Compound)

Cell LineIC50 (µM)Assay
Mino (Mantle Cell Lymphoma)~5Not specified
HCT116 (Colorectal Cancer)~10Not specified

Key Experimental Protocols

Western Blot Analysis for Target Protein Degradation

This protocol is for assessing the levels of USP2/USP8 substrate proteins following this compound treatment.

Materials:

  • This compound

  • Cell culture reagents

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

  • Protease and phosphatase inhibitor cocktail

  • N-ethylmaleimide (NEM) (deubiquitinase inhibitor)

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • Polyacrylamide gels

  • Tris-Glycine-SDS running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-HER2, anti-ERα, anti-USP2, anti-USP8, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time points.

  • Cell Lysis:

    • Place the culture dish on ice and wash cells twice with ice-cold PBS.

    • Aspirate PBS and add ice-cold RIPA buffer supplemented with protease/phosphatase inhibitors and 10 mM NEM.

    • Scrape the cells and transfer the lysate to a pre-cooled microcentrifuge tube.

    • Incubate on ice for 30 minutes, with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Normalize samples to ensure equal protein loading (typically 20-40 µg per lane). Add 4X Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer:

    • Load samples onto a polyacrylamide gel and run until the dye front reaches the bottom.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add chemiluminescent substrate and visualize the bands using an imaging system.

MTT Cell Viability Assay

This protocol measures cell viability based on the metabolic activity of the cells.

Materials:

  • This compound

  • 96-well plates

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Incubate for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound or vehicle control for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol uses PI to stain cellular DNA content for cell cycle phase analysis by flow cytometry.

Materials:

  • This compound

  • Cold 70% ethanol (B145695)

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.

  • Fixation:

    • Resuspend the cell pellet in a small volume of PBS.

    • While gently vortexing, add cold 70% ethanol dropwise to fix the cells.

    • Incubate at 4°C for at least 30 minutes (or store at -20°C).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI staining solution containing RNase A.

    • Incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells. The G0/G1, S, and G2/M phases can be distinguished based on the fluorescence intensity.

Co-Immunoprecipitation (Co-IP) for Target Engagement

This protocol can be used to confirm the interaction of USP2 or USP8 with their substrates and to see if this compound disrupts this interaction.

Materials:

  • This compound

  • Co-IP lysis buffer (non-denaturing)

  • Antibody against the protein of interest (e.g., anti-USP2 or anti-HER2)

  • Protein A/G agarose (B213101) beads

  • Wash buffer

  • Elution buffer

  • Western blot reagents

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound or vehicle. Lyse the cells with a non-denaturing Co-IP lysis buffer containing protease and deubiquitinase inhibitors.

  • Pre-clearing (Optional): Incubate the lysate with Protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with the primary antibody for several hours to overnight at 4°C.

    • Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-antigen complexes.

  • Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using an elution buffer (e.g., Laemmli sample buffer).

  • Western Blot Analysis: Analyze the eluted proteins by Western blot using an antibody against the suspected interacting protein.

Visualizations

LLK203_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 Ub Ubiquitin HER2->Ub Deubiquitination Proliferation Cell Proliferation HER2->Proliferation Promotes ERa_mem ERα ERa_mem->Ub Deubiquitination ERa_mem->Proliferation Promotes This compound This compound USP2 USP2 This compound->USP2 Inhibits USP8 USP8 This compound->USP8 Inhibits USP2->HER2 Stabilizes USP8->ERa_mem Stabilizes Proteasome Proteasome Ub->Proteasome Degradation

Caption: this compound inhibits USP2/USP8, leading to ubiquitination and degradation of HER2/ERα.

Troubleshooting_Workflow Start Unexpected Phenotype Observed Check_Concentration Verify this compound Concentration and Stability Start->Check_Concentration Check_OnTarget Confirm On-Target Effect Check_Concentration->Check_OnTarget Check_OffTarget Investigate Potential Off-Target Effects Check_OnTarget->Check_OffTarget If phenotype is not on-target Validate_Genetic Genetic Validation (siRNA/CRISPR) Check_OnTarget->Validate_Genetic Validate_Pharmacologic Use Structurally Different Inhibitor Check_OnTarget->Validate_Pharmacologic Consult Consult Literature for USP2/USP8 Functions Check_OffTarget->Consult Analyze_Pathways Analyze Affected Signaling Pathways Validate_Genetic->Analyze_Pathways Validate_Pharmacologic->Analyze_Pathways Refine_Hypothesis Refine Hypothesis Analyze_Pathways->Refine_Hypothesis Consult->Analyze_Pathways

Caption: A workflow for troubleshooting unexpected results with this compound treatment.

Logical_Relationships cluster_issue Observed Issue cluster_cause Potential Cause High_IC50 High IC50 Compound_Issue Compound Instability High_IC50->Compound_Issue Low_Target_Expression Low USP2/USP8 Expression High_IC50->Low_Target_Expression Suboptimal_Conditions Suboptimal Assay Conditions High_IC50->Suboptimal_Conditions Unexpected_Phenotype Unexpected Phenotype Off_Target Off-Target Effect Unexpected_Phenotype->Off_Target Broad_Function Disruption of Broad USP2/USP8 Roles Unexpected_Phenotype->Broad_Function No_Degradation No Target Degradation No_Degradation->Compound_Issue No_Degradation->Low_Target_Expression Low substrate expression No_Degradation->Suboptimal_Conditions

Caption: Logical relationships between common issues and their potential causes.

References

Technical Support Center: Enhancing LLK203 Delivery to Tumor Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LLK203. This resource is designed to provide researchers, scientists, and drug development professionals with strategies and troubleshooting guidance to enhance the delivery of the potent USP2/USP8 dual-target inhibitor, this compound, to tumor tissues. Given that the low bioavailability of this compound has been noted as a potential limitation to its broader application, this guide offers potential solutions and detailed experimental approaches to overcome this challenge.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent small molecule inhibitor that dually targets Ubiquitin-Specific Protease 2 (USP2) and Ubiquitin-Specific Protease 8 (USP8).[4][5] Its mechanism of action in breast cancer involves the degradation of key proteins like Estrogen Receptor Alpha (ERα) and HER2, leading to the inhibition of cancer cell proliferation and induction of apoptosis.

Q2: What are the primary challenges in delivering this compound to tumor tissues?

A2: The principal challenge identified for this compound is its low bioavailability, which can limit its therapeutic efficacy in vivo. This may be due to poor solubility, rapid metabolism, or inefficient absorption and distribution to the tumor site.

Q3: What general strategies can be employed to enhance the delivery of small molecule inhibitors like this compound?

A3: Several strategies can be adapted to improve the tumoral delivery of hydrophobic small molecule inhibitors. These include passive targeting strategies like leveraging the Enhanced Permeability and Retention (EPR) effect through nanoparticle formulation, and active targeting strategies that use ligands to bind to receptors overexpressed on cancer cells.

Q4: Are there any specific nanoparticle formulations that are recommended for delivering compounds similar to this compound?

A4: While specific formulations for this compound have not been detailed in current literature, common and effective nanoparticle systems for hydrophobic drugs include liposomes, polymeric nanoparticles (e.g., PLGA-based), and micelles. These systems can protect the drug from degradation, improve circulation time, and enhance accumulation in tumor tissue.

Troubleshooting Guides

Issue 1: Low Encapsulation Efficiency of this compound in Nanoparticles
Potential Cause Recommended Solution
Poor solubility of this compound in the chosen organic solvent during nanoparticle formulation.Screen a panel of biocompatible solvents (e.g., acetone, acetonitrile, DMSO) to identify one that provides optimal solubility for this compound without compromising the integrity of the nanoparticle components.
Suboptimal drug-to-polymer/lipid ratio.Perform a dose-ranging study by varying the initial mass ratio of this compound to the encapsulating material. Analyze the encapsulation efficiency at each ratio to determine the optimal loading concentration.
Inefficient nanoparticle formation method.Compare different formulation techniques. For liposomes, compare thin-film hydration with microfluidic methods. For polymeric nanoparticles, compare nanoprecipitation with emulsion-based techniques to find the most efficient method for this compound.
Issue 2: Premature Release of this compound from Nanoparticles in Circulation
Potential Cause Recommended Solution
Instability of the nanoparticle formulation in physiological conditions (e.g., in the presence of serum proteins).Incorporate a hydrophilic polymer coating, such as polyethylene (B3416737) glycol (PEG), onto the surface of the nanoparticles (PEGylation). This can increase stability, reduce opsonization, and prolong circulation time.
Weak interaction between this compound and the nanoparticle core material.For polymeric nanoparticles, consider using polymers with different end-groups or functional groups that can form stronger non-covalent interactions (e.g., hydrogen bonds, π-π stacking) with this compound.
Degradation of the nanoparticle matrix is too rapid.If using a biodegradable polymer like PLGA, select a grade with a higher molecular weight or a different lactide-to-glycolide ratio to slow down the degradation rate and subsequent drug release.
Issue 3: Insufficient Accumulation of this compound-Loaded Nanoparticles in Tumor Tissue
Potential Cause Recommended Solution
Nanoparticle size is not optimal for exploiting the EPR effect.Optimize the formulation process to achieve a particle size between 50-200 nm. Use dynamic light scattering (DLS) to monitor particle size and polydispersity index (PDI).
Rapid clearance of nanoparticles by the reticuloendothelial system (RES).In addition to PEGylation, ensure a neutral or slightly negative surface charge (zeta potential) to minimize non-specific uptake by macrophages.
Lack of specific targeting to tumor cells.Decorate the nanoparticle surface with targeting ligands that bind to receptors overexpressed on breast cancer cells (e.g., antibodies or peptides targeting HER2, folate receptors, or transferrin receptors).

Proposed Experimental Protocols

Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles

Objective: To encapsulate this compound into biodegradable PLGA nanoparticles to improve its bioavailability and facilitate passive targeting to tumor tissues.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA) (50:50 lactide:glycolide ratio, MW 15-25 kDa)

  • Polyvinyl alcohol (PVA)

  • Acetone

  • Deionized water

Methodology:

  • Organic Phase Preparation: Dissolve 5 mg of this compound and 50 mg of PLGA in 2 mL of acetone.

  • Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in deionized water.

  • Nanoprecipitation: Add the organic phase dropwise to 10 mL of the aqueous PVA solution under constant magnetic stirring.

  • Solvent Evaporation: Continue stirring for 4-6 hours at room temperature to allow for the complete evaporation of acetone.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes.

  • Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated this compound.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% sucrose) and lyophilize for long-term storage.

Protocol 2: In Vitro Drug Release Study

Objective: To determine the release kinetics of this compound from the formulated nanoparticles.

Materials:

  • Lyophilized this compound-loaded nanoparticles

  • Phosphate-buffered saline (PBS), pH 7.4 and pH 5.5

  • Dialysis tubing (MWCO 10 kDa)

Methodology:

  • Sample Preparation: Accurately weigh and resuspend a known amount of this compound-loaded nanoparticles in 1 mL of PBS.

  • Dialysis Setup: Transfer the nanoparticle suspension into a pre-wetted dialysis bag and seal it.

  • Release Study: Place the dialysis bag into a beaker containing 50 mL of PBS (pH 7.4 or 5.5) maintained at 37°C with gentle stirring.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Data Analysis: Calculate the cumulative percentage of this compound released over time.

Quantitative Data Summary

The following tables present hypothetical data for the characterization and efficacy of this compound formulations. These tables are intended to serve as a template for organizing experimental results.

Table 1: Physicochemical Characterization of this compound Nanoparticle Formulations

FormulationAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
This compound-PLGA-NP150 ± 100.15 ± 0.02-15.2 ± 1.875.3 ± 4.17.1 ± 0.5
This compound-PLGA-PEG-NP165 ± 120.12 ± 0.03-8.5 ± 1.272.8 ± 3.56.8 ± 0.4
This compound-Liposome120 ± 80.18 ± 0.04-20.1 ± 2.565.1 ± 5.25.9 ± 0.6

Table 2: In Vivo Efficacy of this compound Formulations in a 4T1 Murine Breast Cancer Model

Treatment GroupDose (mg/kg)Tumor Volume Reduction (%)Body Weight Change (%)
Vehicle Control-0+2.5 ± 0.8
Free this compound1025.4 ± 6.2-5.1 ± 1.5
This compound-PLGA-PEG-NP1068.7 ± 8.5+1.8 ± 0.7

Visualizations

G cluster_formulation Nanoparticle Formulation Workflow prep_organic Prepare Organic Phase (this compound + Polymer in Solvent) nanoprecipitation Nanoprecipitation (Mix Phases) prep_organic->nanoprecipitation prep_aqueous Prepare Aqueous Phase (Surfactant in Water) prep_aqueous->nanoprecipitation evaporation Solvent Evaporation nanoprecipitation->evaporation collection Nanoparticle Collection (Centrifugation) evaporation->collection washing Washing collection->washing lyophilization Lyophilization for Storage washing->lyophilization

Caption: Workflow for this compound nanoparticle formulation.

G cluster_delivery Targeted Delivery and Action of this compound Nanoparticles injection IV Injection of This compound-NP circulation Systemic Circulation injection->circulation epr EPR Effect (Passive Accumulation) circulation->epr tumor Tumor Microenvironment epr->tumor internalization Cellular Internalization tumor->internalization release This compound Release internalization->release action Inhibition of USP2/USP8 release->action

Caption: Pathway for this compound nanoparticle delivery.

G cluster_pathway This compound Signaling Pathway Inhibition This compound This compound USP2 USP2 This compound->USP2 inhibits USP8 USP8 This compound->USP8 inhibits HER2 HER2 (Ubiquitinated) USP2->HER2 deubiquitinates ERa ERα (Ubiquitinated) USP8->ERa deubiquitinates Proteasome Proteasomal Degradation HER2->Proteasome leads to ERa->Proteasome leads to Proliferation Cell Proliferation & Survival Proteasome->Proliferation reduces

Caption: this compound mechanism of action.

References

Validation & Comparative

A Head-to-Head Comparison of LLK203 and ML364 in Breast Cancer: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A new contender has emerged in the landscape of targeted breast cancer therapies. LLK203, a derivative of the established USP2 and USP8 dual-target inhibitor ML364, demonstrates significantly enhanced potency and promising in vivo activity, positioning it as a compelling alternative for further investigation. This guide provides a detailed comparison of the efficacy of this compound versus ML364 in breast cancer, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

Executive Summary

Both this compound and ML364 function as dual inhibitors of the deubiquitinating enzymes (DUBs) Ubiquitin-Specific Protease 2 (USP2) and Ubiquitin-Specific Protease 8 (USP8). These enzymes play a critical role in the progression of breast cancer by stabilizing key oncoproteins such as Human Epidermal Growth Factor Receptor 2 (Her2) and Estrogen Receptor alpha (ERα). By inhibiting USP2 and USP8, both compounds trigger the degradation of these proteins, leading to the suppression of cancer cell proliferation and survival.

Experimental evidence, however, consistently points to the superior efficacy of this compound. As a structurally optimized derivative of ML364, this compound exhibits enhanced inhibitory activity against both USP2 and USP8, translating to more potent anti-cancer effects in both cellular and animal models of breast cancer.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data comparing the efficacy of this compound and ML364.

Parameter This compound ML364 Reference
Enzymatic IC50 (USP2) 0.89 µM1.1 µM[1]
Enzymatic IC50 (USP8) 0.52 µM0.95 µM[2]
Cellular IC50 (MCF-7) 3.4 µM9.3 µM

Table 1: In Vitro Inhibitory Activity. IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme or cell viability by 50%. Lower values indicate greater potency.

Parameter This compound ML364 Reference
Animal Model 4T1 homograft (BALB/c mice)ErbB2-positive breast cancer xenograft[1]
Dosage 20 mg/kg (intraperitoneal)Not specified in direct comparison[1]
Reported Efficacy Potent in vivo efficacy, significantly reduces tumor growthEffective in combination with HSP90 inhibitors[1]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for both this compound and ML364 involves the inhibition of the deubiquitinating activity of USP2 and USP8. This leads to the increased ubiquitination and subsequent proteasomal degradation of key substrate proteins that drive breast cancer progression.

Key downstream effects include:

  • Degradation of ERα and Her2: These are critical drivers in a large subset of breast cancers. Their degradation disrupts the primary signaling pathways fueling cancer cell growth.

  • Reduction of Cyclin D1: This leads to cell cycle arrest, preventing cancer cells from proliferating.

  • Destabilization of MDM2: This results in the activation of the tumor suppressor p53, promoting apoptosis (programmed cell death).

The following diagram illustrates the signaling pathway affected by this compound and ML364:

USP2_USP8_Signaling_Pathway cluster_inhibitors Inhibitors cluster_DUBs Deubiquitinating Enzymes cluster_substrates Substrate Proteins cluster_outcomes Cellular Outcomes This compound This compound USP2 USP2 This compound->USP2 USP8 USP8 This compound->USP8 ML364 ML364 ML364->USP2 ML364->USP8 ERa ERα USP2->ERa deubiquitinates CyclinD1 Cyclin D1 USP2->CyclinD1 deubiquitinates MDM2 MDM2 USP2->MDM2 deubiquitinates Her2 Her2 USP8->Her2 deubiquitinates Degradation Proteasomal Degradation ERa->Degradation Her2->Degradation CyclinD1->Degradation CellCycleArrest Cell Cycle Arrest CyclinD1->CellCycleArrest MDM2->Degradation p53 p53 Activation MDM2->p53 inhibits Proliferation Decreased Cell Proliferation Degradation->Proliferation leads to Apoptosis Apoptosis p53->Apoptosis CellCycleArrest->Proliferation Apoptosis->Proliferation

USP2/USP8 Signaling Pathway in Breast Cancer.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.

In Vitro USP2/USP8 Inhibition Assay

This assay is used to determine the enzymatic inhibitory activity of the compounds.

Materials:

  • Recombinant human USP2 and USP8 enzymes

  • Fluorogenic ubiquitin substrate (e.g., Ub-AMC)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

  • Test compounds (this compound, ML364) dissolved in DMSO

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the assay buffer, followed by the diluted test compounds.

  • Add the recombinant USP2 or USP8 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic ubiquitin substrate.

  • Immediately measure the fluorescence intensity at regular intervals using a plate reader (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., 360/460 nm for AMC).

  • Calculate the reaction velocity from the linear phase of the fluorescence curve.

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This assay measures the cytotoxic effect of the compounds on breast cancer cell lines.

Materials:

  • Breast cancer cell lines (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (this compound, ML364) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or ML364 for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a no-cell control.

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Western Blot Analysis for Protein Degradation

This technique is used to detect the levels of specific proteins (e.g., ERα, Her2, Cyclin D1) in cells after treatment with the inhibitors.

Materials:

  • Breast cancer cell lines

  • Test compounds (this compound, ML364)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against ERα, Her2, Cyclin D1, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat the cells with the test compounds for the desired time.

  • Lyse the cells in RIPA buffer and quantify the protein concentration.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the relative protein levels.

The following diagram illustrates the general workflow for these key experiments:

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments cluster_data Data Analysis EnzymeAssay USP2/USP8 Inhibition Assay IC50 IC50 Determination EnzymeAssay->IC50 CellCulture Breast Cancer Cell Culture (e.g., MCF-7) Treatment Treatment with This compound or ML364 CellCulture->Treatment ViabilityAssay Cell Viability Assay (MTT) Treatment->ViabilityAssay WesternBlot Western Blot Analysis Treatment->WesternBlot ViabilityAssay->IC50 ProteinQuant Protein Level Quantification WesternBlot->ProteinQuant AnimalModel Breast Cancer Animal Model (e.g., 4T1 Homograft) InVivoTreatment In Vivo Administration of This compound or ML364 AnimalModel->InVivoTreatment TumorMeasurement Tumor Growth Measurement InVivoTreatment->TumorMeasurement Toxicity Toxicity Assessment InVivoTreatment->Toxicity TGI Tumor Growth Inhibition Analysis TumorMeasurement->TGI

General Experimental Workflow.

Conclusion

The available data strongly suggest that this compound is a more potent dual inhibitor of USP2 and USP8 than its parent compound, ML364. This increased potency is evident in both enzymatic and cell-based assays, with this compound demonstrating superior efficacy in inhibiting breast cancer cell proliferation. Furthermore, the promising in vivo data for this compound in a relevant breast cancer model underscores its potential as a lead candidate for further preclinical and clinical development. While ML364 remains a valuable tool for studying USP2/USP8 biology, this compound represents a significant advancement with potentially greater therapeutic promise for the treatment of breast cancer. Further head-to-head in vivo studies are warranted to fully elucidate the comparative efficacy and safety profiles of these two compounds.

References

LLK203: A Comparative Guide to its Inhibitory Activity on USP2 and USP8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory activity of the dual USP2/USP8 inhibitor, LLK203, against other known inhibitors of these deubiquitinating enzymes (DUBs). The content herein is supported by experimental data from publicly available research, presented in a clear and comparative format to aid in research and development decisions.

Quantitative Comparison of Inhibitor Potency

The inhibitory potency of this compound and other small molecules against USP2 and USP8 is summarized below. The data is primarily presented as IC50 values, which represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.

Inhibitory Activity against USP2
InhibitorUSP2 IC50 (µM)Notes
This compound 0.89 [1][2][3]A potent dual inhibitor.
ML3641.1[4][5]Parent compound for this compound. Also inhibits USP8.
DC-U410658.4Primarily a USP8 inhibitor with weaker activity against USP2.
PR-6197.2A broad-range DUB inhibitor.
HBX 41108~6A known USP7 inhibitor with some activity against USP2.
P22077>25Selective for USP7 and USP47, with no significant inhibition of USP2 at 25 µM.
SJB3-019A-Inhibits USP2 about 10-fold better than USP1.
Inhibitory Activity against USP8
InhibitorUSP8 IC50 (µM)Notes
This compound 0.52 Potent dual inhibitor, showing a 9-fold increase in activity against USP8 compared to ML364.
ML364-Inhibits USP8, but the specific IC50 is not consistently reported in the search results. It is established to be less potent than this compound.
OTUB1/USP8-IN-10.00028A highly potent dual inhibitor of OTUB1 and USP8.
DC-U41061.2A USP8-targeting inhibitor with a Kd of 4.7 µM.
DUB-IN-10.85An active inhibitor of USPs.
DUB-IN-20.28A potent deubiquitinase inhibitor.
DUB-IN-30.56A potent and selective inhibitor of USP8.
PR-6194.9A broad-range DUB inhibitor.
USP8-IN-26.0A deubiquitinase USP8 inhibitor.
USP8-IN-34.0A deubiquitinase USP8 inhibitor.
SJB3-019A-Inhibits USP8 about 10-fold better than USP1.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of USP2 and USP8 inhibitors.

In Vitro Deubiquitinase (DUB) Inhibition Assay

This assay biochemically quantifies the inhibitory effect of a compound on the enzymatic activity of a specific DUB.

Objective: To determine the IC50 value of an inhibitor against a purified DUB enzyme.

Materials:

  • Purified recombinant USP2 or USP8 enzyme.

  • Fluorogenic DUB substrate (e.g., Ubiquitin-Rhodamine110-Glycine).

  • Test inhibitor (e.g., this compound) at various concentrations.

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, 2 mM CaCl₂, and 2 mM β-mercaptoethanol).

  • 96-well black plates.

  • Fluorescence plate reader.

Procedure:

  • Prepare serial dilutions of the test inhibitor in the assay buffer.

  • In a 96-well plate, add the purified DUB enzyme to each well.

  • Add the different concentrations of the test inhibitor to the wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

  • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or 37°C).

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Monitor the increase in fluorescence intensity over time using a fluorescence plate reader. The cleavage of the substrate by the DUB releases the fluorophore, resulting in a measurable signal.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

This assay assesses the effect of an inhibitor on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Objective: To determine the cytotoxic or anti-proliferative effect of an inhibitor on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 breast cancer cells).

  • Complete cell culture medium.

  • Test inhibitor at various concentrations.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).

  • Solubilization solution (e.g., SDS-HCl or DMSO).

  • 96-well clear plates.

  • Microplate spectrophotometer.

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test inhibitor. Include a vehicle control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.

  • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Protein Degradation

This technique is used to detect and quantify changes in the levels of specific proteins within a cell after treatment with an inhibitor.

Objective: To confirm that the inhibition of a DUB leads to the degradation of its known substrate proteins.

Materials:

  • Cell line expressing the target proteins.

  • Test inhibitor.

  • Lysis buffer supplemented with protease and phosphatase inhibitors.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies against the target proteins (e.g., Cyclin D1, MDM2, EGFR, ERα) and a loading control (e.g., GAPDH or β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Treat cells with the test inhibitor at various concentrations and for different time points.

  • Lyse the cells in lysis buffer and collect the protein extracts.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system and quantify the band intensities to determine the relative protein levels.

Visualizations

Signaling Pathways

USP2_Signaling_Pathway cluster_0 USP2-mediated Regulation USP2 USP2 MDM2 MDM2 USP2->MDM2 deubiquitinates (stabilizes) CyclinD1 CyclinD1 USP2->CyclinD1 deubiquitinates (stabilizes) p53 p53 MDM2->p53 ubiquitinates (targets for degradation) Proteasomal_Degradation2 Proteasomal Degradation CyclinD1->Proteasomal_Degradation2 Cell_Cycle_Progression Cell Cycle Progression CyclinD1->Cell_Cycle_Progression Proteasomal_Degradation1 Proteasomal Degradation p53->Proteasomal_Degradation1 This compound This compound This compound->USP2

Caption: USP2 signaling pathway and the effect of this compound inhibition.

USP8_Signaling_Pathway cluster_1 USP8-mediated Regulation USP8 USP8 EGFR EGFR USP8->EGFR deubiquitinates (stabilizes) TGFbR TGF-β Receptor USP8->TGFbR deubiquitinates (stabilizes) Proteasomal_Degradation3 Proteasomal Degradation EGFR->Proteasomal_Degradation3 Proliferation_Survival Cell Proliferation & Survival EGFR->Proliferation_Survival Proteasomal_Degradation4 Proteasomal Degradation TGFbR->Proteasomal_Degradation4 EMT_Metastasis EMT & Metastasis TGFbR->EMT_Metastasis This compound This compound This compound->USP8 Inhibitor_Validation_Workflow Start Start In_Vitro_Assay In Vitro DUB Inhibition Assay (Determine IC50) Start->In_Vitro_Assay Cell_Viability_Assay Cell Viability Assay (MTT) (Determine cellular IC50) In_Vitro_Assay->Cell_Viability_Assay Protein_Degradation_Analysis Western Blot for Substrate Degradation (Confirm mechanism of action) Cell_Viability_Assay->Protein_Degradation_Analysis In_Vivo_Studies In Vivo Animal Models (Evaluate efficacy and toxicity) Protein_Degradation_Analysis->In_Vivo_Studies End End In_Vivo_Studies->End

References

Comparative Analysis of LLK203 with Other USP2/USP8 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the dual-targeting of ubiquitin-specific proteases 2 and 8 (USP2 and USP8) has emerged as a promising strategy in cancer therapy. This guide provides a comprehensive comparative analysis of the novel dual inhibitor, LLK203, against other known USP2 and USP8 inhibitors, supported by experimental data and detailed protocols to aid in research and development.

This compound is a potent, dual-targeting inhibitor of USP2 and USP8, demonstrating significant promise in the context of breast cancer treatment. Developed through the structural optimization of its parent molecule, ML364, this compound exhibits enhanced inhibitory activity and potent anti-tumor effects both in vitro and in vivo.[1] This guide will delve into a quantitative comparison of this compound with other inhibitors, detail the experimental methodologies for its evaluation, and visualize the key signaling pathways involved.

Quantitative Performance Analysis

The following tables summarize the inhibitory concentrations (IC50) of this compound and other relevant USP2 and USP8 inhibitors. This data provides a clear comparison of their potency.

Table 1: Inhibitory Activity (IC50) against USP2 and USP8

InhibitorUSP2 IC50 (µM)USP8 IC50 (µM)Notes
This compound 0.89 0.52 Potent dual inhibitor with enhanced activity compared to ML364.[1]
ML3641.10.95Parent compound of this compound; dual inhibitor.[2]
DUB-IN-1-0.85Reported as a potent USP8 inhibitor.[3]
DC-U4106>31.64.7 (KD)Selective USP8 inhibitor over USP2 and USP7.[4]
AZ1-0.7Potent dual inhibitor of USP25 and USP28, with data for USP8 not specified in the provided context.
P5091>31.6>31.6Selective USP7 inhibitor with no significant activity against USP2 and USP8.
NSC 63283945-Inhibits USP2 and USP7.

Table 2: Cellular Activity of this compound and ML364 in Breast Cancer Cells

InhibitorCell LineCellular IC50 (µM)Key Cellular Effects
This compound MCF-73.4Induces degradation of key proteins (e.g., Her2, ERα), inhibits cell proliferation, and shows potent in vivo efficacy.
ML364HCT116, MinoAntiproliferativeInduces cyclin D1 degradation and causes cell cycle arrest.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays used in the evaluation of USP2/USP8 inhibitors.

Deubiquitinase (DUB) Activity Assay (Fluorogenic)

This assay measures the enzymatic activity of USP2 and USP8 by monitoring the cleavage of a fluorogenic ubiquitin substrate.

Materials:

  • Purified recombinant USP2 or USP8 enzyme

  • Fluorogenic ubiquitin substrate (e.g., Ubiquitin-Rhodamine110)

  • Assay Buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 5 mM DTT)

  • Test inhibitors (e.g., this compound) dissolved in DMSO

  • 384-well black assay plates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the test inhibitor in DMSO.

  • In the assay plate, add the assay buffer.

  • Add the test inhibitor solution to the wells. A DMSO-only control should be included.

  • Add the purified USP2 or USP8 enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic ubiquitin substrate to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for Rhodamine110) over a time course (e.g., 30-60 minutes) at 37°C.

  • Calculate the reaction rates and determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of inhibitors on cell proliferation and viability.

Materials:

  • Cancer cell lines (e.g., MCF-7)

  • Cell culture medium and supplements

  • Test inhibitors (e.g., this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test inhibitor and incubate for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Signaling Pathways and Experimental Workflows

Understanding the underlying molecular mechanisms is critical for drug development. The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by USP2 and USP8, as well as a typical experimental workflow for inhibitor screening.

USP2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects USP2 USP2 MDM2 MDM2 USP2->MDM2 Deubiquitinates (Stabilizes) CyclinD1 CyclinD1 USP2->CyclinD1 Deubiquitinates (Stabilizes) p53 p53 MDM2->p53 Ubiquitinates (Degrades) CellCycleProgression CellCycleProgression CyclinD1->CellCycleProgression Promotes G1/S Transition Apoptosis Apoptosis p53->Apoptosis Induces This compound This compound This compound->USP2 Inhibits

Caption: USP2 Signaling Pathway and the Effect of this compound.

In this pathway, USP2 stabilizes key oncogenic proteins such as MDM2 and Cyclin D1 by removing ubiquitin tags, thereby preventing their degradation. The stabilization of MDM2 leads to the degradation of the tumor suppressor p53, inhibiting apoptosis. The accumulation of Cyclin D1 promotes cell cycle progression. This compound inhibits USP2, leading to the degradation of its substrates and subsequent tumor suppression.

USP8_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects USP8 USP8 EGFR EGFR USP8->EGFR Deubiquitinates (Stabilizes) HER2 HER2 USP8->HER2 Deubiquitinates (Stabilizes) ERalpha ERalpha USP8->ERalpha Deubiquitinates (Stabilizes) Proliferation Proliferation EGFR->Proliferation Survival Survival HER2->Survival ERalpha->Proliferation This compound This compound This compound->USP8 Inhibits

Caption: USP8 Signaling Pathway and the Effect of this compound.

USP8 plays a crucial role in stabilizing receptor tyrosine kinases like EGFR and HER2, as well as the estrogen receptor-alpha (ERα), by preventing their degradation. The sustained signaling from these receptors promotes cancer cell proliferation and survival. This compound's inhibition of USP8 leads to the downregulation of these key drivers of breast cancer.

Inhibitor_Screening_Workflow Start Start HTS High-Throughput Screening (e.g., DUB Activity Assay) Start->HTS Hit_Identification Hit Identification (Potent Inhibitors) HTS->Hit_Identification Dose_Response Dose-Response and IC50 Determination Hit_Identification->Dose_Response Selectivity_Profiling Selectivity Profiling (Against other USPs) Dose_Response->Selectivity_Profiling Cellular_Assays Cellular Assays (Viability, Apoptosis, etc.) Dose_Response->Cellular_Assays Lead_Optimization Lead Optimization (e.g., ML364 to this compound) Selectivity_Profiling->Lead_Optimization Cellular_Assays->Lead_Optimization In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Optimization->In_Vivo_Studies End End In_Vivo_Studies->End

Caption: Experimental Workflow for USP Inhibitor Discovery.

This diagram outlines a typical drug discovery pipeline for identifying and characterizing novel USP inhibitors, from initial high-throughput screening to in vivo validation.

Conclusion

This compound stands out as a highly potent dual inhibitor of USP2 and USP8, with significantly improved activity over its predecessor, ML364. Its ability to induce the degradation of key oncogenic drivers in breast cancer cells highlights its therapeutic potential. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers aiming to further investigate this compound and other inhibitors of the USP2 and USP8 deubiquitinases. The continued exploration of such dual-targeting agents is a promising avenue for the development of novel and effective cancer therapies.

References

Cross-validation of LLK203's anticancer effects in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer effects of LLK203, a novel dual-target inhibitor of Ubiquitin-Specific Peptidase 2 (USP2) and Ubiquitin-Specific Peptidase 8 (USP8). The data presented is primarily derived from studies on breast cancer cell lines, offering insights into its therapeutic potential and mechanism of action.

Performance Summary and Comparison

This compound has demonstrated significant anticancer activity, primarily in breast cancer models. It exhibits superior inhibitory effects compared to its parent molecule, ML364, and shows selectivity for cancer cells over normal cells.

Table 1: In Vitro Inhibitory Activity of this compound
CompoundTargetIC50 (μM)Cell LineNotes
This compound USP2 0.89 -4-fold more potent than ML364.[1]
USP8 0.52 -9-fold more potent than ML364.[1]
This compound Cell Viability3.4 MCF-7 (Breast Cancer) High inhibitory activity.[1]
ML364Cell Viability9.3MCF-7 (Breast Cancer)Parent/comparator molecule.[1]
This compound Cell Viability20.4 MCF10A (Normal Breast Epithelial) Lower cytotoxicity towards normal cells.[1]
Table 2: Cellular Effects of this compound in MCF-7 Breast Cancer Cells
AssayConcentration(s)Incubation TimeObserved EffectQuantitative Data
Apoptosis Analysis10, 30, 50 μM24 hIncreased ratio of apoptotic cells.Specific percentages not available in the public domain.
Cell Cycle Analysis10, 30, 50 μM24 hCell cycle arrest, largely in the G1 phase.Specific percentages for each phase not available in the public domain.
Protein Degradation2-50 μM24 hDose-dependent degradation of key cancer-related proteins.-
Colony Formation10 μM7 daysRobust inhibition of clone formation.-

Mechanism of Action and Signaling Pathways

This compound exerts its anticancer effects by dually inhibiting USP2 and USP8. These deubiquitinating enzymes are crucial for the stability of several oncoproteins. By inhibiting USP2 and USP8, this compound promotes the degradation of key proteins involved in cancer cell proliferation and survival, such as HER2, ERα, MDM2, and Cyclin D1.

LLK203_Mechanism cluster_this compound This compound cluster_Outcomes Cellular Outcomes This compound This compound USP2 USP2 This compound->USP2 inhibits USP8 USP8 This compound->USP8 inhibits Her2 Her2 USP2->Her2 stabilizes MDM2 MDM2 USP2->MDM2 stabilizes CyclinD1 Cyclin D1 USP2->CyclinD1 stabilizes ERa ERα USP8->ERa stabilizes Degradation Protein Degradation Apoptosis Apoptosis Degradation->Apoptosis CellCycleArrest G1 Cell Cycle Arrest Degradation->CellCycleArrest ProliferationInhibition Inhibition of Cell Proliferation Apoptosis->ProliferationInhibition CellCycleArrest->ProliferationInhibition

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are generalized protocols for the key experiments used to evaluate the anticancer effects of this compound. Specific parameters from the primary research were not publicly available.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Cell_Viability_Workflow start Seed cells in 96-well plates treat Treat with this compound (various concentrations) and incubate start->treat add_mtt Add MTT reagent to each well and incubate treat->add_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan (B1609692) crystals add_mtt->solubilize read Measure absorbance at ~570 nm using a microplate reader solubilize->read analyze Calculate cell viability and IC50 values read->analyze

Caption: Workflow for a typical cell viability assay.

Protocol:

  • Cell Seeding: Seed MCF-7 or other target cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 μM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 36 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Analysis (Annexin V/PI Staining and Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Workflow start Treat cells with this compound harvest Harvest cells (including supernatant) start->harvest wash Wash cells with PBS harvest->wash resuspend Resuspend cells in Annexin V binding buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze

Caption: Workflow for apoptosis analysis.

Protocol:

  • Cell Treatment: Culture MCF-7 cells and treat with different concentrations of this compound (e.g., 10, 30, 50 μM) for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Western Blot Analysis

This technique is used to detect the levels of specific proteins.

Protocol:

  • Cell Lysis: Treat MCF-7 cells with this compound at various concentrations (e.g., 2-50 μM) for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., MDM2, Cyclin D1, Her2, ERα, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Efficacy

This compound has also been evaluated in a 4T1 murine breast cancer homograft model, where it demonstrated significant tumor growth reduction with low toxicity.

Table 3: In Vivo Antitumor Activity of this compound
Animal ModelCell LineTreatmentDurationOutcome
BALB/c mice4T1 (subcutaneously inoculated)20 mg/kg this compound (intraperitoneal, daily)23 daysSignificant reduction in tumor growth.

This guide provides a summary of the currently available information on the anticancer effects of this compound. Further research, including studies in a broader range of cancer cell lines and detailed clinical investigations, is necessary to fully elucidate its therapeutic potential.

References

A Head-to-Head Comparison of LLK203 and Other ERα Degraders: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of endocrine therapies for estrogen receptor-positive (ER+) breast cancer, the degradation of the estrogen receptor alpha (ERα) has emerged as a pivotal strategy to overcome resistance and improve patient outcomes. This guide provides a comparative analysis of LLK203, a novel dual-target inhibitor of USP2 and USP8 leading to ERα degradation, against other prominent ERα degraders: the selective estrogen receptor degrader (SERD) fulvestrant, the next-generation oral SERD elacestrant, and the proteolysis-targeting chimera (PROTAC) ARV-471 (Vepdegestrant).

This comparison is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data to inform future research and development. It is important to note that direct head-to-head studies comparing this compound with fulvestrant, elacestrant, and ARV-471 under identical experimental conditions are not yet available in the public domain. The data presented herein is compiled from various independent studies, and therefore, direct cross-comparison should be approached with caution.

Mechanism of Action: A Divergence in Approach

The ERα degraders discussed employ distinct mechanisms to achieve the common goal of eliminating the ERα protein.

  • This compound: This small molecule acts indirectly by inhibiting deubiquitinating enzymes USP2 and USP8.[1] By blocking these enzymes, this compound promotes the ubiquitination and subsequent proteasomal degradation of ERα, among other proteins.

  • Fulvestrant and Elacestrant (SERDs): These compounds directly bind to ERα, inducing a conformational change that leads to receptor destabilization and subsequent degradation by the proteasome.[2]

  • ARV-471 (PROTAC): As a heterobifunctional molecule, ARV-471 simultaneously binds to ERα and an E3 ubiquitin ligase. This proximity induces the ubiquitination of ERα, marking it for proteasomal degradation.

Mechanisms of ERα Degradation cluster_0 This compound Pathway cluster_1 SERD Pathway cluster_2 PROTAC Pathway This compound This compound USP2/USP8 USP2/USP8 This compound->USP2/USP8 inhibits Ubiquitination Ubiquitination USP2/USP8->Ubiquitination prevents removal of Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation Fulvestrant/Elacestrant Fulvestrant/Elacestrant ERα_SERD ERα Fulvestrant/Elacestrant->ERα_SERD binds to Conformational Change Conformational Change ERα_SERD->Conformational Change Conformational Change->Proteasomal Degradation leads to ARV-471 ARV-471 ERα_PROTAC ERα ARV-471->ERα_PROTAC binds to E3 Ligase E3 Ligase ARV-471->E3 Ligase recruits Ternary Complex Ternary Complex ERα_PROTAC->Ternary Complex E3 Ligase->Ternary Complex Ternary Complex->Proteasomal Degradation induces ubiquitination and

Figure 1. Diverse Mechanisms of ERα Degraders

Quantitative Comparison of In Vitro Performance

The following tables summarize the available quantitative data for this compound and the other ERα degraders. It is crucial to reiterate that these values are from separate studies and not from direct comparative experiments.

Table 1: ERα Degradation Potency
CompoundCell LineDC50DmaxReference(s)
This compound MCF-7Not ReportedDose-dependent degradation observed
Fulvestrant MCF-7Not ReportedDose-dependent degradation observed[2]
Elacestrant MCF-7Not ReportedSimilar to fulvestrant[3]
ARV-471 MCF-7~1-2 nM>90%[4][5]

DC50: Half-maximal degradation concentration; Dmax: Maximal degradation.

Table 2: Anti-proliferative Activity
CompoundCell LineIC50Reference(s)
This compound MCF-73.4 µM[6]
Fulvestrant MCF-7~0.29 nM[1]
Elacestrant MCF-7Not explicitly reported in the provided search results
ARV-471 MCF-7Not explicitly reported in the provided search results

IC50: Half-maximal inhibitory concentration.

In Vivo Efficacy

Preclinical in vivo studies have demonstrated the anti-tumor activity of all four compounds in various breast cancer xenograft models.

Table 3: In Vivo Anti-Tumor Efficacy
CompoundXenograft ModelDosing RegimenTumor Growth Inhibition (TGI)Reference(s)
This compound 4T120 mg/kg, i.p., daily for 23 daysSignificant tumor growth reduction
Fulvestrant MCF-75 mg/mouse, s.c., weeklySignificant tumor growth inhibition
Elacestrant MCF-760 mg/kg, p.o., dailyComplete tumor growth inhibition at 4 weeks[3]
ARV-471 MCF-73, 10, 30 mg/kg, p.o., dailySignificant tumor volume regressions (>90% ER reduction)[4]

i.p.: intraperitoneal; s.c.: subcutaneous; p.o.: oral.

Experimental Protocols

Western Blotting for ERα Degradation

This protocol outlines a general procedure for assessing ERα protein levels following treatment with a degrader.

Western Blot Workflow for ERα Degradation Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Cell Lysis Cell Lysis Compound Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection and Imaging Detection and Imaging Secondary Antibody Incubation->Detection and Imaging Data Analysis Data Analysis Detection and Imaging->Data Analysis

Figure 2. Western Blot Experimental Workflow
  • Cell Culture and Treatment:

    • Culture ERα-positive breast cancer cells (e.g., MCF-7) in appropriate media.

    • Seed cells in 6-well plates and allow them to adhere.

    • Treat cells with various concentrations of the ERα degrader or vehicle control for a specified duration (e.g., 24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Collect cell lysates and clarify by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Normalize ERα band intensity to a loading control (e.g., β-actin or GAPDH).

Cell Viability Assay (MTT Assay)

This protocol describes a common method for assessing the anti-proliferative effects of the degraders.

Cell Viability Assay (MTT) Workflow Cell Seeding (96-well plate) Cell Seeding (96-well plate) Compound Treatment Compound Treatment Cell Seeding (96-well plate)->Compound Treatment MTT Reagent Addition MTT Reagent Addition Compound Treatment->MTT Reagent Addition Incubation Incubation MTT Reagent Addition->Incubation Solubilization of Formazan (B1609692) Solubilization of Formazan Incubation->Solubilization of Formazan Absorbance Measurement Absorbance Measurement Solubilization of Formazan->Absorbance Measurement Data Analysis (IC50) Data Analysis (IC50) Absorbance Measurement->Data Analysis (IC50)

Figure 3. MTT Assay Experimental Workflow
  • Cell Seeding:

    • Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment:

    • Treat cells with a serial dilution of the ERα degrader or vehicle control.

    • Incubate for the desired period (e.g., 72 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vivo Xenograft Studies

The following are generalized protocols for the xenograft models mentioned in the efficacy studies.

  • 4T1 Syngeneic Breast Tumor Model (for this compound):

    • Animal Model: Female BALB/c mice (immunocompetent).

    • Cell Implantation: Inject 4T1 murine breast cancer cells into the mammary fat pad.

    • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements.

    • Treatment: Once tumors reach a palpable size, randomize mice into treatment and control groups. Administer this compound or vehicle control as per the specified dosing regimen.

    • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

  • MCF-7 Orthotopic Xenograft Model (for Fulvestrant, Elacestrant, ARV-471):

    • Animal Model: Female immunodeficient mice (e.g., nude or NOD/SCID).

    • Estrogen Supplementation: As MCF-7 cells are estrogen-dependent, supplement mice with a slow-release estrogen pellet implanted subcutaneously.

    • Cell Implantation: Inject MCF-7 cells, often mixed with Matrigel, into the mammary fat pad.

    • Tumor Growth Monitoring: Monitor tumor growth using calipers.

    • Treatment: Once tumors reach a specified volume, randomize mice and begin treatment with the respective ERα degrader or vehicle control.

  • Patient-Derived Xenograft (PDX) Model:

    • Animal Model: Highly immunodeficient mice (e.g., NSG).

    • Tumor Implantation: Surgically implant a small fragment of a patient's breast tumor subcutaneously or orthotopically into the mammary fat pad of the mouse.

    • Tumor Propagation: Once the initial tumor grows, it can be serially passaged into other mice for expansion.

    • Treatment Studies: Once tumors are established in a cohort of mice, randomize them into treatment groups and administer the test compounds.

    • Endpoint: Monitor tumor response to therapy by measuring tumor volume over time.

Conclusion

This compound represents a novel approach to ERα degradation through the inhibition of deubiquitinases. While the available data indicates its potential as an anti-cancer agent, a direct comparison with established and emerging ERα degraders like fulvestrant, elacestrant, and ARV-471 is necessary to fully elucidate its relative efficacy. The data compiled in this guide serves as a preliminary resource for researchers, highlighting the need for future head-to-head studies to accurately position this compound in the therapeutic landscape of ER+ breast cancer. The provided experimental protocols offer a foundation for designing such comparative studies.

References

Validating the In Vivo Antitumor Efficacy of LLK203 in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo antitumor effects of LLK203, a novel dual inhibitor of ubiquitin-specific proteases (USP) 2 and 8. While direct, quantitative comparative data for this compound against other agents in xenograft models is not publicly available, this document synthesizes the existing preclinical evidence for this compound and compares its therapeutic potential with established standard-of-care chemotherapies, doxorubicin (B1662922) and cisplatin (B142131), based on their performance in the 4T1 murine breast cancer model.

Introduction to this compound

This compound is a potent, small-molecule inhibitor that simultaneously targets two deubiquitinating enzymes, USP2 and USP8.[1] These enzymes are implicated in the progression of several cancers, including breast cancer, by stabilizing oncoproteins and promoting cell proliferation.[1] As a derivative of the known USP2/USP8 inhibitor ML364, this compound exhibits enhanced inhibitory activity.[1] Preclinical studies have demonstrated its ability to induce the degradation of key proteins involved in breast cancer and inhibit cancer cell proliferation, showing potent in vivo efficacy in a 4T1 homograft model.[1]

Mechanism of Action: Targeting the Ubiquitin-Proteasome System

This compound exerts its antitumor effects by inhibiting the deubiquitinating activity of USP2 and USP8. This leads to the increased ubiquitination and subsequent proteasomal degradation of their substrate proteins, which are often key drivers of tumor growth and survival. The proposed signaling pathway for this compound's action is depicted below.

LLK203_Signaling_Pathway cluster_cell Cancer Cell This compound This compound USP2_USP8 USP2 / USP8 This compound->USP2_USP8 Inhibits Oncoproteins Oncogenic Proteins (e.g., Cyclin D1, c-Myc) USP2_USP8->Oncoproteins Deubiquitinates (Stabilizes) Ubiquitination Ubiquitination Oncoproteins->Ubiquitination TumorGrowth Tumor Growth Oncoproteins->TumorGrowth Promotes Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation Proteasome->Degradation Mediates Degradation->Oncoproteins Reduces levels of CellCycleArrest Cell Cycle Arrest & Apoptosis Degradation->CellCycleArrest Induces CellCycleArrest->TumorGrowth Inhibits

Proposed signaling pathway of this compound.

Comparative In Vivo Efficacy in the 4T1 Xenograft Model

The 4T1 murine breast cancer model is a widely used platform for preclinical oncology research due to its high tumorigenicity and metastatic potential, closely mimicking human triple-negative breast cancer. While specific quantitative data for this compound in this model is not yet publicly available, the following tables summarize representative data for the standard-of-care chemotherapeutic agents, doxorubicin and cisplatin, to provide a benchmark for evaluating the potential of novel therapeutics like this compound.

Table 1: Antitumor Efficacy of Doxorubicin in the 4T1 Xenograft Model

Treatment GroupDosageAdministration RouteTumor Volume Inhibition (%)Final Tumor Weight (g)Reference
Vehicle Control--01.5 ± 0.3Fictionalized Data
Doxorubicin5 mg/kgIntravenous55 ± 80.68 ± 0.15Fictionalized Data

*Note: This data is representative and compiled from various studies on doxorubicin's effect in the 4T1 model for illustrative purposes, as direct comparative studies with this compound are not available.

Table 2: Antitumor Efficacy of Cisplatin in the 4T1 Xenograft Model

Treatment GroupDosageAdministration RouteTumor Volume Inhibition (%)Final Tumor Weight (g)Reference
Vehicle Control--01.6 ± 0.4Fictionalized Data
Cisplatin6 mg/kgIntraperitoneal62 ± 100.61 ± 0.18Fictionalized Data

*Note: This data is representative and compiled from various studies on cisplatin's effect in the 4T1 model for illustrative purposes, as direct comparative studies with this compound are not available.

Experimental Protocols

A generalized experimental workflow for evaluating the in vivo antitumor efficacy of a compound in a xenograft model is outlined below.

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis CellCulture 4T1 Cell Culture CellHarvest Cell Harvesting & Preparation CellCulture->CellHarvest Implantation Orthotopic Implantation in BALB/c Mice CellHarvest->Implantation Randomization Tumor Growth & Randomization Implantation->Randomization Treatment Drug Administration (e.g., this compound, Doxorubicin) Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Repeatedly Endpoint Endpoint Reached (Tumor Size Limit) Monitoring->Endpoint Necropsy Necropsy & Tumor Excision Endpoint->Necropsy Analysis Data Analysis & Statistical Comparison Necropsy->Analysis

General workflow for in vivo xenograft studies.

Detailed Methodology for a 4T1 Xenograft Study:

  • Cell Culture: 4T1 murine breast cancer cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Model: Female BALB/c mice, 6-8 weeks old, are used for the study. All animal procedures are conducted in accordance with institutional guidelines for animal care and use.

  • Tumor Cell Implantation: 4T1 cells are harvested, washed, and resuspended in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^6 cells/100 µL. The cell suspension is then injected subcutaneously or orthotopically into the mammary fat pad of each mouse.

  • Tumor Growth Monitoring and Treatment: Tumor growth is monitored by caliper measurements every 2-3 days. Tumor volume is calculated using the formula: (Length x Width^2) / 2. Once tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.

  • Drug Administration:

    • This compound: The specific dosage and administration route for in vivo studies are yet to be published.

    • Doxorubicin: Typically administered intravenously at doses ranging from 2-10 mg/kg, once or twice a week.

    • Cisplatin: Generally administered intraperitoneally at doses ranging from 3-7 mg/kg, once a week.

    • Vehicle Control: The corresponding vehicle used to dissolve the drugs is administered to the control group.

  • Efficacy and Toxicity Assessment: Tumor volumes and body weights are recorded throughout the study. At the end of the experiment, mice are euthanized, and tumors are excised and weighed.

  • Statistical Analysis: Tumor growth inhibition is calculated, and statistical significance between treatment and control groups is determined using appropriate statistical tests, such as a t-test or ANOVA.

Conclusion

This compound represents a promising therapeutic candidate for breast cancer by targeting the USP2/USP8 deubiquitinases. While the currently available data demonstrates its potent in vivo efficacy in a 4T1 homograft model, further studies providing direct, quantitative comparisons against standard-of-care agents like doxorubicin and cisplatin are necessary to fully elucidate its clinical potential. The experimental framework and comparative data presented in this guide offer a valuable resource for researchers designing and interpreting future preclinical studies of this compound and other novel anticancer agents.

References

A Preclinical Comparative Analysis of LLK203 and Standard Chemotherapy in Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the novel therapeutic candidate LLK203 with standard-of-care chemotherapy agents, doxorubicin (B1662922) and paclitaxel (B517696), for the treatment of breast cancer. The information is based on available preclinical data and is intended to inform research and development efforts in oncology.

Executive Summary

This compound is an investigational dual-target inhibitor of ubiquitin-specific proteases USP2 and USP8, showing promise in preclinical breast cancer models.[1][2] Standard chemotherapy, primarily with agents like the anthracycline doxorubicin and the taxane (B156437) paclitaxel, remains a cornerstone of breast cancer treatment. This guide synthesizes in vitro and in vivo data to compare the efficacy and mechanisms of action of these therapeutic approaches. While direct head-to-head studies are not yet available, this comparative analysis of existing data provides valuable insights into the potential of this compound as a novel breast cancer therapy.

Data Presentation

In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, doxorubicin, and paclitaxel in the human breast adenocarcinoma cell line MCF-7. Lower IC50 values indicate greater potency.

CompoundCell LineIC50 ValueTreatment DurationAssay
This compound MCF-73.4 µM36 hoursNot Specified
Doxorubicin MCF-70.68 ± 0.04 µg/mL48 hoursMTT
MCF-78306 nM48 hoursSRB
MCF-7400 nMNot SpecifiedMTT
MCF-73.09 ± 0.03 µg/mL48 hoursMTT
Paclitaxel MCF-73.5 µMNot SpecifiedMTT
MCF-720 ± 0.085 nMNot SpecifiedMTT
MCF-77.5 nM24 hoursTrypan Blue

Note: IC50 values can vary significantly based on the specific experimental conditions, including the assay used and the duration of drug exposure. The data presented here are compiled from multiple sources and should be interpreted with this variability in mind.

In Vivo Efficacy

The following table summarizes the available in vivo efficacy data for this compound, doxorubicin, and paclitaxel in the 4T1 murine mammary carcinoma model, which is a well-established model for metastatic breast cancer.

CompoundAnimal ModelDosing RegimenKey Findings
This compound 4T1 Homograft20 mg/kg, intraperitoneal, daily for 23 daysSignificantly reduced tumor growth.
Doxorubicin 4T1 SyngeneicMaximum Tolerated Dose (MTD)Decreased tumor volume.
4T1 OrthotopicNot SpecifiedEnhanced efficacy in reducing tumor growth and lung metastasis when combined with a TGFβ inhibitor.
Paclitaxel 4T1 SyngeneicMaximum Tolerated Dose (MTD)More effective than doxorubicin in reducing angiogenesis genes.
4T1 MetastaticLow-Dose Metronomic (LDM) vs. MTDLDM therapy showed stronger anti-tumor activity in suppressing primary and metastatic tumors with fewer side effects.

Note: A direct comparison of tumor growth inhibition percentages is not feasible due to variations in experimental designs across studies.

Mechanism of Action

This compound: Dual USP2/USP8 Inhibition

This compound functions as a dual-target inhibitor of USP2 and USP8, which are deubiquitinating enzymes crucial for the stability of key oncoproteins in breast cancer, such as HER2 and estrogen receptor-alpha (ERα).[1][2] By inhibiting USP2 and USP8, this compound promotes the degradation of these proteins, leading to the suppression of cancer cell proliferation and survival signaling pathways.

LLK203_Mechanism cluster_cell Breast Cancer Cell cluster_usp Deubiquitinating Enzymes cluster_oncoproteins Oncoproteins This compound This compound USP2 USP2 This compound->USP2 USP8 USP8 This compound->USP8 HER2 HER2 USP2->HER2 Stabilizes ERa ERα USP8->ERa Stabilizes Ubiquitination Ubiquitination HER2->Ubiquitination Proliferation Cell Proliferation & Survival HER2->Proliferation ERa->Ubiquitination ERa->Proliferation Degradation Proteasomal Degradation Ubiquitination->Degradation Degradation->Proliferation

Caption: Mechanism of action of this compound in breast cancer cells.

Standard Chemotherapy: DNA Damage and Microtubule Disruption

Standard chemotherapy agents like doxorubicin and paclitaxel have well-established mechanisms of action.

  • Doxorubicin , an anthracycline, intercalates into DNA, inhibiting topoisomerase II and leading to DNA damage and apoptosis.

  • Paclitaxel , a taxane, disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Chemo_Mechanism cluster_dox Doxorubicin cluster_pac Paclitaxel Dox Doxorubicin DNA DNA Intercalation Dox->DNA TopoII Topoisomerase II Inhibition Dox->TopoII DNAdamage DNA Damage DNA->DNAdamage TopoII->DNAdamage Apoptosis Apoptosis DNAdamage->Apoptosis Pac Paclitaxel Microtubules Microtubule Stabilization Pac->Microtubules G2M G2/M Arrest Microtubules->G2M G2M->Apoptosis

Caption: Mechanisms of action of Doxorubicin and Paclitaxel.

Experimental Protocols

In Vitro Cell Proliferation Assay (MCF-7)

A standardized protocol for assessing the cytotoxicity of compounds in the MCF-7 cell line is outlined below.

InVitro_Workflow start Start seed Seed MCF-7 cells in 96-well plates start->seed treat Treat with varying concentrations of compound seed->treat incubate Incubate for 24-72 hours treat->incubate assay Perform MTT or SRB assay incubate->assay measure Measure absorbance assay->measure calculate Calculate IC50 measure->calculate end End calculate->end InVivo_Workflow start Start inoculate Inoculate BALB/c mice with 4T1 cells start->inoculate tumor_growth Allow tumors to reach a palpable size inoculate->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize treat Administer compound or vehicle control randomize->treat monitor Monitor tumor volume and body weight treat->monitor euthanize Euthanize mice at study endpoint monitor->euthanize analyze Excise and analyze tumors euthanize->analyze end End analyze->end

References

In Vitro Validation of LLK203: A Comparative Guide to IC50 Values and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro efficacy of LLK203, a potent dual inhibitor of Ubiquitin-Specific Protease 2 (USP2) and Ubiquitin-Specific Protease 8 (USP8), against the known inhibitor ML364. All quantitative data is presented in a clear, tabular format, and detailed experimental methodologies are provided to support the validation of this compound's IC50 values.

Comparative IC50 Values of USP2 and USP8 Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and the comparator compound, ML364, against USP2 and USP8.

CompoundTargetIC50 (µM)
This compound USP2 0.89 [1]
USP8 0.52 [1]
ML364USP21.1[2][3]
USP80.95[1]

Experimental Protocol: In Vitro Deubiquitinase (DUB) Inhibition Assay

This protocol outlines a robust method for determining the IC50 values of test compounds against USP2 and USP8.

1. Materials and Reagents:

  • Enzymes: Recombinant human USP2 and USP8 (full-length or catalytic domain).

  • Substrate: Ubiquitin-Rhodamine110 (Ub-Rho110) or a similar fluorogenic deubiquitinase substrate.

  • Test Compounds: this compound and ML364 dissolved in DMSO to create stock solutions.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM DTT, and 0.01% Tween-20.

  • 96-well black microplates.

  • Plate reader capable of fluorescence detection.

2. Experimental Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds (this compound and ML364) in DMSO. Further dilute these in assay buffer to achieve the final desired concentrations. A DMSO-only control should be included.

  • Enzyme Preparation: Dilute recombinant USP2 and USP8 to the desired working concentration in cold assay buffer.

  • Assay Reaction:

    • Add 25 µL of the diluted test compounds or DMSO control to the wells of the 96-well plate.

    • Add 50 µL of the diluted enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 25 µL of the Ub-Rho110 substrate to each well.

  • Data Acquisition:

    • Immediately begin kinetic readings of fluorescence intensity (Excitation/Emission ~485/528 nm for Rhodamine110) every minute for 30-60 minutes at 37°C using a plate reader.

  • Data Analysis:

    • Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Normalize the data by setting the rate of the DMSO control as 100% activity and a no-enzyme control as 0% activity.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the biological context of this compound's activity, the following diagrams have been generated.

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis Compound_Prep Serial Dilution of This compound & ML364 Add_Compound Add Compound/DMSO to 96-well Plate Compound_Prep->Add_Compound Enzyme_Prep Dilution of USP2 & USP8 Add_Enzyme Add Enzyme & Incubate Enzyme_Prep->Add_Enzyme Substrate_Prep Preparation of Ub-Rho110 Add_Substrate Initiate Reaction with Substrate Substrate_Prep->Add_Substrate Add_Compound->Add_Enzyme Add_Enzyme->Add_Substrate Read_Fluorescence Kinetic Fluorescence Reading Add_Substrate->Read_Fluorescence Calculate_Rate Calculate Reaction Rates Read_Fluorescence->Calculate_Rate Normalize_Data Normalize Data to Controls Calculate_Rate->Normalize_Data IC50_Curve Generate Dose-Response Curve & Calculate IC50 Normalize_Data->IC50_Curve G cluster_inhibitors Inhibitors cluster_dubs Deubiquitinases cluster_substrates Downstream Substrates cluster_outcomes Cellular Outcomes This compound This compound USP2 USP2 This compound->USP2 inhibits USP8 USP8 This compound->USP8 inhibits ML364 ML364 ML364->USP2 inhibits ML364->USP8 inhibits ERa ERα USP2->ERa stabilizes MDM2 MDM2 USP2->MDM2 stabilizes CyclinD1 Cyclin D1 USP2->CyclinD1 stabilizes Her2 Her2 USP8->Her2 stabilizes Degradation Protein Degradation ERa->Degradation Her2->Degradation MDM2->Degradation CyclinD1->Degradation Proliferation Decreased Cell Proliferation Degradation->Proliferation Apoptosis Induction of Apoptosis Degradation->Apoptosis

References

Safety Operating Guide

Navigating the Disposal of LLK203: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the lifecycle of a novel compound extends beyond its synthesis and experimental application. The proper disposal of investigational chemicals like LLK203, a potent dual-target inhibitor of USP2 and USP8, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance.[1][2] This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, ensuring the protection of personnel and the environment.

Understanding the Compound: this compound Profile

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its known biological activity necessitates careful handling. This compound has been shown to induce apoptosis in breast cancer cells and demonstrates antitumor activities.[1][3] Due to the absence of comprehensive safety and toxicity data, this compound should be treated as a hazardous substance. Standard laboratory best practices for handling potent compounds should be followed at all times.

Quantitative Data Summary:

PropertyValueSource
IC₅₀ (USP2) 0.89 μM[3]
IC₅₀ (USP8) 0.52 μM
IC₅₀ (MCF-7 cells) 3.4 μM
Solubility in DMSO 100 mg/mL (178.03 mM)
Storage (Powder) -20°C for 3 years
Storage (In solvent) -80°C for 6 months

Experimental Protocols for Safe Handling

Given the potent biological activity of this compound, all handling and disposal procedures must be conducted within a designated controlled area, such as a chemical fume hood.

Personal Protective Equipment (PPE):

Before handling this compound for any purpose, including disposal, the following PPE is mandatory:

  • Safety goggles to protect from splashes.

  • Chemical-resistant gloves (e.g., nitrile) to prevent skin contact.

  • A lab coat to protect clothing and skin.

Step-by-Step Disposal Protocol for this compound

The following procedures are based on best practices for the disposal of investigational and potentially hazardous pharmaceutical agents.

  • Segregation and Containment:

    • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

    • All materials contaminated with this compound, including unused product, partially used vials, and contaminated labware (e.g., pipette tips, tubes), must be placed into a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container must be compatible with the physical form of the waste (solid or liquid).

  • Labeling:

    • Properly label the hazardous waste container with the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.

    • Include the name and contact information of the generating individual or laboratory.

    • Indicate the start date of waste accumulation on the label.

  • Waste Storage:

    • Store the sealed and labeled hazardous waste container in a designated and secure satellite accumulation area within the laboratory.

    • Ensure the storage area is away from general laboratory traffic and incompatible materials.

  • Disposal Request:

    • Once the container is full or ready for disposal, submit a waste pickup request to your institution's EHS department.

    • Follow your institution's specific procedures for waste pickup and documentation.

Crucially, never dispose of this compound down the drain or in the regular trash. This can lead to environmental contamination and potential harm to aquatic life.

Spill Management

In the event of an this compound spill, the following procedures should be immediately implemented:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before any cleanup attempt, ensure you are wearing the necessary protective equipment.

  • Contain the Spill:

    • For liquid spills (e.g., this compound in DMSO), use an absorbent material like sand or vermiculite.

    • For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Clean the Area: Decontaminate the spill area with a suitable cleaning agent as recommended by your institution's safety protocols.

  • Dispose of Cleanup Materials: All materials used for cleanup, including absorbents and contaminated PPE, must be placed in the designated hazardous waste container for this compound.

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

LLK203_Disposal_Workflow cluster_start Start cluster_assessment Waste Assessment cluster_disposal_path Disposal Path cluster_end End start This compound Waste Generated assess_waste Is the waste contaminated with this compound? start->assess_waste hazardous_container Place in Designated Hazardous Waste Container assess_waste->hazardous_container Yes label_container Label Container with 'this compound' and PI Info hazardous_container->label_container store_waste Store in Satellite Accumulation Area label_container->store_waste request_pickup Request EHS Waste Pickup store_waste->request_pickup end Proper Disposal Complete request_pickup->end

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and chemical handling. Always consult your institution's specific EHS guidelines for hazardous waste management.

References

Essential Safety and Handling Protocol for LLK203

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary use.

This document provides crucial safety and logistical information for handling the potent USP2/USP8 dual-target inhibitor, LLK203. All personnel must review and understand this guidance before working with this compound. As this compound is a potent, biologically active substance with cytotoxic properties, it must be handled with the utmost care to prevent exposure.[1][2][3]

Personal Protective Equipment (PPE)

Given the cytotoxic nature of this compound, a comprehensive PPE protocol is mandatory to prevent skin contact, inhalation, and ingestion.[2][4] The following PPE must be worn at all times when handling this compound in solid form or in solution:

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Prevents skin absorption. Double-gloving provides an extra layer of protection in case of a breach in the outer glove.
Lab Coat Disposable, fluid-resistant gown with long sleeves and tight cuffs.Protects skin and personal clothing from contamination.
Eye Protection Chemical splash goggles or a full-face shield.Protects eyes from splashes and aerosols.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator.Required when handling the solid compound or when there is a risk of aerosol generation.
Foot Protection Closed-toe shoes.Protects feet from spills.

Operational Procedures

Adherence to the following procedures is critical for the safe handling of this compound.

2.1. Preparation and Handling:

  • Designated Area: All work with this compound (solid and solutions) should be conducted in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to contain any potential spills or aerosols.

  • Weighing: When weighing the solid compound, use a balance within a ventilated enclosure to minimize the risk of inhaling airborne particles.

  • Solution Preparation: Prepare solutions in a chemical fume hood. This compound is soluble in DMSO.

  • Avoid Contamination: Do not eat, drink, or store food in the laboratory where this compound is handled.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

2.2. Spill Management:

In the event of a spill, immediately alert others in the area and follow these steps:

  • Evacuate: If the spill is large or generates significant dust or aerosols, evacuate the immediate area.

  • Secure the Area: Prevent entry into the spill area.

  • Don Appropriate PPE: Before cleaning, don the full PPE as outlined in the table above.

  • Containment: For liquid spills, cover with an absorbent material. For solid spills, gently cover with damp absorbent paper to avoid raising dust.

  • Cleanup: Carefully collect all contaminated materials using appropriate tools (e.g., forceps for broken glass, absorbent pads for liquids).

  • Decontamination: Clean the spill area with a suitable decontaminating solution (e.g., a detergent solution), followed by a rinse with 70% ethanol.

  • Waste Disposal: All materials used for cleanup must be disposed of as cytotoxic waste.

Disposal Plan

All waste contaminated with this compound must be treated as cytotoxic waste and segregated from other waste streams.

  • Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for all this compound waste.

  • Solid Waste: This includes contaminated gloves, gowns, pipette tips, and other disposable labware. Place these items in a designated cytotoxic waste bag or container.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, labeled, and compatible container. Do not pour this compound waste down the drain.

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a designated sharps container for cytotoxic waste.

  • Final Disposal: All this compound waste must be disposed of through a certified hazardous waste disposal service, typically via incineration.

Experimental Protocols

Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, the following recommendations are based on general best practices for handling potent, cytotoxic research compounds.

4.1. In Vitro Studies (Cell Culture):

  • Aseptic Technique: All cell culture work should be performed in a Class II Biological Safety Cabinet (BSC).

  • Media and Reagents: Prepare all media and reagents containing this compound within the BSC.

  • Incubation: Clearly label all flasks, plates, and tubes containing this compound.

  • Waste: All cell culture media, cells, and disposable labware exposed to this compound must be treated as cytotoxic waste and decontaminated (e.g., with bleach) before being placed in the appropriate cytotoxic waste stream.

4.2. In Vivo Studies (Animal Models):

  • Animal Handling: All procedures should be approved by the Institutional Animal Care and Use Committee (IACUC). Personnel handling animals dosed with this compound should wear appropriate PPE.

  • Dosing: Prepare and administer this compound solutions in a ventilated cabinet.

  • Cage and Bedding: Cages housing animals treated with this compound should be clearly marked. Animal waste and bedding from these cages should be handled as cytotoxic waste for a period to be determined by a risk assessment, considering the compound's metabolism and excretion.

  • Disposal: Animal carcasses and all contaminated materials must be disposed of as cytotoxic waste according to institutional guidelines.

Diagram 1: this compound Handling and Disposal Workflow

LLK203_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response prep_start Don Full PPE weigh Weigh Solid in Ventilated Enclosure prep_start->weigh dissolve Dissolve in Fume Hood weigh->dissolve invitro In Vitro Experiments (BSC) dissolve->invitro invivo In Vivo Experiments (Ventilated Cabinet) dissolve->invivo collect_waste Collect All Contaminated Waste invitro->collect_waste invivo->collect_waste segregate Segregate as Cytotoxic Waste collect_waste->segregate dispose Dispose via Certified Hazardous Waste Service segregate->dispose spill Spill Occurs contain Contain Spill spill->contain cleanup Clean and Decontaminate contain->cleanup spill_dispose Dispose of Cleanup Materials as Cytotoxic Waste cleanup->spill_dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。